Inixaciclib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2370913-42-9 |
|---|---|
Molecular Formula |
C26H30F2N6O |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-fluoro-4-(8-fluoro-4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-6-yl)-N-[5-(1-methylpiperidin-4-yl)-2-pyridinyl]pyrimidin-2-amine |
InChI |
InChI=1S/C26H30F2N6O/c1-16(2)34-10-11-35-25-20(27)12-19(13-22(25)34)24-21(28)15-30-26(32-24)31-23-5-4-18(14-29-23)17-6-8-33(3)9-7-17/h4-5,12-17H,6-11H2,1-3H3,(H,29,30,31,32) |
InChI Key |
YZSCPLGKKMSBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C5CCN(CC5)C |
Origin of Product |
United States |
Foundational & Exploratory
Inixaciclib's Mechanism of Action in Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inixaciclib (formerly NUV-422) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2][3] Its primary mechanism of action in cancer cells is the disruption of cell cycle progression, leading to G1 arrest and subsequent apoptosis. By targeting key regulators of the cell cycle, this compound has demonstrated significant antitumor activity in preclinical models of various malignancies, including high-grade gliomas, hormone receptor-positive (HR+) HER2-negative breast cancer, and metastatic castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, including its effects on core signaling pathways, quantitative data on its activity, and detailed protocols for key experimental assays.
Core Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb-E2F Pathway
The canonical pathway targeted by this compound is the Cyclin D-CDK4/6-Retinoblastoma (Rb)-E2F axis, a critical regulator of the G1-S phase transition in the cell cycle.
In proliferating cancer cells, growth signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.
This compound, as a potent inhibitor of CDK4 and CDK6, prevents the phosphorylation of pRb.[2] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of E2F target genes. The ultimate consequence of this inhibition is a robust cell cycle arrest at the G1 checkpoint, preventing cancer cell proliferation.
Furthermore, this compound's potent inhibition of CDK2 is crucial for overcoming potential resistance mechanisms to CDK4/6 inhibitors. In some cancer cells, cyclin E-CDK2 activity can compensate for the loss of CDK4/6 function and phosphorylate pRb, leading to cell cycle progression. By inhibiting CDK2, this compound provides a more comprehensive blockade of the G1-S transition.
dot
Quantitative Data
While specific Ki and comprehensive IC50 values for this compound are not yet widely published in peer-reviewed literature, preclinical data indicates its high potency. It is described as a potent inhibitor of CDK2, CDK4, and CDK6.[3] For context, the related CDK4/6 inhibitor abemaciclib has demonstrated IC50 values in the nanomolar range against various breast cancer cell lines.
Table 1: Representative IC50 Values for Abemaciclib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MCF-7 | HR+/HER2- | 0.036 - 0.080 |
| T-47D | HR+/HER2- | Not specified |
| ZR-75-1 | HR+/HER2- | Not specified |
| MDA-MB-231 | Triple-Negative | 7.46 |
| MDA-MB-468 | Triple-Negative | Not specified |
| BT-474 | HR+/HER2+ | 0.036 |
| SK-BR-3 | HER2+ | 0.080 |
Note: This data is for abemaciclib and is provided for comparative purposes. Specific IC50 values for this compound are pending publication.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of CDK inhibitors like this compound.
Western Blot Analysis for pRb and E2F Target Expression
This protocol is designed to assess the phosphorylation status of Rb and the expression levels of downstream E2F target genes.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Rb (Ser807/811)
-
Anti-total Rb
-
Anti-Cyclin E
-
Anti-CDK2
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-Rb and E2F target proteins to total Rb and the loading control (β-actin), respectively.
dot
Cell Cycle Analysis by Flow Cytometry
This protocol utilizes propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control as described in the Western Blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
dot
Apoptosis Assay by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with this compound or vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
dot
Mechanisms of Resistance
While specific resistance mechanisms to this compound are still under investigation, mechanisms of resistance to CDK4/6 inhibitors have been described and can be broadly categorized as either cell cycle-related or non-cell cycle-related.
Cell Cycle-Related Resistance:
-
Loss of Rb function: Inactivation or loss of the Rb protein, the primary target of CDK4/6, renders the cells insensitive to CDK4/6 inhibition.
-
CDK6 amplification or overexpression: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[4]
-
Upregulation of Cyclin E and CDK2: Increased activity of the Cyclin E-CDK2 complex can provide an alternative pathway for Rb phosphorylation and cell cycle progression.
Non-Cell Cycle-Related Resistance:
-
Activation of bypass signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways can promote cell proliferation independently of the CDK4/6-Rb axis.[2]
-
Increased drug efflux: Overexpression of drug transporters can reduce the intracellular concentration of the inhibitor.
Combination Therapies
The potent mechanism of action of this compound makes it a promising candidate for combination therapies. Preclinical and clinical studies are exploring the synergistic effects of this compound with other anticancer agents.
A notable clinical trial is investigating the combination of a CDK2 inhibitor (INX-315) with the CDK4/6 inhibitor abemaciclib and the selective estrogen receptor degrader (SERD) fulvestrant in patients with HR+/HER2- metastatic breast cancer who have progressed on a prior CDK4/6 inhibitor regimen.[5] This strategy aims to provide a more complete blockade of cell cycle progression by targeting both CDK2 and CDK4/6.
Conclusion
This compound is a potent inhibitor of CDK2, CDK4, and CDK6 with a well-defined mechanism of action centered on the inhibition of the Rb-E2F pathway. This leads to G1 cell cycle arrest and apoptosis in cancer cells. The dual inhibition of CDK2 and CDK4/6 positions this compound as a promising therapeutic agent, particularly in the context of overcoming resistance to existing CDK4/6 inhibitors. Further research is warranted to fully elucidate its clinical potential, identify predictive biomarkers of response, and explore novel combination strategies to enhance its antitumor efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Inixaciclib: A Technical Overview of its CDK2, CDK4, and CDK6 Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (also known as NUV-422) is an orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] These kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. This compound's mechanism of action involves the selective inhibition of CDK2, CDK4, and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb).[2] This action blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[2] Preclinical studies have indicated its potential as an antineoplastic agent and its ability to penetrate the blood-brain barrier.[2]
Quantitative Inhibitory Profile
| Compound | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| This compound (NUV-422) | Data not publicly available | Data not publicly available | Data not publicly available |
Signaling Pathway
The canonical CDK/Rb signaling pathway is a central regulator of the cell cycle. This compound targets key components of this pathway to exert its anti-proliferative effects.
Caption: The CDK/Rb signaling pathway and points of inhibition by this compound.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for this compound are limited. However, based on standard methodologies for characterizing CDK inhibitors, the following sections outline the likely experimental approaches.
Biochemical Kinase Inhibition Assay
This type of assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CDK/cyclin complexes. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Objective: To determine the in vitro IC50 values of this compound for CDK2, CDK4, and CDK6.
Materials:
-
Recombinant human CDK2/Cyclin A2, CDK4/Cyclin D1, and CDK6/Cyclin D1 complexes
-
Substrate (e.g., a peptide derived from Rb protein)
-
ATP
-
This compound (serially diluted)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
References
NUV-422: A Technical Overview of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The clinical development of NUV-422 was discontinued due to safety concerns observed in clinical trials.[1] Consequently, a comprehensive preclinical data package with detailed quantitative results and specific experimental protocols has not been made publicly available in peer-reviewed literature. This guide summarizes the available information from press releases, clinical trial announcements, and corporate presentations to provide a qualitative overview of the preclinical findings for NUV-422.
Introduction
NUV-422 is an orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6.[2][3] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many types of cancer.[4] By targeting CDK2, 4, and 6, NUV-422 was developed with the potential to induce cell cycle arrest and apoptosis in tumor cells.[2] A key feature of NUV-422 highlighted in preclinical studies is its ability to penetrate the blood-brain barrier, suggesting its potential for treating brain tumors.[2][3][5] The compound was also designed to have limited activity against CDK1, a target that has been associated with toxicities in other CDK inhibitors.[4]
Mechanism of Action
NUV-422 is a potent inhibitor of CDK2, CDK4, and CDK6, with activity reported to be in the low nanomolar range.[4] These kinases play a pivotal role in the G1-S phase transition of the cell cycle. CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the retinoblastoma protein (Rb). This initial phosphorylation allows for the subsequent phosphorylation of Rb by the CDK2-cyclin E complex, leading to the release of the E2F transcription factor. Once released, E2F activates the transcription of genes necessary for DNA replication and progression into the S phase. By inhibiting CDK2, CDK4, and CDK6, NUV-422 prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This action blocks the G1-S transition, leading to cell cycle arrest and subsequent inhibition of tumor cell proliferation.[2]
Preclinical Findings
In Vitro Studies
Preclinical research indicated that NUV-422 inhibited the growth of multiple glioma cell lines in vitro.[4] While specific IC50 values for these cell lines are not publicly available, the consistent description of NUV-422 as a "potent" inhibitor suggests significant anti-proliferative activity.
Table 1: Summary of In Vitro Preclinical Findings (Qualitative)
| Assay Type | Cancer Type | Findings | Citation |
| Cell Proliferation | Glioma | Inhibition of growth in multiple cell lines | [4] |
In Vivo Studies
-
Glioblastoma Xenograft Models: NUV-422 demonstrated antitumor activity in glioblastoma (GB) xenograft models.[4] This is consistent with its ability to cross the blood-brain barrier.
-
Patient-Derived Xenograft (PDX) Models: Efficacy was also observed in more clinically relevant PDX models. Specifically, NUV-422 showed antitumor activity in:
Table 2: Summary of In Vivo Preclinical Findings (Qualitative)
| Model Type | Cancer Type | Key Findings | Citation |
| Xenograft | Glioblastoma | Exhibited antitumor activity | [4] |
| PDX | HR+/HER2- mBC (CDK4/6i Resistant) | Exhibited antitumor activity | [4] |
| PDX | Prostate Cancer (Anti-androgen Resistant) | Exhibited antitumor activity | [4] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of NUV-422 have not been published. However, based on standard practices in the field, the following are hypothetical representations of the methodologies that were likely employed.
Hypothetical In Vitro Cell Proliferation Assay
-
Cell Culture: Human glioma cell lines would be cultured in appropriate media and conditions.
-
Treatment: Cells would be seeded in multi-well plates and treated with a range of concentrations of NUV-422.
-
Incubation: Treated cells would be incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability would be measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) would be calculated from the dose-response curves.
Hypothetical In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) would be used.
-
Tumor Implantation: Human glioblastoma cells would be implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors would be allowed to grow to a palpable size.
-
Treatment: Mice would be randomized into vehicle control and NUV-422 treatment groups. NUV-422 would be administered orally at one or more dose levels.
-
Monitoring: Tumor volume and body weight would be measured regularly.
-
Endpoint: The study would be terminated when tumors in the control group reach a predetermined size, and tumors would be excised and weighed.
-
Data Analysis: Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated groups to the control group.
Summary and Conclusion
The available preclinical data on NUV-422 suggest that it is a potent oral inhibitor of CDK2, 4, and 6 with the ability to penetrate the blood-brain barrier. In vitro and in vivo studies have demonstrated its potential anti-cancer activity in models of glioblastoma, as well as in treatment-resistant breast and prostate cancer models. However, the lack of detailed, publicly available quantitative data and experimental protocols limits a full and in-depth technical assessment of its preclinical profile. The decision to halt the clinical development of NUV-422 due to safety concerns underscores the challenges in translating preclinical findings to clinical success.
References
- 1. Nuvation Bio Inc. - Nuvation Bio Announces Discontinuation of NUV-422 Clinical Development Program [investors.nuvationbio.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Nuvation Bio Granted Orphan Drug Designation for NUV-422 for the Treatment of Patients with Malignant Gliomas [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuvation Bio Announces FDA Acceptance of Investigational New Drug (IND) Application for NUV-422 for Treatment of Patients with High-grade Gliomas - NUVATION BIO, INC. [nuvationbio.com]
Inixaciclib's Role in G1-S Phase Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (formerly NUV-422) is an orally bioavailable, potent inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6, which are pivotal regulators of cell cycle progression.[1][2] Dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb)-E2F pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. By targeting these key kinases, this compound induces cell cycle arrest, primarily at the G1-S transition, and has demonstrated potential as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by representative data from well-characterized CDK inhibitors, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: G1-S Phase Blockade
The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis and S-phase entry.
The progression through the G1 phase is driven by the activity of CDK4 and CDK6 in complex with cyclin D. These complexes phosphorylate Rb, leading to its inactivation and the release of E2F transcription factors. Subsequently, CDK2, in complex with cyclin E, further phosphorylates Rb, reinforcing the commitment to S phase entry.[3][4]
This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1][2] This inhibition prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. As a result, E2F remains sequestered, and the transcription of S-phase-promoting genes is blocked, leading to a G1 phase cell cycle arrest.[1]
Quantitative Data
Due to the limited availability of publicly accessible, in-depth preclinical data specifically for this compound, this section presents representative quantitative data from well-characterized CDK4/6 inhibitors, abemaciclib and palbociclib, to illustrate the expected pharmacological profile of this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For CDK inhibitors, this is typically determined through in vitro kinase assays.
| Compound | CDK4/Cyclin D1 (nM) | CDK6/Cyclin D3 (nM) | CDK2/Cyclin E (nM) | Reference |
| Abemaciclib | 2 | 10 | - | [5] |
| Palbociclib | 11 | 16 | >5000 | [5] |
| Ribociclib | 10 | 39 | - | [6] |
Note: Data for abemaciclib, palbociclib, and ribociclib are provided as representative examples of CDK4/6 inhibitors. This compound is a potent inhibitor of CDK2, CDK4, and CDK6.
Table 2: Effect on Cell Cycle Distribution
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Treatment with a CDK4/6 inhibitor is expected to cause an accumulation of cells in the G1 phase. The following table shows representative data for the effects of abemaciclib on the cell cycle distribution of ER+ breast cancer cell lines.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Jurkat | Control | 52.22 | - | 13.86 | [7] |
| 5-Fluorouracil | 70.07 | - | - | [7] | |
| Paclitaxel | - | - | 66.58 | [7] | |
| MDA-MB-361 | Vehicle (DMSO) | 55.4 | 30.1 | 14.5 | [8] |
| Abemaciclib (1 µM) | 78.2 | 9.8 | 12.0 | [8] | |
| EFM-19 | Vehicle (DMSO) | 60.1 | 25.9 | 14.0 | [8] |
| Abemaciclib (1 µM) | 82.5 | 5.3 | 12.2 | [8] |
Note: Data for abemaciclib and other agents are provided as representative examples. A similar G1 arrest is the expected outcome of this compound treatment.
Experimental Protocols
CDK Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like this compound against purified CDK enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the purified recombinant CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, CDK2/Cyclin E) to the desired concentration in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., a synthetic peptide derived from Rb).
-
Prepare a stock solution of ATP.
-
Perform serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add a small volume (e.g., 5 µL) of each this compound dilution.
-
Add the diluted CDK/cyclin complex (e.g., 10 µL) to each well.
-
Incubate briefly at room temperature.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 10 µL).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product (phosphorylated substrate) or the remaining ATP. Commercially available kits such as ADP-Glo™ (Promega) can be used, which measure ADP production.
-
-
Data Analysis:
-
Normalize the results to control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Rb Phosphorylation
This protocol describes how to assess the phosphorylation status of Rb in cultured cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, a breast cancer cell line) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software and normalize the pRb signal to the total Rb and loading control signals.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to determine the cell cycle distribution of cells treated with this compound.
Methodology:
-
Cell Preparation and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
-
Data Acquisition:
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm.
-
-
Data Analysis:
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a potent inhibitor of CDK2, CDK4, and CDK6, key regulators of the G1-S phase transition of the cell cycle. By preventing the phosphorylation of the retinoblastoma protein, this compound maintains the repression of E2F-mediated transcription of genes essential for DNA synthesis, thereby inducing a G1 cell cycle arrest. This mechanism of action provides a strong rationale for its investigation as a therapeutic agent in cancers with a dysregulated CDK-Rb-E2F pathway. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other CDK inhibitors, enabling researchers and drug development professionals to further characterize their activity and potential clinical utility. As more specific data for this compound becomes available, a more refined understanding of its unique pharmacological profile will emerge.
References
- 1. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Inixaciclib (NUV-422): A Technical Overview of its Preclinical Activity in Glioblastoma Multiforme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The dysregulation of the cell cycle is a hallmark of GBM, making cyclin-dependent kinases (CDKs) attractive therapeutic targets. Inixaciclib (formerly known as NUV-422) is an investigational, orally bioavailable, small molecule inhibitor that potently targets CDK2, CDK4, and CDK6. Its ability to penetrate the blood-brain barrier positions it as a promising candidate for the treatment of central nervous system malignancies like glioblastoma. This technical guide summarizes the available preclinical data on the targets and efficacy of this compound in glioblastoma models, providing insights into its mechanism of action and potential for clinical development.
Core Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-tumor effects by inhibiting the activity of key cell cycle kinases: CDK2, CDK4, and CDK6. In glioblastoma, the CDK4/6-Cyclin D-Rb-E2F pathway is frequently dysregulated, leading to uncontrolled cell proliferation.
-
CDK4 and CDK6: In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma protein (Rb).
-
Phosphorylated Rb (pRb): Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor.
-
E2F: This transcription factor then initiates the expression of genes required for the transition from the G1 to the S phase of the cell cycle, driving cell division.
-
CDK2: In complex with Cyclin E, CDK2 also plays a crucial role in the G1/S transition and S phase progression.
By inhibiting CDK2, CDK4, and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest, inhibiting the proliferation of cancer cells. Preclinical studies have demonstrated that this compound is a potent inhibitor of these kinases in the low nanomolar range.
therapeutic potential of inixaciclib in HR+ breast cancer
An In-depth Technical Guide on the Therapeutic Potential of CDK4/6 Inhibitors in HR+ Breast Cancer, with a focus on Abemaciclib
Executive Summary
The treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer has been significantly advanced by the introduction of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These oral targeted therapies, used in combination with endocrine therapy, have become a cornerstone of treatment for advanced or metastatic HR+/HER2- breast cancer.[1][2][3] This technical guide provides a detailed overview of the therapeutic potential of this class of drugs, with a specific focus on abemaciclib, a potent and selective CDK4/6 inhibitor. It covers the mechanism of action, preclinical evidence, clinical trial data, and experimental protocols relevant to researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cell Cycle Engine
In HR+ breast cancer, the estrogen receptor (ER) signaling pathway is a key driver of proliferation.[4] This pathway converges on the cell cycle machinery, specifically promoting the expression of Cyclin D. Cyclin D partners with CDK4 and CDK6 to form active complexes that phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[4] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, thereby committing the cell to division.[4]
Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a hallmark of HR+ breast cancer and a mechanism of resistance to endocrine therapy.[4][5] CDK4/6 inhibitors, such as abemaciclib, are ATP-competitive, reversible kinase inhibitors that selectively target CDK4 and CDK6.[6] By inhibiting these kinases, they prevent Rb phosphorylation, maintain the Rb-E2F complex, and block cell cycle progression at the G1-S checkpoint, leading to G1 arrest and reduced tumor cell proliferation.[4][6][7]
Preclinical Evidence
Abemaciclib has demonstrated significant activity in preclinical models of HR+ breast cancer, distinguishing itself from other CDK4/6 inhibitors.
In Vitro Activity
Abemaciclib was selected for its high selectivity and potent inhibition of CDK4/cyclin D1 (IC50 = 2 nmol/L) and CDK6/cyclin D1 (IC50 = 10 nmol/L).[7] It is notably more potent against CDK4 than CDK6.[7] In panels of breast cancer cell lines, abemaciclib, like other CDK4/6 inhibitors, shows preferential growth inhibition in luminal HR+ cell lines compared to ER-negative subtypes.[4]
Treatment of ER+ breast cancer cells (e.g., MCF-7) with abemaciclib leads to a dose-dependent decrease in Rb phosphorylation, G1 cell cycle arrest, and reduced cell proliferation.[6] Furthermore, prolonged exposure to abemaciclib can induce a state of cellular senescence and apoptosis, suggesting a durable anti-tumor effect even after drug withdrawal.[6]
Table 1: In Vitro Potency of Abemaciclib
| Target Complex | IC50 (nmol/L) | Reference |
|---|---|---|
| CDK4/cyclin D1 | 2 | [7] |
| CDK6/cyclin D1 | 10 |[7] |
In Vivo Activity
In xenograft models using ER+ breast cancer cells, abemaciclib monotherapy has been shown to cause significant tumor growth inhibition and even regression.[6] This in vivo efficacy corresponds with molecular changes in the tumor tissue, including reduced Rb phosphorylation and decreased expression of proliferation markers like Topoisomerase IIα (TopoIIα), an E2F-dependent gene.[6]
Clinical Development and Efficacy
Abemaciclib has been extensively evaluated in a series of clinical trials known as the MONARCH studies, demonstrating its efficacy both as a single agent and in combination with endocrine therapy.
Monotherapy: MONARCH 1
The MONARCH 1 trial evaluated abemaciclib as a single agent in heavily pretreated patients with HR+/HER2- metastatic breast cancer who had progressed on prior endocrine and chemotherapy.[8] This study was crucial in demonstrating the single-agent activity of abemaciclib, a feature that distinguishes it from other CDK4/6 inhibitors which have shown minimal activity on their own.[8]
Table 2: Key Efficacy Results from MONARCH 1 (Single-Agent Abemaciclib)
| Endpoint | Result | 95% Confidence Interval (CI) | Reference |
|---|---|---|---|
| Objective Response Rate (ORR) | 19.7% | 13.3% - 27.5% | [8] |
| Clinical Benefit Rate (CBR) | 42.4% | - | [8] |
| Median Progression-Free Survival (PFS) | 6.0 months | 4.2 - 7.5 months | [8] |
| Median Overall Survival (OS) | 17.7 months | 16.0 months - Not Reached |[8] |
Combination Therapy
The standard clinical use of abemaciclib is in combination with endocrine therapy, where it has shown to significantly improve outcomes compared to endocrine therapy alone.
-
MONARCH 2: This Phase 3 trial enrolled patients with HR+/HER2- advanced breast cancer who had progressed on neoadjuvant or adjuvant endocrine therapy. Patients were randomized to receive abemaciclib plus fulvestrant or placebo plus fulvestrant.[7]
-
MONARCH 3: This Phase 3 trial evaluated abemaciclib in the first-line setting for postmenopausal women with HR+/HER2- advanced breast cancer. Patients were randomized to receive abemaciclib plus a nonsteroidal aromatase inhibitor (NSAI; anastrozole or letrozole) or placebo plus an NSAI.[9]
-
monarchE: This adjuvant trial investigated abemaciclib plus endocrine therapy in patients with high-risk, node-positive, early-stage HR+/HER2- breast cancer. The results showed a significant improvement in invasive disease-free survival (iDFS).[10][11]
Table 3: Efficacy of Abemaciclib in Combination Therapy (Phase 3 Trials)
| Trial (Setting) | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (HR) for PFS | Reference |
|---|---|---|---|---|---|
| MONARCH 2 (ET-pretreated) | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | 16.4 | 0.553 (p<0.001) | [7][9] |
| MONARCH 3 (1st Line) | Abemaciclib + NSAI | Placebo + NSAI | 28.2 | 0.54 (p<0.001) | [9] |
| monarchE (Adjuvant) | Abemaciclib + ET | ET Alone | iDFS Rate at 4 yrs: 85.5% vs 78.6% | 0.653 (for recurrence) |[10][11] |
Mechanisms of Resistance
Despite the significant benefits, resistance to CDK4/6 inhibitors is inevitable.[2][12] Understanding these mechanisms is critical for developing subsequent treatment strategies. Resistance can be broadly categorized into two types.
-
Cell Cycle-Specific Resistance: This involves alterations in the core pathway targeted by the drugs.
-
Loss of Rb (RB1): As Rb is the direct target of the CDK4/6-Cyclin D complex, its loss renders the inhibitor ineffective.[1]
-
Cyclin E-CDK2 Activation: Upregulation of Cyclin E can bypass the G1 block by activating CDK2, providing an alternative route to phosphorylate Rb and drive S-phase entry.[2][13]
-
CDK6 Amplification: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[2]
-
-
Cell Cycle Non-Specific Resistance: This involves the activation of alternative signaling pathways that can promote proliferation independently of CDK4/6.
-
PI3K/AKT/mTOR Pathway: Hyperactivation of this pathway, often through PIK3CA mutations, can promote Cyclin D expression and reduce the efficacy of CDK4/6 inhibition.[12][13]
-
RAS/MEK/ERK Pathway: Activation of this pathway, for example through FGFR1 amplification, can also drive proliferation and contribute to resistance.[12][13]
-
MYC Amplification: The proto-oncogene c-myc is implicated in breast cancer pathogenesis and its amplification is associated with more aggressive disease and may influence sensitivity to CDK4/6 inhibitors.[14][15]
-
Key Experimental Protocols
The following section outlines generalized methodologies for key experiments used to characterize CDK4/6 inhibitors like abemaciclib.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.
-
Protocol:
-
Recombinant active CDK4/cyclin D1 and CDK6/cyclin D1 enzyme complexes are incubated in a kinase buffer.
-
A known substrate (e.g., a truncated Rb protein) and ATP (often radiolabeled [γ-³²P]ATP) are added.
-
The test compound (abemaciclib) is added in a series of dilutions.
-
The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done via scintillation counting for radiolabeled ATP or using antibody-based methods (e.g., ELISA) with phospho-specific antibodies.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
-
Objective: To measure the effect of the compound on cancer cell line viability and growth.
-
Protocol:
-
Breast cancer cells (e.g., MCF-7, T-47D) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is included.
-
Plates are incubated for a period reflecting several cell doubling times (e.g., 3-5 days).
-
After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
The fixed cells are washed and stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance of the solution is read on a plate reader (e.g., at 510 nm).
-
The absorbance is proportional to the total cell mass. Data is used to calculate the concentration that inhibits growth by 50% (GI50).
-
Western Blot for Phospho-Rb Analysis
-
Objective: To confirm the mechanism of action by assessing the phosphorylation status of Rb in treated cells.
-
Protocol:
-
Cells are cultured and treated with the test compound at various concentrations and time points.
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780). A primary antibody for total Rb and a loading control (e.g., β-actin or GAPDH) are used on separate or stripped blots for normalization.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected on X-ray film or with a digital imager. The band intensity is quantified to determine the relative level of Rb phosphorylation.
-
Conclusion and Future Directions
Abemaciclib and other CDK4/6 inhibitors have fundamentally changed the management of HR+/HER2- breast cancer, significantly extending progression-free and, in some cases, overall survival.[7][9][16] The unique single-agent activity of abemaciclib and its continuous dosing schedule may offer distinct advantages in certain clinical scenarios.[8][17] The key challenges moving forward are to overcome resistance, identify biomarkers to select patients most likely to benefit, and rationally design subsequent lines of therapy.[18] Ongoing research is focused on combining CDK4/6 inhibitors with other targeted agents, such as PI3K inhibitors or immunotherapy, to further improve outcomes for patients with HR+ breast cancer.[5][18]
References
- 1. Resistance Mechanisms to CDK4/6 Blockade in Advanced HR-Positive, HER2-Negative Breast Cancer and Emerging Therapeutic Opportunities [jhoponline.com]
- 2. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. HR+, HER2– Advanced Breast Cancer and CDK4/6 Inhibitors: Mode of Action, Clinical Activity, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Frontiers | Abemaciclib in Combination With Endocrine Therapy for Patients With Hormone Receptor-Positive, HER2-Negative Metastatic Breast Cancer: A Phase 1b Study [frontiersin.org]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and overcoming CDK4/6 inhibitor resistance in HR+/HER2− metastatic breast cancer: clinical and molecular perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-myc amplification in breast cancer: a meta-analysis of its occurrence and prognostic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MYC gene amplification is often acquired in lethal distant breast cancer metastases of unamplified primary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. youtube.com [youtube.com]
- 18. targetedonc.com [targetedonc.com]
Inixaciclib's Journey Across the Blood-Brain Barrier: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (also known as NUV-422) is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6. Its potential to target brain malignancies has been a key area of investigation, hinging on its ability to cross the protective blood-brain barrier (BBB). This technical guide synthesizes the available preclinical and clinical evidence regarding the BBB penetration of this compound, alongside the methodologies used to evaluate central nervous system (CNS) distribution of CDK4/6 inhibitors. While the clinical development of this compound was discontinued in August 2022 due to a reported safety signal of uveitis, the preclinical data on its CNS penetration remains a valuable case study for researchers in neuro-oncology and drug delivery.[1]
This compound: Preclinical Evidence of CNS Penetration
Preclinical studies have consistently suggested that this compound possesses favorable characteristics for crossing the blood-brain barrier. Multiple sources indicate that preclinical models demonstrated "favorable blood-brain barrier penetration" for the compound, which was a significant driver for its investigation in high-grade gliomas.[2][3][4][5][6][7] Furthermore, this compound has been shown to inhibit the growth of glioma cell lines in vitro and demonstrate antitumor activity in glioblastoma xenograft models, providing indirect evidence of its ability to reach its target in the CNS.
Unfortunately, specific quantitative data from these preclinical studies, such as brain-to-plasma concentration ratios (Kp) or unbound brain-to-unbound plasma concentration ratios (Kp,uu), are not publicly available.
Clinical Investigation and Methodologies
A Phase 1/2 clinical trial (NCT04541225) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with recurrent or refractory high-grade gliomas and other solid tumors, including those with brain metastases.[2][6][7] A key objective of this study was to characterize the pharmacokinetics of this compound in brain tumor tissue, with one of the primary endpoints being the measurement of the drug's concentration in resected brain tumor tissue.[3] This approach provides the most direct evidence of a drug's ability to penetrate the BBB and accumulate at the site of action in human subjects.
Experimental Protocol: Brain Tumor Tissue Concentration Measurement (Exemplar)
While the specific protocol for the discontinued this compound trial is not public, a general methodology for such an investigation is as follows:
-
Patient Selection: Patients with recurrent glioblastoma scheduled for surgical resection are enrolled.
-
Drug Administration: A single dose of this compound is administered at a specific time point before the planned surgery.
-
Sample Collection: During surgery, samples of the resected tumor tissue are collected. Simultaneously, blood samples are drawn to determine the plasma concentration of the drug at the time of tissue collection.
-
Sample Processing: The tumor tissue is homogenized, and the drug is extracted. Plasma is separated from the whole blood.
-
Bioanalysis: The concentrations of this compound in the tumor tissue homogenate and plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain tumor-to-plasma concentration ratio is calculated to provide an indication of the extent of BBB penetration.
Comparative CNS Penetration of Other CDK4/6 Inhibitors
To provide context for this compound's potential, it is useful to review the publicly available data for other CDK4/6 inhibitors that have been investigated for CNS activity.
| Drug | Preclinical Model | Kp | Kp,uu | Clinical Findings |
| Abemaciclib | Rat | 0.21 ± 0.04 | 0.03 ± 0.01 | Detected in cerebrospinal fluid (CSF) at concentrations similar to unbound plasma concentrations in glioblastoma patients.[5] |
| Ribociclib | Mouse (non-tumor bearing) | - | 0.10 ± 0.09 | - |
| Ribociclib | Mouse (glioma-bearing) | - | 0.07 ± 0.06 | - |
Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.
This data highlights that other CDK4/6 inhibitors, particularly abemaciclib, have demonstrated the ability to penetrate the CNS, lending credence to the initial hypothesis for this compound.
Mechanism of Action: CDK4/6 Inhibition Signaling Pathway
This compound exerts its anti-tumor effect by targeting the core machinery of the cell cycle. The following diagram illustrates the canonical Cyclin D-CDK4/6-Retinoblastoma (Rb) signaling pathway and the point of intervention for CDK4/6 inhibitors.
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing the phosphorylation of Rb and subsequent cell cycle progression.
Experimental Workflow for Assessing BBB Penetration
The evaluation of a compound's ability to cross the blood-brain barrier typically follows a multi-step process, starting with in vitro models and progressing to in vivo and clinical studies.
Caption: A typical workflow for evaluating the blood-brain barrier penetration of a new drug candidate.
Conclusion
While the clinical development of this compound has been halted, the preclinical evidence strongly suggested its potential to penetrate the blood-brain barrier, a critical attribute for any CNS-targeted therapy. The planned, but now discontinued, clinical investigations in high-grade glioma patients were designed to provide definitive evidence of this property in humans. The study of this compound, alongside the more extensive data available for other CDK4/6 inhibitors like abemaciclib, underscores the ongoing efforts and challenges in developing effective systemic therapies for brain malignancies. The methodologies for assessing BBB penetration continue to be refined, providing a clearer path for future drug candidates in this challenging therapeutic area.
References
- 1. Nuvation Bio Inc. - Nuvation Bio Announces Discontinuation of NUV-422 Clinical Development Program [investors.nuvationbio.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Nuvation Bio Granted Orphan Drug Designation for NUV-422 for the Treatment of Patients with Malignant Gliomas [prnewswire.com]
- 5. Nuvation Bio Granted Orphan Drug Designation for NUV-422 for Malignant Gliomas - www.pharmasources.com [pharmasources.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
INX-315: A Deep Dive into a Selective CDK2 Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The cell cycle, a fundamental process of life, is often dysregulated in cancer, leading to uncontrolled cellular proliferation. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many malignancies. While CDK4/6 inhibitors have transformed the treatment landscape for certain cancers, innate and acquired resistance remains a significant clinical challenge. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical driver of proliferation in various cancer types, particularly in tumors with amplification of the CCNE1 gene and in breast cancers that have developed resistance to CDK4/6 inhibitors.[1][2][3] INX-315 is a novel, potent, and highly selective small molecule inhibitor of CDK2 that has demonstrated promising preclinical and early clinical activity in these hard-to-treat patient populations.[2][4] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for Targeting CDK2
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1-S phase transition of the cell cycle, a critical checkpoint for DNA replication.[5] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of CCNE1 (which encodes Cyclin E1), is a known oncogenic driver in a variety of solid tumors, including certain ovarian, gastric, and breast cancers.[3] Furthermore, emerging evidence strongly suggests that CDK2 activity is a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+)/HER2- breast cancer.[1][3] These findings underscore the significant therapeutic potential of a selective CDK2 inhibitor.
INX-315 was developed to address this unmet medical need. Its high selectivity for CDK2 over other CDK family members is a crucial attribute, potentially minimizing off-target effects and improving its therapeutic index.[1] Preclinical studies have shown that INX-315 can induce cell cycle arrest, senescence, and tumor growth inhibition in CCNE1-amplified cancer models and can restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cells.[1][2][6]
Mechanism of Action of INX-315
INX-315 is an orally active, selective inhibitor of CDK2. It exerts its therapeutic effect by binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates, most notably the Retinoblastoma (Rb) protein.[6] The hypophosphorylation of Rb leads to the sequestration of the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and S-phase entry. This ultimately results in a G1 cell cycle arrest and an induction of a senescent-like state in tumor cells.[1][6]
Quantitative Preclinical Data
INX-315 has demonstrated potent and selective inhibition of CDK2 in a variety of preclinical assays. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Selectivity of INX-315
| Assay Type | Target | IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E | Reference |
| Biochemical | CDK2/Cyclin E1 | 0.6 | - | |
| Biochemical | CDK2/Cyclin A | 2.4 | 4 | |
| Biochemical | CDK1/Cyclin B | 30 | 55 | |
| Biochemical | CDK4/Cyclin D1 | 133 | 241 | |
| Biochemical | CDK6/Cyclin D3 | 338 | 615 | |
| Biochemical | CDK9/Cyclin T | 73 | 132 | |
| Intracellular NanoBRET | CDK2/Cyclin E1 | 2.3 | - | [7] |
| Intracellular NanoBRET | CDK1/Cyclin B1 | 374 | 163 | [7] |
| Intracellular NanoBRET | CDK9/Cyclin T1 | 2950 | 1283 | [7] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Efficacy of INX-315 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) | Reference |
| MKN1 | Gastric Cancer | CCNE1 amplification | Sensitive | |
| OVCAR3 | Ovarian Cancer | CCNE1 amplification | Sensitive | |
| MCF-7 (Palbociclib-resistant) | Breast Cancer | CDK4/6i Resistance | 113 (in presence of Palbociclib) |
Table 3: In Vivo Efficacy of INX-315 in Xenograft Models
| Model | Cancer Type | Dosing | Outcome | Reference |
| OVCAR3 CDX | Ovarian | 100 mg/kg BID | Tumor stasis | |
| OVCAR3 CDX | Ovarian | 200 mg/kg QD | 89% Tumor Growth Inhibition (TGI) | |
| OV5398 PDX | Ovarian | Not specified | Tumor regression | |
| GA0103 PDX | Gastric | 100 mg/kg BID | Tumor stasis | |
| GA0114 PDX | Gastric | 100 mg/kg BID | 95% TGI |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily; QD: once daily.
Clinical Development of INX-315
INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with CDK4/6 inhibitor-resistant ER+/HER2- breast cancer or CCNE1-amplified solid tumors.[4][8][9] The trial is designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of INX-315 as a monotherapy and in combination with other agents.[10]
Table 4: Interim Results from the Phase 1 Dose Escalation Part of the INX-315-01 Trial
| Parameter | Value | Reference |
| Number of Patients | 31 | [4][10] |
| Median Prior Lines of Therapy | 4 (range 1-9) | [4][10] |
| Dose-Limiting Toxicity | 1 (Grade 3 fatigue) | [10] |
| Treatment Discontinuations due to Adverse Events | 0 | [4] |
| Most Common Treatment-Related Adverse Events (any grade) | Thrombocytopenia (48.4%), Nausea (38.7%), Neutropenia (38.7%), Diarrhea (38.7%) | [10] |
| Overall Response Rate (ORR) | 10% (Partial Response) | [8][10] |
| Stable Disease (SD) | 63% | [8][10] |
| Recommended Phase 2 Dose (Monotherapy) | 600 mg once daily | [10] |
In April 2025, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant/refractory ovarian cancer, highlighting the significant unmet medical need in this patient population.[8][9][10][11]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of CDK2 inhibitors like INX-315. Specific details may vary between laboratories.
CDK2 Kinase Assay (Luminescent)
This assay measures the amount of ADP produced, which is then converted to a luminescent signal.
-
Reagent Preparation :
-
Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[4]
-
Dilute recombinant CDK2/Cyclin E1 enzyme, substrate (e.g., a peptide containing a CDK2 phosphorylation site), and ATP to their final concentrations in kinase buffer.
-
Prepare a serial dilution of INX-315 in DMSO, then dilute in kinase buffer.
-
-
Assay Procedure :
-
In a 384-well plate, add 1 µl of the INX-315 dilution or DMSO control.
-
Add 2 µl of the diluted CDK2/Cyclin E1 enzyme.
-
Initiate the kinase reaction by adding 2 µl of the ATP/substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection :
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each INX-315 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating :
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare a serial dilution of INX-315 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the INX-315 dilutions or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µl of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each INX-315 concentration relative to the vehicle control.
-
Determine the IC50 value.
-
Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of patient tumor tissue into immunodeficient mice.
-
Tumor Tissue Acquisition and Implantation :
-
Obtain fresh tumor tissue from a patient under sterile conditions.
-
Cut the tumor into small fragments (e.g., 2-3 mm³).
-
Anesthetize an immunodeficient mouse (e.g., NOD-SCID or NSG).
-
Make a small incision and implant the tumor fragment subcutaneously or orthotopically.
-
Suture the incision and monitor the mouse for tumor growth.
-
-
Tumor Growth Monitoring and Passaging :
-
Measure tumor volume regularly using calipers.
-
When the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and excise the tumor.
-
The tumor can then be passaged into new cohorts of mice for expansion.
-
-
Drug Efficacy Study :
-
Once tumors in a cohort of mice reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer INX-315 (e.g., by oral gavage) and a vehicle control according to the desired dosing schedule.
-
Monitor tumor volume and body weight throughout the study.
-
-
Data Analysis :
-
Calculate tumor growth inhibition (TGI) for the INX-315 treated group compared to the control group.
-
Assess the statistical significance of the results.
-
Experimental and Clinical Development Workflow
The development of a selective CDK2 inhibitor like INX-315 follows a structured workflow from initial discovery to clinical application.
Conclusion and Future Directions
INX-315 is a promising, potent, and selective CDK2 inhibitor with a strong preclinical rationale and encouraging early clinical data. Its ability to target tumors with CCNE1 amplification and to overcome resistance to CDK4/6 inhibitors addresses significant unmet needs in oncology. The ongoing clinical development of INX-315, both as a monotherapy and in combination with other agents, will be crucial in defining its role in the treatment of these challenging cancers. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from INX-315 therapy and exploring its potential in other CDK2-dependent malignancies. The continued investigation of selective CDK2 inhibitors like INX-315 holds the potential to further refine our approach to cell cycle-directed cancer therapies.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 3. protocols.io [protocols.io]
- 4. promega.com [promega.com]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 7. Transgenic Mice in Cancer Research: From Tumor Models to Therapy Development - Creative Biolabs [creative-biolabs.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
Inixaciclib's Impact on Retinoblastoma Protein (Rb) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Rb Phosphorylation in Cell Cycle Control
The retinoblastoma protein (Rb) is a cornerstone of tumor suppression, primarily through its control of the cell cycle. The phosphorylation state of Rb is a critical determinant of cell cycle progression, particularly at the G1/S checkpoint. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, effectively sequestering them and preventing the transcription of genes required for DNA replication and cell cycle advancement.
The cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with cyclin D, are key enzymes that initiate the phosphorylation of Rb. This phosphorylation event leads to a conformational change in Rb, causing the release of E2F and allowing the cell to proceed from the G1 to the S phase of the cell cycle. Dysregulation of the CDK4/6-Cyclin D-Rb-E2F pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.
Inixaciclib is a potent and selective inhibitor of CDK4 and CDK6, representing a targeted therapeutic strategy to restore cell cycle control by preventing the phosphorylation of Rb. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action: this compound's Inhibition of Rb Phosphorylation
This compound exerts its anti-tumor effect by directly targeting the catalytic activity of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of phosphate groups to the Rb protein. This inhibition maintains Rb in its active, hypophosphorylated state, thereby preserving its ability to bind to and inactivate E2F transcription factors. The consequence of this action is a robust cell cycle arrest in the G1 phase, which in turn can lead to cellular senescence and apoptosis.
The primary molecular consequence of this compound's activity is the reduction of phosphorylated Rb (pRb). This can be observed at several specific serine and threonine residues on the Rb protein that are known targets of CDK4/6.
Quantitative Data: In Vitro and In Vivo Efficacy of CDK4/6 Inhibition
While specific quantitative data for this compound is emerging, the activity of highly selective CDK4/6 inhibitors has been well-characterized. The following tables summarize representative data for CDK4/6 inhibitors, which are expected to be comparable to this compound's performance.
Table 1: In Vitro Inhibitory Activity of Selective CDK4/6 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line |
| Palbociclib | CDK4 | 11 | MCF-7 (ER+) |
| CDK6 | 16 | MCF-7 (ER+) | |
| Ribociclib | CDK4 | 10 | MDA-MB-231 (TNBC) |
| CDK6 | 39 | MDA-MB-231 (TNBC) | |
| Abemaciclib | CDK4 | 2 | T47D (ER+) |
| CDK6 | 10 | T47D (ER+) |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.
Table 2: Effect of CDK4/6 Inhibition on Rb Phosphorylation in Preclinical Models
| Compound | Model | Dosage | Reduction in pRb (Ser780) | Tumor Growth Inhibition |
| Abemaciclib | ER+ Breast Cancer Xenograft | 50 mg/kg/day | Significant decrease | Regression |
| Palbociclib | SCLC Xenograft (Rb-positive) | 100 mg/kg | Sustained decrease | Significant inhibition |
Experimental Protocols: Assessing this compound's Effect on Rb Phosphorylation
Western Blotting for the Quantification of Phosphorylated Rb (pRb)
Western blotting is a fundamental technique to qualitatively and quantitatively assess the levels of specific proteins, such as total Rb and its phosphorylated forms, in cell or tissue lysates.
Protocol:
-
Cell Lysis:
-
Culture retinoblastoma-positive cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 24, 48 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780, Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pRb signal to a loading control (e.g., β-actin or GAPDH) and to total Rb levels to determine the relative change in phosphorylation.
-
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Preparation and Treatment:
-
Seed cells at a low density to ensure they are in the logarithmic growth phase.
-
Treat cells with this compound or a vehicle control for the desired duration.
-
-
Cell Fixation and Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Incubate the cells in ethanol for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase following this compound treatment is indicative of G1 cell cycle arrest.
-
Visualizing the Core Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for its analysis.
Caption: The CDK4/6-Rb-E2F signaling pathway and the inhibitory action of this compound.
Understanding Inixaciclib's Oral Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (INX-315) is an investigational, orally administered, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Dysregulation of the cell cycle, particularly the G1-S phase transition, is a hallmark of many cancers. The CDK2/cyclin E complex plays a crucial role in this transition, and its aberrant activation, often through amplification of the CCNE1 gene, is implicated in tumorigenesis and resistance to therapies such as CDK4/6 inhibitors. This compound is being developed to target these CDK2-dependent cancers. This technical guide provides an in-depth overview of the oral bioavailability of this compound, drawing from available preclinical and emerging clinical data.
Mechanism of Action: Targeting the Cell Cycle
This compound exerts its therapeutic effect by selectively inhibiting CDK2. In a normal cell cycle, the retinoblastoma (Rb) protein acts as a tumor suppressor by binding to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry. For the cell to progress from the G1 to the S phase, Rb must be phosphorylated and inactivated. This is a two-step process initiated by the CDK4/6-cyclin D complex, followed by hyperphosphorylation by the CDK2-cyclin E complex. In cancers with amplified CCNE1 or other alterations leading to hyperactive CDK2, this regulation is disrupted, leading to uncontrolled cell proliferation. By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, maintaining it in its active, tumor-suppressive state. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor growth.
Pharmacokinetic Profile of this compound
Pharmacokinetic (PK) data are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which collectively determine its oral bioavailability and therapeutic window. The following sections summarize the available preclinical and clinical pharmacokinetic parameters for this compound.
Preclinical Pharmacokinetics
Preclinical studies in animal models provide the foundational understanding of a drug's in vivo behavior. For this compound, preclinical data have demonstrated oral bioavailability and dose-dependent tumor growth inhibition.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
|---|
| Data Not Yet Publicly Available | | | | | | |
Note: Specific quantitative preclinical pharmacokinetic data for this compound are not yet fully available in the public domain. The information will be updated as it is released.
Clinical Pharmacokinetics
The first-in-human Phase 1/2 clinical trial, INX-315-01 (NCT05735080), is currently evaluating the safety, tolerability, and pharmacokinetics of this compound in patients with advanced cancers. Interim data from the dose-escalation portion of this study were presented at the San Antonio Breast Cancer Symposium in December 2024.[1][2] One of the secondary objectives of this trial is to characterize the pharmacokinetic profile of this compound in cancer patients.[3]
Table 2: Clinical Pharmacokinetic Parameters of this compound (Monotherapy, Dose Escalation)
| Parameter | Patient Population | Dose | Cmax | Tmax | AUC | Half-life | Food Effect |
|---|
| Data Not Yet Publicly Available | Advanced/Metastatic Cancer | Escalating Doses | | | | | |
Note: While the INX-315-01 trial is assessing pharmacokinetics, specific quantitative data on Cmax, Tmax, AUC, half-life, and the effect of food on the oral bioavailability of this compound have not yet been publicly released. This table will be populated as data becomes available.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. The following outlines the general experimental protocols used to assess the oral bioavailability of this compound.
Preclinical In Vivo Pharmacokinetic Studies
The preclinical evaluation of this compound's pharmacokinetics likely involved studies in rodent and/or non-rodent species to determine its ADME properties. A publication in Cancer Discovery describes preclinical experiments where this compound was administered orally to mice.[4][5]
General Protocol:
-
Animal Models: Studies were conducted in mice, including those with patient-derived xenografts (PDX).[4]
-
Drug Formulation and Administration: this compound was formulated for oral gavage. In one described study, it was prepared weekly in 100% PEG400.
-
Dosing: Various oral doses were administered, for example, 25, 50, or 100 mg/kg, either once or twice daily.[4]
-
Sample Collection: Blood samples were collected at multiple time points post-administration.
-
Bioanalytical Method: Plasma concentrations of this compound and any potential metabolites were quantified using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Clinical Pharmacokinetic Studies (INX-315-01 Trial)
The ongoing Phase 1/2 trial (INX-315-01) is a multicenter, open-label study designed to determine the safety, tolerability, and recommended Phase 2 dose of this compound. The characterization of its pharmacokinetics is a key secondary endpoint.[3]
Study Design:
-
Part A (Dose Escalation): Patients with recurrent advanced/metastatic cancer, including ER+/HER2- breast cancer and CCNE1-amplified solid tumors, receive escalating doses of this compound monotherapy.[1][6]
-
Patient Population: Adults with advanced cancers who have progressed on standard therapies.[6]
-
Pharmacokinetic Sampling: Blood samples for PK analysis are collected at pre-specified time points after oral administration of this compound. This typically includes pre-dose and multiple post-dose time points to capture the full concentration-time profile.
-
Bioanalytical Method: A validated bioanalytical method is used to measure plasma concentrations of this compound.
-
Data Analysis: Pharmacokinetic parameters are calculated for each patient and summarized by dose level. The data will be used to assess dose-proportionality and to inform dose selection for later stages of the trial.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. Incyclix Bio Announces Interim Clinical Data from the Phase [globenewswire.com]
- 3. incyclixbio.com [incyclixbio.com]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of INX-315 in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
Inixaciclib and the Therapeutic Targeting of Cyclin-Dependent Kinases in Androgen-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Androgen-resistant prostate cancer (ARPC), also known as castration-resistant prostate cancer (CRPC), represents a significant clinical challenge. The progression of ARPC is often driven by cell cycle dysregulation, making cyclin-dependent kinases (CDKs) compelling therapeutic targets. Inixaciclib (formerly NUV-422), a potent oral inhibitor of CDK2, CDK4, and CDK6, has emerged as a potential therapeutic agent in this setting. This technical guide provides a comprehensive overview of the rationale, preclinical evidence, and clinical landscape for targeting the cell cycle with this compound and other CDK inhibitors in ARPC. Due to the limited publicly available data specifically for this compound, this guide incorporates illustrative data and methodologies from studies of other CDK inhibitors to provide a thorough understanding of the experimental approaches and potential outcomes in this area of research.
Introduction: The Role of CDKs in Androgen-Resistant Prostate Cancer
The transition from hormone-sensitive to androgen-resistant prostate cancer involves complex molecular alterations that allow cancer cells to proliferate despite low androgen levels. A key mechanism is the hijacking of the cell cycle machinery. The androgen receptor (AR) signaling pathway is intricately linked with the G1-S phase transition of the cell cycle, primarily through the regulation of D-type cyclins and their binding partners, CDK4 and CDK6.[1][2] This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent transcription of genes required for DNA synthesis and cell cycle progression.
In ARPC, this pathway can be aberrantly activated through various mechanisms, including AR amplification or mutation, and activation of upstream signaling pathways.[3] Furthermore, amplification or overexpression of Cyclin E1, an activator of CDK2, is another mechanism contributing to resistance to CDK4/6 inhibitors and disease progression.[4] this compound's dual targeting of CDK2, CDK4, and CDK6 presents a rational therapeutic strategy to overcome these resistance mechanisms.[5]
This compound: A Multi-Targeted CDK Inhibitor
This compound is an orally bioavailable small molecule that potently inhibits CDK2, CDK4, and CDK6.[6] This multi-targeted approach is designed to provide a more comprehensive blockade of the cell cycle than inhibitors targeting only CDK4/6. By inhibiting both CDK4/6 and CDK2, this compound has the potential to be effective in tumors that have developed resistance to first-generation CDK4/6 inhibitors through the upregulation of Cyclin E-CDK2 activity.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Rb phosphorylation by blocking the catalytic activity of CDK2, CDK4, and CDK6.[6] This prevents the G1-S phase transition, leading to cell cycle arrest and subsequent apoptosis in tumor cells.[6] Preclinical data have suggested that this compound has favorable blood-brain barrier penetration.[6]
dot
Caption: this compound inhibits CDK2/4/6, blocking Rb phosphorylation and cell cycle progression.
Preclinical and Clinical Data
While specific quantitative preclinical and clinical data for this compound in androgen-resistant prostate cancer are limited in the public domain, its development was based on the strong rationale of targeting CDK-driven cell proliferation. A phase 1/2 clinical trial (NCT04541225) was initiated to evaluate this compound in patients with solid tumors, including metastatic castration-resistant prostate cancer (mCRPC).[6] However, this trial was terminated due to observations of uveitis in some patients.[7] Another planned phase 1b/2 study in combination with enzalutamide for mCRPC (NCT05191017) was withdrawn.[7]
To illustrate the potential efficacy and provide a framework for future research, the following tables summarize representative data from studies of other CDK inhibitors in ARPC.
Table 1: In Vitro Activity of CDK Inhibitors in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Palbociclib | LNCaP | Proliferation | IC50 | 0.8 µM | [8] |
| Abemaciclib | PC-3 | Proliferation | IC50 | 0.5 µM | [9] |
| Ribociclib | C4-2B | Proliferation | IC50 | Not Reported | [8] |
| Flavopiridol | AILNCaP14 | Proliferation | IC50 | ~100 nM | [10] |
Table 2: In Vivo Efficacy of CDK Inhibitors in Prostate Cancer Xenograft Models
| Compound | Model | Dosing | Outcome | Result | Reference |
| Palbociclib | LNCaP Xenograft | 150 mg/kg, daily | Tumor Growth Inhibition | Significant reduction | [8] |
| Abemaciclib | PC-3 Xenograft | 50 mg/kg, daily | Tumor Growth Inhibition | Significant reduction | [9] |
| Flavopiridol | AILNCaP14 Xenograft | 5 mg/kg, i.p., 5 days/week | Tumor Growth Inhibition | Significant reduction | [10] |
Table 3: Clinical Trial Data of CDK4/6 Inhibitors in mCRPC
| Compound | Trial Name | Phase | Treatment Arm | N | ORR | Median rPFS | Median OS | Reference |
| Abemaciclib | CYCLONE 1 | II | Monotherapy | 44 | 6.8% | 2.7 months | 8.4 months | [11][12] |
| Palbociclib + ADT | Phase II | II | Combination | 40 | N/A | 12-month bPFS: 74% | N/A | [13] |
| Ribociclib + Docetaxel | Phase Ib/II | Ib/II | Combination | 30 | 29% (PSA response) | 8.1 months | N/A | [13] |
ORR: Objective Response Rate; rPFS: radiographic Progression-Free Survival; OS: Overall Survival; bPFS: biochemical Progression-Free Survival; ADT: Androgen Deprivation Therapy.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents. Below are representative methodologies for key experiments in the study of CDK inhibitors in androgen-resistant prostate cancer.
Cell Viability Assay (MTT/WST-1)
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
dot
Caption: Workflow for determining the IC50 of this compound in prostate cancer cells.
Western Blot Analysis
-
Cell Lysis: Treat prostate cancer cells with the CDK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Rb, total Rb, Cyclin D1, CDK4, CDK6, CDK2, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 2 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Monitor tumor growth by caliper measurements until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the CDK inhibitor (e.g., by oral gavage) and vehicle control daily or as per the determined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
dot
Caption: A typical workflow for evaluating the in vivo efficacy of this compound.
Signaling Pathways and Logical Relationships
The development of resistance to androgen deprivation therapy often involves the activation of alternative signaling pathways that converge on the cell cycle machinery. Understanding these relationships is critical for designing effective combination therapies.
dot
Caption: Interplay of signaling pathways driving cell cycle progression in ARPC.
Future Directions and Conclusion
The development of this compound for androgen-resistant prostate cancer has been halted due to safety concerns. However, the rationale for targeting CDK2, CDK4, and CDK6 in this disease remains strong. Future research in this area may focus on:
-
Development of novel CDK2/4/6 inhibitors with improved safety profiles.
-
Identification of biomarkers to select patients most likely to respond to CDK inhibition. This could include assessing Rb status, Cyclin D and E levels, and the activity of upstream signaling pathways.
-
Evaluation of combination therapies. Combining CDK inhibitors with other targeted agents, such as AR signaling inhibitors, PI3K inhibitors, or PARP inhibitors, may enhance efficacy and overcome resistance.
References
- 1. Clinical Trials of New Therapies for Advanced Prostate Cancer | ZERO Prostate Cancer [zerocancer.org]
- 2. youtube.com [youtube.com]
- 3. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failure to progress: breast and prostate cancer cell lines in developing targeted therapies | CoLab [colab.ws]
- 5. News - this compound (NUV-422) - LARVOL VERI [veri.larvol.com]
- 6. onclive.com [onclive.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Cyclin-Dependent Kinase Inhibition in Prostate Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Signal-Finding Study of Abemaciclib in Heavily Pretreated Patients with Metastatic Castration-Resistant Prostate Cancer: Results from CYCLONE 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Signal-Finding Study of Abemaciclib in Heavily Pretreated Patients with Metastatic Castration–Resistant Prostate Cancer: Results from CYCLONE 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Therapeutic Strategies for CDK4/6 Inhibitors in Metastatic Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inixaciclib In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (formerly NUV-422) is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2] this compound's mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the G1-S phase transition, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[1][2] Preclinical studies have indicated its potential as an antineoplastic agent, showing activity in various cancer models, including glioma and breast cancer.[3][4]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation using two common methods: the Crystal Violet assay and the MTT assay.
Signaling Pathway of this compound
This compound targets the core machinery of cell cycle progression. By inhibiting CDK2, CDK4, and CDK6, it prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry, thus inducing G1 cell cycle arrest.
Data Presentation
Due to the discontinuation of the clinical development of this compound (NUV-422) following safety concerns, comprehensive public data on its IC50 values across a wide range of cancer cell lines is limited.[5] The following table presents example IC50 values for a well-characterized CDK4/6 inhibitor, abemaciclib, to illustrate the expected data output from the described proliferation assays.
| Cell Line | Cancer Type | IC50 (µM) of Abemaciclib |
| MCF-7 | Breast Cancer (ER+) | 0.57[6] |
| MDA-MB-231 | Breast Cancer (TNBC) | 32[6] |
| MDA-MB-468 | Breast Cancer (TNBC) | 61[6] |
| HCT-15 | Colon Cancer | >5 |
| DLD-1 | Colon Cancer | >5 |
| Caco-2 | Colon Cancer | 0.8 |
| SNU-C4 | Colon Cancer | 0.9 |
Note: The table above shows data for abemaciclib as a representative CDK4/6 inhibitor. Researchers should generate their own dose-response curves to determine the specific IC50 values for this compound in their cell lines of interest.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell proliferation involves cell seeding, treatment with a range of this compound concentrations, incubation, and subsequent quantification of cell viability using an appropriate assay.
Experimental Protocols
Crystal Violet Cell Proliferation Assay
This assay is a simple and reliable method for quantifying the relative density of adherent cells by staining cellular proteins and DNA.[7]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
Crystal Violet Staining Solution (0.5% w/v): Dissolve 0.5 g of crystal violet powder in 100 mL of 20% methanol in distilled water.[8]
-
Solubilization Solution: 10% acetic acid or 1% SDS in water
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of reading absorbance at 570-590 nm
Protocol:
-
Cell Seeding: Seed adherent cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO2 incubator.
-
Fixation: Gently aspirate the medium. Wash the cells once with 200 µL of PBS. Add 100 µL of fixative solution (e.g., 4% PFA) to each well and incubate for 15 minutes at room temperature.[7]
-
Staining: Discard the fixative solution and wash the plate gently with water. Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[8]
-
Washing: Remove the crystal violet solution and wash the plate with running tap water until the water runs clear. Invert the plate on a paper towel to dry completely.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% acetic acid) to each well. Place the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the dye.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Plot the corrected absorbance values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound and formazan)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Include wells for background control. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: As described in the Crystal Violet protocol, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 72 hours (or desired time course) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).[9] Incubate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.[11]
-
Absorbance Measurement: Shake the plate for 5-10 minutes on an orbital shaker to ensure a homogenous solution. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the average absorbance of the background control wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. d18rn0p25nwr6d.cloudfront.net [d18rn0p25nwr6d.cloudfront.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuvation Bio Inc. - Nuvation Bio Announces Discontinuation of NUV-422 Clinical Development Program [investors.nuvationbio.com]
- 6. The effects of antiepileptic drugs on the growth of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s27.q4cdn.com [s27.q4cdn.com]
- 8. researchgate.net [researchgate.net]
- 9. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Preparing Inixaciclib Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Inixaciclib is an orally bioavailable and potent small molecule inhibitor of cyclin-dependent kinases (CDK), specifically targeting CDK2, CDK4, and CDK6.[1][2][3] These kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[1][4] this compound's mechanism of action involves inducing G1 cell cycle arrest, which prevents tumor cell proliferation and can lead to apoptosis.[1][2] Given its therapeutic potential, accurate and consistent preparation of this compound stock solutions is fundamental for reliable experimental outcomes in preclinical research. This document provides a detailed protocol for preparing stock solutions of this compound using dimethyl sulfoxide (DMSO), along with essential data on its properties, mechanism of action, and stability.
2.0 Physicochemical and Biological Properties
This compound is a white to off-white solid powder.[1][5] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀F₂N₆O | [1][5] |
| Molecular Weight | 480.55 g/mol | [5][6] |
| CAS Number | 2370913-42-9 | [1][5] |
| Appearance | White to off-white solid | [1][5] |
| Primary Targets | CDK2, CDK4, CDK6 | [1][3] |
3.0 Mechanism of Action: Cell Cycle Inhibition
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[3] In a normal cell cycle, the formation of Cyclin D-CDK4/6 complexes is stimulated by mitogenic signals. These active complexes then phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[7][8] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[7][9] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, keeping it in its active, E2F-bound state.[1][2] This leads to a halt in cell cycle progression at the G1 checkpoint, thereby suppressing tumor cell proliferation.[1][2]
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
4.0 Experimental Protocols
4.1 Solubility and Storage
Proper dissolution and storage are critical for maintaining the activity of this compound. Use of fresh, anhydrous DMSO is highly recommended, as hygroscopic (water-absorbing) DMSO can significantly decrease the solubility of the compound.[3][5]
| Parameter | Guideline | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [3][5] |
| Solubility | 2 mg/mL (4.16 mM) to 11.9 mg/mL (24.76 mM) | [3][5][10] |
| Dissolution Aids | Sonication, warming, and pH adjustment may be required for higher concentrations. | [5][10] |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years. | [5] |
| Stock Solution Storage | -80°C for up to 6 months ; -20°C for up to 1 month. | [5][6][10] |
| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles. | [5][10][11] |
4.2 Materials and Equipment
-
This compound powder
-
Anhydrous or low-water content DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aid in dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
4.3 Stock Solution Preparation Workflow
The general workflow for preparing the this compound stock solution is outlined below.
Caption: Workflow for preparing this compound stock solution in DMSO.
4.4 Step-by-Step Procedure (Example: 10 mM Stock)
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations as needed for different concentrations.
-
Preparation: Don appropriate PPE. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Calculate the mass of this compound required.
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution:
-
Mass = 10 mmol/L × 0.001 L × 480.55 g/mol = 0.0048055 g = 4.81 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass (e.g., 4.81 mg) of this compound powder into the tube.
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 4.81 mg) to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[5][10]
-
-
Aliquoting and Storage:
-
To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][10][11]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months).[5][6][10]
-
5.0 Safety Precautions
-
This compound is an investigational compound; handle with care. The full toxicological properties may not be known.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin.[12] Always wear appropriate gloves and avoid direct contact.
-
Conduct all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use for complete safety information.
References
- 1. This compound | CDK | 2370913-42-9 | Invivochem [invivochem.com]
- 2. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK4/6 Inhibitor Administration in Xenograft Mouse Models
Disclaimer: Information regarding a compound specifically named "inixaciclib" was not publicly available at the time of this writing. The following application notes and protocols are based on preclinical studies of a well-characterized CDK4/6 inhibitor, abemaciclib, which is used in similar research contexts. Researchers should adapt these protocols based on the specific characteristics of their chosen compound and cell lines.
Introduction
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of various cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2][3][4][5] These inhibitors function by blocking the activity of CDK4 and CDK6, key proteins that regulate the cell cycle.[2] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1 phase and subsequent suppression of tumor growth.[1][6][7] Preclinical evaluation of CDK4/6 inhibitors in xenograft mouse models is a critical step in their development, providing essential data on efficacy, pharmacokinetics, and pharmacodynamics.[8]
These application notes provide a detailed overview of the dosages, experimental protocols, and underlying signaling pathways relevant to the use of the CDK4/6 inhibitor abemaciclib in xenograft mouse models.
Quantitative Data Summary
The following tables summarize the dosages and treatment schedules for abemaciclib in various xenograft mouse models as reported in preclinical studies.
Table 1: Abemaciclib Dosage and Administration in Xenograft Mouse Models
| Cancer Type | Xenograft Model | Mouse Strain | Drug Formulation | Dosage | Administration Route | Treatment Schedule | Reference |
| Hormone Receptor-Positive (HR+) Breast Cancer | ZR-75-1 | NOD SCID | 1% Hydroxyethyl cellulose (HEC) in 25 mM phosphate buffer (pH 2) | 50 or 75 mg/kg | Oral gavage (PO) | Once-daily for 28 days | [1] |
| Mismatch Repair-Deficient (dMMR) Cancer | Mlh1-/- and Msh2loxP/loxP | - | Abemaciclib mesylate | 75 mg/kg | Oral (per oral) | Every 42 days, 8 times in total | [9] |
| Triple-Negative Breast Cancer (TNBC) | MDA-231 | - | - | 50 mg/kg | - | Continuous dosing for 3 days | [10][11] |
Table 2: Summary of Antitumor Activity of Abemaciclib in a Breast Cancer Xenograft Model
| Xenograft Model | Treatment Group | Dose | Outcome | Reference |
| ZR-75-1 (HR+ Breast Cancer) | Abemaciclib | 50 mg/kg | Dose-dependent anti-tumor activity | [1] |
| ZR-75-1 (HR+ Breast Cancer) | Abemaciclib | 75 mg/kg | Tumor volume regression | [1] |
Experimental Protocols
Animal Models and Tumor Implantation
Objective: To establish xenograft tumors in immunodeficient mice for the evaluation of CDK4/6 inhibitor efficacy.
Materials:
-
Female immunodeficient mice (e.g., NOD SCID, 18-20 grams)
-
Cancer cell line (e.g., ZR-75-1)
-
Hank's Balanced Salt Solution (HBSS)
-
Matrigel™
-
17-β estradiol pellets (for hormone-dependent models)
-
Syringes and needles
Protocol:
-
One day prior to tumor cell implantation, implant a 17-β estradiol 90-day release pellet (0.72 mg) subcutaneously for hormone-dependent models like ZR-75-1.
-
Harvest cancer cells and resuspend them in a 1:1 mixture of HBSS and Matrigel™.
-
Inject 5 x 10^6 cells in a total volume of 0.2 mL subcutaneously into the rear flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volumes can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., baseline volume on a specific day post-implantation).[1]
Drug Preparation and Administration
Objective: To prepare and administer the CDK4/6 inhibitor to the tumor-bearing mice.
Materials:
-
Abemaciclib (or other CDK4/6 inhibitor)
-
Vehicle solution (e.g., 1% Hydroxyethyl cellulose in 25 mM phosphate buffer, pH 2)
-
Oral gavage needles
Protocol:
-
Prepare the drug formulation. For example, formulate abemaciclib in 1% HEC in 25 mM phosphate buffer at the desired concentration.
-
Administer the drug or vehicle control to the mice via oral gavage. The volume is typically 0.2 mL per dose.[1]
-
Follow the predetermined treatment schedule (e.g., once daily for 28 days).[1]
-
Monitor the animals daily for any signs of toxicity or adverse effects.
Assessment of Antitumor Efficacy
Objective: To evaluate the effect of the CDK4/6 inhibitor on tumor growth.
Protocol:
-
Measure tumor volumes routinely during the study (e.g., twice a week).
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Analyze the data by comparing the tumor volumes and weights between the treatment and control groups. Statistical analysis (e.g., t-test) should be performed to determine significance.
In Vivo Target Inhibition Studies
Objective: To confirm that the CDK4/6 inhibitor is hitting its target in vivo.
Protocol:
-
Treat a parallel set of tumor-bearing mice with the drug for a shorter duration (e.g., 5 days).[1]
-
Harvest tumors at a specific time point after the last dose.
-
Analyze the tumor tissue for molecular markers of CDK4/6 inhibition, such as phosphorylation of Rb and expression of TopoIIα, using techniques like Western blotting or immunohistochemistry.[1]
Signaling Pathways and Experimental Workflows
CDK4/6-Rb Signaling Pathway
The primary mechanism of action of CDK4/6 inhibitors is the disruption of the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
Caption: CDK4/6-Rb signaling pathway and the inhibitory action of CDK4/6 inhibitors.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for conducting xenograft studies to evaluate the efficacy of a CDK4/6 inhibitor.
Caption: A generalized workflow for in vivo xenograft studies.
References
- 1. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Abemaciclib works in treating breast cancer_Chemicalbook [chemicalbook.com]
- 6. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]
- 9. Prophylaxis with abemaciclib delays tumorigenesis in dMMR mice by altering immune responses and reducing immunosuppressive extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of Inixaciclib in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture systems are gaining prominence in cancer research and drug discovery as they more accurately recapitulate the complex microenvironments of in vivo tumors compared to traditional 2D monolayer cultures.[1][2][3] These models help bridge the translational gap between 2D cell cultures and whole-animal models by better simulating cell-cell interactions, nutrient gradients, and drug penetration barriers.[3] Inixaciclib (NUV-422) is an orally bioavailable, potent inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, which are key regulators of cell cycle progression.[4][5][6] Upregulation of CDK activity is a common feature in many cancer types.[4] This application note provides detailed protocols for utilizing this compound in 3D spheroid models to assess its anti-cancer efficacy through viability and immunofluorescence-based assays.
Mechanism of Action: this compound
This compound selectively targets and inhibits CDK2, CDK4, and CDK6.[4][6] In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[7] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[7][8] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F repressed, leading to a G1 phase cell cycle arrest.[4][6] Furthermore, inhibition of CDK2 by this compound blocks the G1/S transition and S phase progression.[4][9] This dual inhibition ultimately suppresses tumor cell proliferation and can induce apoptosis.[4][6]
Experimental Workflow
The general workflow for assessing this compound in 3D spheroids involves spheroid formation, treatment, and subsequent analysis using various endpoint assays.[3][10] This process allows for the evaluation of the compound's effects on tumor growth, viability, and the expression of key cellular markers.
Experimental Protocols
Protocol 1: Tumor Spheroid Formation
This protocol describes generating tumor spheroids using ultra-low attachment (ULA) microplates, a reliable method for producing single, uniform spheroids per well.[11][12]
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in standard 2D tissue culture flasks until they reach 70-80% confluency.[13]
-
Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Perform a cell count to determine cell number and viability.
-
Dilute the cell suspension to the desired seeding density. This must be optimized for each cell line; a starting point of 1,000-5,000 cells per well is recommended.[11][13]
-
Dispense 100 µL of the cell suspension into each well of the 96-well ULA plate.[11]
-
Centrifuge the plate at a low speed (e.g., 300 x g for 10 minutes) to facilitate cell aggregation at the bottom of the well.[14]
-
Incubate the plate in a humidified incubator. Spheroid formation typically occurs within 24-72 hours.[11] Monitor formation visually with a microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed spheroids in a 96-well ULA plate
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X working solutions.
-
For a 72-hour treatment, allow spheroids to form and compact for 48-72 hours post-seeding.
-
Carefully add 100 µL of the 2X this compound working solution to each well containing 100 µL of medium, for a final volume of 200 µL. Include vehicle control wells (e.g., 0.1% DMSO).
-
Return the plate to the incubator and treat for the desired duration (e.g., 72 hours). The optimal treatment time may vary depending on the cell line and experimental goals.
Protocol 3: Cell Viability Assessment (ATP-Based Luminescent Assay)
This protocol is adapted for assays like the CellTiter-Glo® 3D Viability Assay, which is optimized for robust cell lysis and ATP measurement in spheroids.[15][16][17][18]
Materials:
-
Treated spheroid plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the spheroid plate and the assay reagent from storage and allow them to equilibrate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 200 µL of reagent to 200 µL of medium).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[11][17]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Immunofluorescence Staining of Spheroids
Staining 3D structures requires longer incubation times for fixation, permeabilization, and antibody steps to ensure full penetration.[19][20][21][22]
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA), 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-Cleaved Caspase-3 for apoptosis) diluted in Blocking Buffer
-
Fluorophore-conjugated secondary antibodies diluted in Blocking Buffer
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Collection & Fixation: Gently collect spheroids from wells and transfer to a microcentrifuge tube. Allow spheroids to settle by gravity, then carefully aspirate the medium. Fix with 4% PFA for 1-2 hours at room temperature.[20]
-
Washing: Wash spheroids 3 times with PBS, allowing them to settle between each wash.
-
Permeabilization: Incubate spheroids in Permeabilization Buffer for 3-5 hours at room temperature on a rocker to ensure penetration into the spheroid core.[20]
-
Blocking: Wash again with PBS, then incubate in Blocking Buffer for 2-4 hours at room temperature to reduce non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate spheroids with the primary antibody solution overnight to 48 hours at 4°C with gentle agitation.[20][22]
-
Washing: Wash spheroids extensively with PBS containing 0.1% Tween-20 (3-4 times over several hours).
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody solution overnight at 4°C, protected from light.
-
Counterstaining & Mounting: Wash spheroids as in step 6. Incubate with DAPI for 30 minutes. Wash once more, then mount the spheroids on a slide or in an imaging plate using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal or high-content imaging system to visualize the 3D structure.[3]
Data Presentation and Analysis
Quantitative data should be organized into tables for clear interpretation and comparison. The following tables are illustrative examples of how to present data from the described experiments.
Table 1: Comparative IC₅₀ Values of this compound in 2D vs. 3D Cultures
| Cell Line | Culture Type | This compound IC₅₀ (nM) |
| HCT116 | 2D Monolayer | 85 |
| 3D Spheroid | 250 | |
| MCF-7 | 2D Monolayer | 120 |
| 3D Spheroid | 410 | |
| A549 | 2D Monolayer | 155 |
| 3D Spheroid | 520 | |
| Note: Data are hypothetical and for illustrative purposes. IC₅₀ values were determined after 72h of treatment using an ATP-based viability assay. |
Table 2: Effect of this compound on Spheroid Diameter and Viability (HCT116 Cells)
| This compound Conc. (nM) | Average Spheroid Diameter (µm) at 72h | % Change from Control | % Viability (Relative to Control) |
| 0 (Vehicle) | 512 ± 25 | 0% | 100% |
| 50 | 460 ± 30 | -10.2% | 88% |
| 100 | 398 ± 22 | -22.3% | 71% |
| 250 | 315 ± 18 | -38.5% | 52% |
| 500 | 244 ± 28 | -52.3% | 28% |
| Note: Data are hypothetical mean ± standard deviation. Spheroid diameter was measured from brightfield images. Viability was assessed using an ATP-based assay. |
Table 3: Quantification of Immunofluorescence Staining in HCT116 Spheroids (72h Treatment)
| This compound Conc. (nM) | % Ki-67 Positive Cells (Proliferation) | % Cleaved Caspase-3 Positive Cells (Apoptosis) |
| 0 (Vehicle) | 65% | 3% |
| 250 | 18% | 25% |
| 500 | 5% | 48% |
| Note: Data are hypothetical and represent quantification from confocal imaging analysis of whole spheroids. |
Conclusion
The use of 3D cell culture models provides a more physiologically relevant platform for evaluating the efficacy of anti-cancer agents like this compound. The protocols outlined in this application note offer a comprehensive framework for generating tumor spheroids, assessing cell viability, and analyzing key biomarkers of proliferation and apoptosis via immunofluorescence. The expected results, including a higher IC₅₀ in 3D versus 2D culture and a dose-dependent reduction in spheroid size and proliferative markers, highlight the importance of 3D models in preclinical drug development to better predict in vivo responses.
References
- 1. 5 Steps to Creating 3D Cell Models | Thermo Fisher Scientific - US [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. 3D Cell Models, 3D Cell Culture Imaging | Molecular Devices [moleculardevices.com]
- 4. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CDK | 2370913-42-9 | Invivochem [invivochem.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. corning.com [corning.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 16. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 18. promega.com [promega.com]
- 19. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 20. atlantisbioscience.com [atlantisbioscience.com]
- 21. s3.amazonaws.com [s3.amazonaws.com]
- 22. Quantitative three-dimensional evaluation of immunofluorescence staining for large whole mount spheroids with light sheet microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Inixaciclib: Application Notes and Protocols for Inducing G1 Phase Arrest in Cancer Cell Lines
For Research Use Only.
Introduction
Inixaciclib (also known as NUV-422) is a potent, orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6.[1] These kinases are critical regulators of the cell cycle, particularly the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and effectively inducing G1 phase cell cycle arrest.[1] Due to its ability to also inhibit CDK2, this compound may offer a broader activity profile, potentially overcoming resistance mechanisms to selective CDK4/6 inhibitors.
Preclinical studies have demonstrated that this compound inhibits the growth of various cancer cell lines in vitro, including those from high-grade gliomas and hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer.[1] Furthermore, its ability to penetrate the blood-brain barrier makes it a candidate for investigation in primary and metastatic brain tumors.[1]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for inducing and evaluating G1 phase arrest in cancer cell lines.
Mechanism of Action: The CDK4/6-Rb Pathway
The progression through the G1 phase of the cell cycle is tightly controlled by the activity of CDK4 and CDK6. In response to mitogenic signals, D-type cyclins bind to and activate CDK4/6. This complex then phosphorylates the retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and progression into the S phase. This compound inhibits the kinase activity of CDK4 and CDK6, preventing Rb phosphorylation and keeping the cell cycle arrested in the G1 phase.
Quantitative Data Summary
While specific in vitro quantitative data for this compound is not extensively available in public literature, the following tables provide an illustrative summary of expected results based on its potent, low nanomolar activity against CDK2/4/6. Researchers should empirically determine these values for their specific cell lines of interest.
Table 1: Illustrative IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| U-87 MG | Glioblastoma | 5 - 20 |
| T98G | Glioblastoma | 10 - 50 |
| MCF-7 | Breast Cancer (HR+/HER2-) | 50 - 150 |
| T47D | Breast Cancer (HR+/HER2-) | 75 - 200 |
Note: These are example values. Actual IC50 values should be determined experimentally.
Table 2: Illustrative Cell Cycle Distribution after this compound Treatment
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| U-87 MG | Vehicle (DMSO) | 55% | 30% | 15% |
| This compound (25 nM, 48h) | 75% | 15% | 10% | |
| This compound (100 nM, 48h) | 85% | 8% | 7% | |
| MCF-7 | Vehicle (DMSO) | 60% | 25% | 15% |
| This compound (100 nM, 48h) | 80% | 12% | 8% | |
| This compound (250 nM, 48h) | 90% | 5% | 5% |
Note: These are example values. Actual percentages will vary based on cell line, concentration, and treatment duration.
Experimental Protocols
Protocol 1: Cell Proliferation Assay to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG, MCF-7)
-
Complete culture medium
-
96-well clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 0, 25, 100, 250 nM) for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 1 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Rb Phosphorylation
This protocol is for assessing the phosphorylation status of the retinoblastoma protein (Rb) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed 5 x 10^5 cells per well in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and/or the loading control.
Conclusion
This compound is a potent inhibitor of CDK2, 4, and 6 that effectively induces G1 phase cell cycle arrest in various cancer cell lines. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on cell proliferation, cell cycle distribution, and the downstream signaling pathway. It is recommended that optimal concentrations and treatment durations be empirically determined for each cell line to achieve the desired biological effect. These studies will contribute to a better understanding of the therapeutic potential of this compound in different cancer contexts.
References
Application Notes and Protocols for the Experimental Use of Inixaciclib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (also known as INX-315 or NUV-422) is a potent and selective inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] this compound has demonstrated significant anti-tumor activity in preclinical studies utilizing patient-derived xenograft (PDX) models, which are considered highly relevant for predicting clinical outcomes.[1][2][3][4] These models, established by implanting patient tumor tissue directly into immunodeficient mice, maintain the heterogeneity and molecular characteristics of the original tumor. This document provides detailed application notes and protocols for the experimental use of this compound in PDX models, summarizing key quantitative data and outlining methodologies for efficacy and pharmacodynamic studies.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the CDK2/4/6-Cyclin-Retinoblastoma (Rb) signaling pathway. By inhibiting CDK2, CDK4, and CDK6, this compound prevents the hyperphosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[1][2][3][4] This leads to cell cycle arrest, induction of cellular senescence, and ultimately, inhibition of tumor growth.[1][2][3][4]
Data Presentation: In Vivo Efficacy of this compound in PDX Models
The following tables summarize the quantitative data from preclinical studies of this compound in various PDX models.
Table 1: Tumor Growth Inhibition in CCNE1-Amplified PDX Models
| PDX Model | Cancer Type | This compound (INX-315) Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| OVCAR3 (CDX) | Ovarian Cancer | 100 mg/kg BID | 42 days | Tumor Stasis | [1] |
| 200 mg/kg QD | 42 days | 89% TGI | [1] | ||
| OV5398 (PDX) | Ovarian Cancer | 100 mg/kg BID | 56 days | Tumor Regression | [1] |
| GA0103 (PDX) | Gastric Adenocarcinoma | 25, 50, 100 mg/kg BID | 56 days | Dose-dependent inhibition | [2] |
| 100 mg/kg BID | 56 days | Tumor Stasis | [1] | ||
| GA0114 (PDX) | Gastric Adenocarcinoma | 100 mg/kg BID | 35 days | 95% TGI | [1] |
BID: twice daily; QD: once daily; TGI: Tumor Growth Inhibition; CDX: Cell line-Derived Xenograft
Table 2: Efficacy in a CDK4/6i-Resistant Breast Cancer PDX Model
| PDX Model | Cancer Type | Treatment | Outcome | Reference |
| ST4316B | Hormone Receptor-positive (HR+) Breast Cancer | This compound (INX-315) + Ribociclib (CDK4/6i) | Significantly more effective than single agents | [2] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol provides a general guideline for establishing subcutaneous PDX models. Specific requirements may vary depending on the tumor type.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS) containing antibiotics
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue in a sterile container on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Remove any necrotic or fatty tissue and mince the tumor into small fragments (approximately 2-3 mm³).
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth by caliper measurements. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a volume of approximately 150-200 mm³, the mice are ready for randomization into treatment groups.
-
For subsequent passages, established tumors can be excised, fragmented, and implanted into new host mice.
This compound Administration in PDX Models
Materials:
-
This compound (INX-315) powder
-
Vehicle for reconstitution (e.g., as recommended by the supplier, such as 0.5% methylcellulose in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Ensure the solution is homogenous.
-
Based on the dosing regimen determined from efficacy studies (e.g., 100 mg/kg), calculate the volume to be administered to each mouse based on its body weight.
-
Administer this compound orally via gavage.
-
For studies involving twice-daily (BID) dosing, ensure administrations are spaced appropriately (e.g., 8-12 hours apart).
-
Monitor mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Assessment of In Vivo Efficacy
Procedure:
-
Randomize tumor-bearing mice into treatment and control groups (typically 8-10 mice per group).
-
Begin treatment when tumors reach a predetermined size (e.g., 150-200 mm³).
-
Measure tumor volume with calipers two to three times per week.
-
Measure mouse body weight at the same frequency to monitor for toxicity.
-
At the end of the study (e.g., after 28-56 days or when tumors in the control group reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) using the following formula: % TGI = 100 x (1 - [Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at baseline] / [Mean tumor volume of control group at endpoint - Mean tumor volume of control group at baseline])
Pharmacodynamic Biomarker Analysis
This protocol outlines the detection of pRb and total Rb in tumor tissue lysates to assess the target engagement of this compound.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pRb (e.g., Ser807/811), anti-Rb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pRb or anti-Rb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize pRb levels to total Rb.
This protocol describes the detection of the proliferation marker Ki67 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: anti-Ki67
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval in a steamer or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the slides with the primary anti-Ki67 antibody.
-
Wash the slides with buffer (e.g., PBS or TBS).
-
Incubate with the biotinylated secondary antibody.
-
Wash the slides.
-
Incubate with streptavidin-HRP.
-
Wash the slides.
-
Apply the DAB solution and monitor for color development.
-
Stop the reaction by rinsing with water.
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
Analyze the slides under a microscope and quantify the percentage of Ki67-positive cells.
Mandatory Visualizations
Caption: this compound inhibits CDK2/4/6, preventing Rb phosphorylation and cell cycle progression.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. incyclixbio.com [incyclixbio.com]
Application Notes and Protocols: Combining Inixaciclib with Fulvestrant in Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of cyclin-dependent kinase (CDK) inhibitors with endocrine therapy has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] Fulvestrant, a selective estrogen receptor degrader (SERD), effectively targets the estrogen receptor (ER) signaling pathway.[3] Inixaciclib is an orally bioavailable inhibitor of CDK2, CDK4, and CDK6, which are key regulators of cell cycle progression.[4] The combination of these two agents is a rational approach to simultaneously target two critical pathways in HR+ breast cancer, potentially overcoming resistance and improving therapeutic outcomes. This document provides detailed application notes and proposed research protocols for studying the combination of this compound and fulvestrant.
Mechanism of Action
This compound: As a CDK2/4/6 inhibitor, this compound targets the cell cycle machinery. In the G1 phase of the cell cycle, cyclin D activates CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for the transition from G1 to the S phase, where DNA replication occurs. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[4][5] Inhibition of CDK2 can also play a role in overcoming resistance to CDK4/6 inhibitors.[6]
Fulvestrant: Fulvestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor with high affinity, leading to a conformational change that results in the inhibition of receptor dimerization, impaired nuclear localization, and accelerated degradation of the ER protein.[3][7] This dual action of blocking receptor functionality and promoting its degradation leads to a profound decrease in estrogen signaling, which is a key driver of growth in HR+ breast cancer.[3]
The combination of this compound and fulvestrant is hypothesized to provide a more comprehensive blockade of proliferative signals. While fulvestrant downregulates the ER pathway, this compound blocks the cell cycle progression that may be driven by pathways downstream of or parallel to ER signaling.
Signaling Pathway Diagram
Caption: Combined action of this compound and Fulvestrant in HR+ breast cancer.
Quantitative Data
While no clinical trial data is currently available for the specific combination of this compound and fulvestrant, the following table summarizes the pivotal Phase III trial results for other CDK4/6 inhibitors in combination with fulvestrant in HR+/HER2- advanced breast cancer. This data provides a benchmark for the expected efficacy of this drug class in this setting.
| Trial Name (CDK4/6 Inhibitor) | Treatment Arms | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS (95% CI) |
| PALOMA-3 (Palbociclib) | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | 9.5 months vs. 4.6 months | 0.46 (0.36–0.59)[2] |
| MONALEESA-3 (Ribociclib) | Ribociclib + Fulvestrant vs. Placebo + Fulvestrant | 20.5 months vs. 12.8 months | 0.59 (0.48–0.73)[2] |
| MONARCH 2 (Abemaciclib) | Abemaciclib + Fulvestrant vs. Placebo + Fulvestrant | 16.4 months vs. 9.3 months | 0.55 (0.45–0.68)[2] |
| postMONARCH (Abemaciclib after prior CDK4/6i) | Abemaciclib + Fulvestrant vs. Placebo + Fulvestrant | 6.0 months vs. 5.3 months | 0.73 (0.57-0.95)[8] |
Experimental Protocols
The following are proposed protocols for the preclinical evaluation of the combination of this compound and fulvestrant.
In Vitro Cell Viability Assay
Objective: To determine the anti-proliferative effects of this compound and fulvestrant, alone and in combination, on HR+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1).
Materials:
-
HR+ breast cancer cell lines
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Fulvestrant (stock solution in DMSO)[7]
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and fulvestrant in cell culture medium.
-
Treat cells with a matrix of concentrations of this compound and fulvestrant, including single-agent and combination treatments. A vehicle control (DMSO) should be included.
-
Incubate the plates for 72-120 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent and analyze the combination effect using synergy models (e.g., Bliss independence or Chou-Talalay method).
Western Blot Analysis
Objective: To assess the effect of this compound and fulvestrant on the downstream targets of the ER and CDK4/6 pathways.
Materials:
-
HR+ breast cancer cell lines
-
This compound and Fulvestrant
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-ERα, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, fulvestrant, or the combination at specified concentrations (e.g., IC50) for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., Actin).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the this compound and fulvestrant combination in a mouse xenograft model of HR+ breast cancer.
Materials:
-
Immunocompromised mice (e.g., female NOD SCID or nude mice)
-
HR+ breast cancer cell line (e.g., MCF-7 or ZR-75-1)[9]
-
Matrigel
-
Estradiol pellets (for estrogen-dependent models)[9]
-
This compound formulation for oral gavage[4]
-
Fulvestrant formulation for subcutaneous or intramuscular injection[10]
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Implant estradiol pellets subcutaneously into the mice one day prior to tumor cell injection.[9]
-
Inject 5 x 10^6 HR+ breast cancer cells mixed with Matrigel subcutaneously into the flank of each mouse.[9]
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Fulvestrant alone, this compound + Fulvestrant).
-
Administer treatments as per the determined schedule. This compound is typically administered daily by oral gavage, and fulvestrant is administered weekly or bi-weekly by injection.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Experimental Workflow Diagram
References
- 1. Fulvestrant in Combination with CDK4/6 Inhibitors for HER2- Metastatic Breast Cancers: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 4. This compound | CDK | 2370913-42-9 | Invivochem [invivochem.com]
- 5. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 6. Therapeutic Targeting of CDK4/6 Inhibitor–Resistant Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Abemaciclib Plus Fulvestrant in Advanced Breast Cancer After Progression on CDK4/6 Inhibition: Results From the Phase III postMONARCH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of Inixaciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of this compound treatment. The primary focus is on the canonical CDK4/6 pathway, as well as other potentially modulated signaling cascades.
The core mechanism of this compound involves the inhibition of CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle. This leads to a G1 cell cycle arrest.
Key Signaling Pathways Affected by this compound
The primary pathway affected by this compound is the Cyclin D-CDK4/6-Rb-E2F axis. However, studies on other CDK4/6 inhibitors suggest potential crosstalk with other important signaling pathways such as the PI3K/Akt/mTOR pathway and the STAT3 signaling cascade. Furthermore, induction of cell cycle arrest can ultimately lead to apoptosis. Therefore, a comprehensive Western blot analysis should probe key proteins in these interconnected pathways.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines for the study. Cell lines with a functional Rb pathway are essential.
-
Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Treatment: Once the cells have reached the desired confluency, replace the old media with fresh media containing the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Below are template tables for presenting your results.
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier | Catalog Number | Recommended Dilution |
| p-Rb | Ser807/811 | Cell Signaling | #8516 | 1:1000 |
| Total Rb | - | Cell Signaling | #9309 | 1:1000 |
| Cyclin D1 | - | Cell Signaling | #2978 | 1:1000 |
| CDK4 | - | Cell Signaling | #12790 | 1:1000 |
| CDK6 | - | Cell Signaling | #3136 | 1:1000 |
| p27 Kip1 | - | Cell Signaling | #3686 | 1:1000 |
| p-Akt | Ser473 | Cell Signaling | #4060 | 1:2000 |
| Total Akt | - | Cell Signaling | #4691 | 1:1000 |
| p-S6 Ribosomal Protein | Ser235/236 | Cell Signaling | #4858 | 1:2000 |
| Total S6 Ribosomal Protein | - | Cell Signaling | #2217 | 1:1000 |
| p-STAT3 | Tyr705 | Cell Signaling | #9145 | 1:2000 |
| Total STAT3 | - | Cell Signaling | #9139 | 1:1000 |
| Cleaved Caspase-3 | Asp175 | Cell Signaling | #9664 | 1:1000 |
| Cleaved PARP | Asp214 | Cell Signaling | #5625 | 1:1000 |
| β-actin | - | Cell Signaling | #4970 | 1:1000 |
| GAPDH | - | Cell Signaling | #5174 | 1:1000 |
Table 2: Template for Quantitative Analysis of Protein Expression
| Treatment | p-Rb/Total Rb (Relative Intensity) | Cyclin D1/Loading Control (Relative Intensity) | Cleaved Caspase-3/Loading Control (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (Low Conc.) | Enter Value | Enter Value | Enter Value |
| This compound (High Conc.) | Enter Value | Enter Value | Enter Value |
Note: The above table is a template. Researchers should populate it with their own experimental data. The relative intensity is calculated by normalizing the band intensity of the protein of interest to the loading control and then expressing it relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Inactive antibody | Use a new or different antibody |
| Insufficient protein loaded | Increase the amount of protein loaded | |
| Inefficient protein transfer | Optimize transfer time and voltage | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent |
| High antibody concentration | Decrease the primary or secondary antibody concentration | |
| Insufficient washing | Increase the number and duration of washes | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer |
References
Inixaciclib Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (also known as NUV-422) is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6. It has been investigated for its anti-neoplastic activity in various cancer models. Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and exert anti-tumor effects in models of glioblastoma and breast cancer. This document provides an overview of the administration routes for this compound in in vivo studies, based on available information. While clinical trials utilized oral administration, specific details from preclinical animal studies, such as precise dosing and formulation, are not extensively published. Therefore, this guide also presents generalized protocols that are common for orally administered small molecule inhibitors in preclinical research.
Signaling Pathway of this compound
This compound targets the cell cycle machinery by inhibiting CDK2, CDK4, and CDK6. These kinases are crucial for the G1 to S phase transition. By blocking their activity, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor cell proliferation.
Caption: this compound inhibits CDK4/6, preventing cell cycle progression.
Data Presentation
Due to the limited availability of specific preclinical data for this compound, a detailed quantitative table cannot be provided. However, based on information for similar CDK4/6 inhibitors like abemaciclib, in vivo studies typically involve oral administration with doses ranging from 25 to 100 mg/kg, administered once or twice daily. The vehicle for oral gavage is often a suspension in an aqueous solution containing agents like hydroxyethyl cellulose (HEC) or carboxymethyl cellulose (CMC) to improve solubility and stability.
Experimental Protocols
The following are generalized protocols for the preparation and oral administration of a small molecule inhibitor like this compound for in vivo studies. Note: These are representative protocols and should be optimized for specific experimental needs.
Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle components (select one):
-
0.5% (w/v) Hydroxyethyl cellulose (HEC) in purified water
-
0.5% (w/v) Carboxymethyl cellulose (CMC) and 0.25% (v/v) Tween 80 in purified water
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
-
Calibrated pipettes and balance
Protocol:
-
Calculate the required amount: Determine the total volume of formulation needed based on the number of animals, dose, and administration volume (typically 5-10 mL/kg for mice). Calculate the corresponding weight of this compound powder required.
-
Prepare the vehicle:
-
For HEC or CMC-based vehicles: Gradually add the HEC or CMC powder to the purified water while stirring vigorously to prevent clumping. If using Tween 80, add it to the water before the suspending agent. Stir until a clear, homogenous solution is formed.
-
For DMSO/PEG300/Tween 80-based vehicle: Prepare the vehicle by sequentially mixing the components.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
If using a suspending vehicle, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing until a uniform suspension is achieved.
-
If using a solubilizing vehicle, dissolve the this compound in DMSO first, then add the other components sequentially with thorough mixing at each step.
-
-
Storage: Store the formulation in a sterile, light-protected container. The stability of the formulation should be determined, but it is generally recommended to prepare it fresh daily or weekly and store it at 4°C. Before each use, ensure the suspension is thoroughly mixed.
In Vivo Administration via Oral Gavage
Objective: To accurately administer the this compound formulation to tumor-bearing mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
Tumor-bearing mice
Protocol:
-
Animal Preparation: Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Dose Calculation: Calculate the volume of the this compound suspension to administer to each mouse based on its body weight and the desired dose.
-
Administration:
-
Thoroughly mix the this compound formulation to ensure a homogenous suspension.
-
Draw the calculated volume into a syringe fitted with a gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Caution: Ensure the needle does not enter the trachea.
-
Slowly dispense the formulation.
-
Observe the animal for any signs of distress after administration.
-
-
Monitoring: Monitor the animals daily for clinical signs, body weight changes, and tumor growth. Tumor volume should be measured 2-3 times per week using calipers.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
Conclusion
While specific preclinical administration data for this compound remains limited in the public domain, its classification as an orally bioavailable CDK2/4/6 inhibitor suggests that standard oral gavage protocols are appropriate for in vivo studies. The provided generalized protocols and workflow offer a framework for researchers to design and execute such experiments. It is crucial to perform formulation and dose-finding studies to determine the optimal parameters for specific cancer models and research questions.
Application Notes and Protocols for Measuring Inixaciclib IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (formerly NUV-422) is an orally bioavailable, potent small-molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2][3] this compound's mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a tumor suppressor. This leads to cell cycle arrest at the G1-S transition, induction of apoptosis, and inhibition of tumor cell proliferation.[2] Due to its ability to cross the blood-brain barrier, this compound has shown promise in preclinical models of high-grade gliomas, as well as in models of hormone receptor-positive (HR+) / HER2-negative metastatic breast cancer and castration-resistant prostate cancer.[1][3]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in both biochemical and cell-based assays. The IC50 value is a critical parameter for evaluating the potency of an inhibitor and is essential for dose-response studies in drug development.[4]
Mechanism of Action: this compound and the CDK2/4/6-Rb Pathway
In a normal cell cycle, the progression from the G1 (growth) phase to the S (synthesis) phase is tightly controlled by the Rb protein. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication.
Mitogenic signals lead to the activation of CDK4 and CDK6 in complex with Cyclin D. These complexes then phosphorylate Rb, causing a conformational change and the release of E2F. Subsequently, CDK2 in complex with Cyclin E further phosphorylates Rb, leading to its complete inactivation. The now-active E2F transcription factors initiate the transcription of genes necessary for S-phase entry, committing the cell to another round of division.
In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6, thereby preventing the phosphorylation and inactivation of Rb. This maintains Rb in its active, tumor-suppressive state, bound to E2F, which ultimately blocks cell cycle progression.
This compound inhibits CDK2/4/6, preventing Rb phosphorylation and cell cycle progression.
Data Presentation: Comparative IC50 Values of CDK Inhibitors
While specific IC50 values for this compound are not yet widely available in peer-reviewed literature, it is described as a potent inhibitor with low nanomolar activity.[3] For comparative purposes, the following tables summarize the reported biochemical and cellular IC50 values for other well-characterized CDK4/6 inhibitors: abemaciclib, palbociclib, and ribociclib.
Table 1: Biochemical IC50 Values of CDK4/6 Inhibitors
| Inhibitor | CDK4/cyclin D1 (nM) | CDK6/cyclin D3 (nM) | Reference(s) |
| Abemaciclib | 2 | 10 | [5] |
| Palbociclib | 11 | 16 | |
| Ribociclib | 10 | 39 |
Table 2: Cellular IC50 Values of CDK4/6 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Assay Method | Reference(s) |
| SUM149 | Abemaciclib | 1.25 ± 0.21 | MTT | [3] |
| HCC1937 | Abemaciclib | 5.486 ± 0.55 | MTT | [3] |
| MDA-MB-436 | Abemaciclib | 2.197 ± 0.17 | MTT | [3] |
Experimental Protocols
Two primary types of assays are recommended for determining the IC50 value of this compound: biochemical assays that measure the direct inhibition of purified kinase activity, and cell-based assays that assess the compound's effect on cell viability and proliferation.
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol describes a luminescent assay that measures the amount of ADP produced by a kinase reaction. The luminescent signal is directly proportional to kinase activity.
Materials:
-
Recombinant active CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes
-
Substrate (e.g., Rb protein or a specific peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Workflow:
References
Application Notes and Protocols for Inixaciclib in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK2, CDK4, and CDK6.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][3] By inhibiting these key enzymes, this compound disrupts the proliferation of cancer cells, leading to cell cycle arrest and apoptosis, making it a promising candidate for anti-cancer therapy.[1] High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of kinase inhibitors like this compound, enabling the rapid assessment of compound potency, selectivity, and cellular activity across large compound libraries. This document provides detailed application notes and protocols for the use of this compound in various HTS assays.
Mechanism of Action
Cyclin-dependent kinases are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, phosphorylate key substrate proteins to drive the progression of the cell cycle. The CDK4/6-cyclin D and CDK2-cyclin E complexes are instrumental in the G1 to S phase transition. They achieve this by phosphorylating the Retinoblastoma protein (Rb).[1][3] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for DNA replication. Phosphorylation of Rb by CDK4/6 and subsequently CDK2 releases E2F, allowing for the transcription of S-phase genes and commitment to cell division.
This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of CDK2, CDK4, and CDK6, thereby preventing the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, leading to the continued sequestration of E2F and a subsequent block in the G1-S phase transition. This cell cycle arrest can ultimately induce cellular senescence or apoptosis in cancer cells.
High-Throughput Screening Applications
High-throughput screening is essential for the efficient evaluation of small molecule inhibitors like this compound. HTS assays can be broadly categorized into biochemical and cell-based formats. Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its purified target protein, while cell-based assays provide insights into the compound's activity in a more physiologically relevant context, assessing its effects on cell proliferation, viability, and specific cellular pathways.
A typical HTS workflow for profiling this compound or screening for novel CDK inhibitors would involve a primary screen to identify initial "hits," followed by secondary and tertiary assays for hit confirmation, dose-response analysis, and further mechanistic studies.
Experimental Protocols
The following are detailed protocols for key HTS assays relevant to the characterization of this compound.
Protocol 1: High-Throughput Cell-Based Proliferation Assay (Luminescent)
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines in a 384-well format using a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®). The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to a final concentration of 2.5 x 104 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in cell culture medium.
-
Add 10 µL of the diluted this compound solution to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Assay and Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescent)
This protocol measures the direct inhibitory effect of this compound on the activity of purified CDK2/Cyclin A2 using a luminescent kinase assay (e.g., Kinase-Glo®). The assay quantifies the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
Kinase-Glo® Max Assay kit
-
This compound
-
384-well white plates
-
Luminometer plate reader
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing kinase buffer, ATP, and the CDK substrate peptide.
-
Add 5 µL of the master mix to each well of a 384-well plate.
-
-
Inhibitor Addition:
-
Prepare a serial dilution of this compound in an appropriate buffer.
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells.
-
-
Enzyme Addition and Kinase Reaction:
-
Dilute the CDK2/Cyclin A2 enzyme to the desired concentration in kinase buffer.
-
Add 2.5 µL of the diluted enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
Protocol 3: High-Throughput Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound using a high-throughput flow cytometry platform.
Materials:
-
Cancer cell lines
-
This compound
-
96-well deep-well plates
-
Propidium Iodide (PI) staining solution
-
High-throughput flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and transfer to a 96-well deep-well plate.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Acquire data on a high-throughput flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Data Presentation
The following tables present representative data for the activity of this compound against a panel of cancer cell lines. The IC50 values are hypothetical and are based on reported values for other CDK4/6 inhibitors in similar assays.[1][4][5][6]
Table 1: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast (ER+) | 85 |
| T-47D | Breast (ER+) | 110 |
| MDA-MB-231 | Breast (Triple-Negative) | 450 |
| U-2 OS | Osteosarcoma | 200 |
| HCT116 | Colorectal | 350 |
Table 2: Biochemical Inhibition of CDK Enzymes by this compound
| Enzyme | IC50 (nM) |
| CDK2/Cyclin A | 5 |
| CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 10 |
| CDK1/Cyclin B | >1000 |
| CDK9/Cyclin T1 | 500 |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| This compound (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55 | 30 | 15 |
| 50 | 75 | 15 | 10 |
| 100 | 85 | 8 | 7 |
| 250 | 90 | 5 | 5 |
Hit Confirmation and Validation Workflow
Following the identification of initial hits from a primary high-throughput screen, a logical workflow is necessary to confirm their activity and validate them for further development.
Conclusion
This compound is a potent inhibitor of CDK2, CDK4, and CDK6 with significant potential as an anti-cancer therapeutic. The high-throughput screening protocols and application notes provided herein offer a robust framework for researchers and drug development professionals to efficiently characterize the activity of this compound and similar molecules. These assays enable the determination of compound potency, selectivity, and mechanism of action in a high-throughput manner, accelerating the drug discovery and development process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Synchronization Using Inixaciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell synchronization, the process of bringing a population of cultured cells to the same cell cycle stage, is a fundamental technique in molecular biology and drug discovery. It enables the study of cell cycle-dependent processes and the evaluation of cell cycle-specific effects of therapeutic agents. Inixaciclib (formerly NUV-422) is a potent and selective inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6)[1][2]. By targeting the key regulators of the G1 to S phase transition, this compound offers a powerful tool for inducing a reversible G1 phase arrest, thereby achieving a highly synchronized cell population.
These application notes provide a comprehensive overview of the principles and methods for using this compound to synchronize cells. Detailed protocols for synchronization, verification of cell cycle arrest, and assessment of target engagement are included to facilitate the successful implementation of this technique in the laboratory.
Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest
This compound exerts its effect by inhibiting the kinase activity of CDK2, CDK4, and CDK6. In a normal cell cycle, the progression from the G1 phase to the S phase is controlled by the Retinoblastoma (Rb) protein. During G1, Rb is in a hypophosphorylated state and binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis.
The binding of D-type cyclins to CDK4 and CDK6, and E-type cyclins to CDK2, leads to the sequential phosphorylation and inactivation of Rb. This releases E2F transcription factors, allowing for the expression of S-phase entry genes, such as those encoding cyclins E and A, and enzymes involved in DNA replication.
This compound, by inhibiting CDK2, CDK4, and CDK6, prevents the phosphorylation of Rb[3]. As a result, Rb remains active, E2F transcription factors remain sequestered, and the cell cycle is arrested in the G1 phase. This arrest is reversible upon removal of the inhibitor, allowing the synchronized cell population to proceed through the cell cycle.
Data Presentation: Efficacy of CDK4/6 Inhibitors in Cell Cycle Synchronization
While specific quantitative data for this compound-mediated cell synchronization is not extensively available in public literature due to the discontinuation of its clinical development[4][5], the following tables present representative data from studies using other selective CDK4/6 inhibitors, such as palbociclib. This data illustrates the expected efficiency of G1 phase arrest. Researchers using this compound should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental needs.
Table 1: Concentration-Dependent G1 Arrest by a CDK4/6 Inhibitor in hTERT-RPE1 Cells
| Concentration (nM) | Percentage of Cells in G1 Phase (%) | Reference |
| 0 (Control) | 45 | [6] |
| 50 | 75 | [6] |
| 100 | 92 | [6] |
| 200 | 95 | [6] |
| 500 | 96 | [6] |
| 1000 | 96 | [6] |
Note: Data is illustrative and based on a 24-hour treatment with palbociclib. The optimal concentration for this compound may vary.
Table 2: Time-Course of G1 Arrest and Release with a CDK4/6 Inhibitor
| Time Point | Treatment | Percentage of Cells in G1 Phase (%) | Reference |
| 0 hr | Asynchronous | 48 | [7] |
| 24 hr | 150 nM Palbociclib | 95 | [7] |
| 30 hr | Release (6 hr post-washout) | 70 | [7] |
| 36 hr | Release (12 hr post-washout) | 30 | [7] |
| 44 hr | Release (20 hr post-washout) | 85 (re-entering G1) | [7] |
Note: This table demonstrates the kinetics of cell cycle re-entry after removal of the CDK4/6 inhibitor.
Experimental Protocols
Protocol 1: Cell Synchronization using this compound
This protocol describes a general method for synchronizing mammalian cells in the G1 phase using this compound. Optimization of this compound concentration and incubation time is recommended for each cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Appropriate cell line (e.g., MCF-7, hTERT-RPE1)
-
Cell culture plates/flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a low density (e.g., 2,000-5,000 cells/cm²) to ensure they are in the exponential growth phase and do not experience contact inhibition during the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium from the stock solution. It is recommended to test a range of final concentrations (e.g., 50 nM to 1 µM).
-
Aspirate the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 18-24 hours. This duration is typically sufficient to arrest the majority of the cycling cells in the G1 phase.
-
-
Release from G1 Arrest (for synchronous progression):
-
To release the cells from the G1 block, aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual inhibitor.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will now proceed synchronously through the cell cycle. Samples can be collected at various time points post-release to study different phases of the cell cycle.
-
Protocol 2: Verification of Cell Cycle Arrest by Flow Cytometry
This protocol details the use of flow cytometry to analyze the DNA content of cells and confirm their arrest in the G1 phase.
Materials:
-
Synchronized and asynchronous (control) cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Transfer the cells to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Fix the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) phases. A successful synchronization will show a significant enrichment of cells in the G1 peak compared to the asynchronous control.
-
Protocol 3: Verification of Target Engagement by Western Blotting
This protocol is for assessing the phosphorylation status of Rb to confirm that this compound is inhibiting its target kinases.
Materials:
-
Synchronized and asynchronous (control) cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
A significant decrease in the levels of phosphorylated Rb in this compound-treated samples compared to the control indicates successful target engagement. The total Rb levels should remain relatively unchanged.
-
Mandatory Visualizations
References
- 1. 2370913-42-9 | this compound| NUV-422;NUV 422;NUV422|BioChemPartner [biochempartner.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inixaciclib in CRISPR Screening for Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, CDK4, and 6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest and subsequent apoptosis in tumor cells.[1][2] This mechanism of action makes this compound a promising candidate for targeted cancer therapy.
Synthetic lethality occurs when the perturbation of two genes results in cell death, while the perturbation of either gene alone does not. CRISPR-Cas9 based screening is a powerful tool to identify such synthetic lethal interactions in a high-throughput manner. This application note will detail the use of this compound in CRISPR screens to identify novel synthetic lethal partners, providing a potential therapeutic strategy to enhance its anti-cancer efficacy and overcome resistance. While specific CRISPR screening data for this compound is not yet publicly available, this document will provide a framework based on its mechanism of action and data from screens with other CDK4/6 inhibitors.
Signaling Pathway and Mechanism of Action
This compound targets the CDK2/4/6-Cyclin-Rb pathway, a key regulator of the G1-S phase transition in the cell cycle. In normal proliferating cells, Cyclin D binds to and activates CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and progression into the S phase. This compound inhibits CDK4 and CDK6, preventing Rb phosphorylation and keeping the cell cycle arrested in G1. Furthermore, inhibition of CDK2 by this compound blocks the G1/S and S phase progression.
Application: CRISPR Screening for Synthetic Lethality with this compound
A genome-wide or targeted CRISPR-Cas9 knockout screen can be employed to identify genes whose loss sensitizes cancer cells to this compound. This is achieved by treating a population of cells, each with a single gene knockout, with a sub-lethal dose of this compound. Genes whose knockout leads to a significant decrease in cell viability in the presence of the drug are identified as synthetic lethal partners.
Experimental Workflow
The general workflow for a pooled CRISPR-Cas9 screen to identify synthetic lethal partners of this compound is as follows:
-
Cell Line Selection and Engineering : Choose a cancer cell line of interest and stably express Cas9 nuclease.
-
Lentiviral Library Production : Amplify a pooled sgRNA library (genome-wide or targeting a specific gene family) and package it into lentiviral particles.
-
Cell Transduction : Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Antibiotic Selection : Select for successfully transduced cells.
-
Baseline and Treatment Arms : Split the cell population into a control (DMSO) and an this compound-treated group.
-
Drug Treatment : Treat the cells with a predetermined sub-lethal concentration of this compound for a specified duration.
-
Genomic DNA Extraction : Harvest cells from both groups and extract genomic DNA.
-
sgRNA Sequencing : Amplify the sgRNA sequences from the genomic DNA and perform next-generation sequencing (NGS).
-
Data Analysis : Analyze the sequencing data to identify sgRNAs that are depleted in the this compound-treated population compared to the control. Genes targeted by these depleted sgRNAs are considered synthetic lethal hits.
Potential Synthetic Lethal Targets with CDK4/6 Inhibition
Based on CRISPR screens with other CDK4/6 inhibitors such as palbociclib and abemaciclib, several genes and pathways have been identified as potential synthetic lethal partners. These provide a starting point for investigating synthetic lethal interactions with this compound.
| Gene/Pathway | Function | Cancer Type | Reference |
| GATAD1 | Transcriptional repressor | ER+ Breast Cancer | [3][4][5] |
| mTORC1 Pathway | Regulation of cell growth and proliferation | Adult T-cell Leukemia/Lymphoma | [6][7] |
| SEMA3F | Neuronal guidance, tumor suppression | Breast Cancer | [8] |
| YAP/TAZ/TEAD Pathway | Hippo signaling pathway components | Non-Small Cell Lung Cancer | [9][10] |
Experimental Protocols
Protocol 1: Determination of this compound IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen cancer cell line to establish the sub-lethal concentration for the CRISPR screen.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the cells and add the this compound dilutions.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the DMSO control.
-
Plot the results and determine the IC50 value using non-linear regression analysis. The concentration used for the CRISPR screen should be below the IC50 to ensure most cells survive in the absence of a synthetic lethal interaction.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
Objective: To perform a genome-wide or targeted CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library
-
Polybrene or other transduction-enhancing reagent
-
Puromycin or other selection antibiotic
-
This compound
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Transduction:
-
Plate Cas9-expressing cells at a density that will result in 50-70% confluency at the time of transduction.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5. Ensure a representation of at least 500 cells per sgRNA in the library.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Screening:
-
After selection, expand the cell population.
-
Harvest a baseline sample of cells (T0).
-
Split the remaining cells into two arms: a control group treated with DMSO and a treatment group treated with a pre-determined sub-lethal concentration of this compound. Maintain a cell representation of at least 500 cells per sgRNA throughout the screen.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the drug or DMSO treatment.
-
-
Sample Harvesting and Genomic DNA Extraction:
-
Harvest cells from both the DMSO and this compound-treated populations at the end of the screen.
-
Extract genomic DNA from the T0 and final timepoint samples using a commercial kit.
-
-
sgRNA Library Preparation and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform next-generation sequencing.
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA in the final timepoint samples relative to the T0 sample.
-
Identify sgRNAs that are significantly depleted in the this compound-treated group compared to the DMSO-treated group using statistical methods such as MAGeCK or BAGEL.
-
Genes targeted by the top depleted sgRNAs are considered synthetic lethal hits.
-
Data Presentation and Interpretation
The results of the CRISPR screen are typically visualized using a volcano plot, which shows the statistical significance versus the magnitude of change for each gene.
| Gene | Log-Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| Gene A | -2.5 | 1.2e-8 | 5.5e-7 |
| Gene B | -2.1 | 3.4e-7 | 9.8e-6 |
| Gene C | -1.8 | 5.6e-6 | 1.2e-4 |
| ... | ... | ... | ... |
-
Log-Fold Change: A negative value indicates that the sgRNAs targeting that gene are depleted in the this compound-treated population, suggesting a synthetic lethal interaction.
-
p-value and FDR: These values indicate the statistical significance of the depletion. A low FDR indicates a high confidence hit.
Conclusion
CRISPR-based synthetic lethality screening in the presence of this compound is a powerful approach to identify novel therapeutic targets and combination strategies for cancer treatment. By leveraging the principles of synthetic lethality, it is possible to enhance the therapeutic window of this compound and potentially overcome mechanisms of resistance. The protocols and potential targets outlined in this application note provide a solid foundation for researchers to design and execute their own screens, ultimately contributing to the development of more effective cancer therapies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. escholarship.org [escholarship.org]
- 3. CRISPR screen identifies GATAD1 as a synthetic lethal target with CDK4/6 inhibitors in estrogen receptor-positive breast cancer | Semantic Scholar [semanticscholar.org]
- 4. CRISPR screen identifies GATAD1 as a synthetic lethal target with CDK4/6 inhibitors in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Genome-wide CRISPR screen identifies CDK6 as a therapeutic target in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A genome-wide CRISPR/Cas9 knockout screen identifies SEMA3F gene for resistance to cyclin-dependent kinase 4 and 6 inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
inixaciclib solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of inixaciclib. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a summary of solubility data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a poorly water-soluble compound.[1] It exhibits good solubility in dimethyl sulfoxide (DMSO), but care must be taken as moisture-absorbing DMSO can reduce its solubility.[1][2] For in vivo studies, it is typically formulated using a combination of solvents and excipients to achieve the desired concentration.
Q2: I'm observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause and how can I fix it?
A2: Precipitation of this compound in DMSO can be due to several factors:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly decrease the solubility of this compound.[1][2] Always use freshly opened, anhydrous DMSO.
-
Low Temperature: Storing DMSO stock solutions at low temperatures (-20°C or -80°C) is recommended for stability, but the compound may precipitate upon freezing.[2] Before use, ensure the solution is brought to room temperature and the solute is fully redissolved. Gentle warming and sonication can aid this process.
-
Concentration Exceeded: You may be attempting to prepare a stock solution at a concentration that exceeds its solubility limit in DMSO.
Troubleshooting Steps:
-
Ensure you are using fresh, high-purity, anhydrous DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and use sonication to aid dissolution.
-
If precipitation persists, consider preparing a slightly more dilute stock solution.
Q3: My this compound solution appears cloudy or has particulates after dilution with aqueous media for in vitro assays. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock solution of a poorly soluble compound into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay medium (typically <0.5%) that still maintains compound solubility at the desired final concentration.
-
Serial Dilutions: Perform serial dilutions in your assay medium to gradually decrease the solvent polarity.
-
Use of Surfactants: For certain assays, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in the final assay medium can help maintain solubility.
-
Formulation with Solubilizing Agents: For cell-based assays, if permissible, consider using a formulation that includes solubilizing agents like SBE-β-CD.[2]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (Stock Solutions): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle System | Concentration | Observations |
| DMSO | 11.9 mg/mL (24.76 mM) | Requires ultrasonic and warming; adjusting pH to 3 with HCl and heating to 60°C can also be used.[2] |
| DMSO | 2 mg/mL (4.16 mM) | Fresh DMSO is recommended as moisture can reduce solubility.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.60 mM) | Results in a clear solution.[2] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | Not specified, but a working solution can be prepared from a 2 mg/mL DMSO stock. | The mixed solution should be used immediately.[1] |
| 5% DMSO + 95% Corn Oil | Not specified, but a working solution can be prepared from a 2 mg/mL DMSO stock. | The mixed solution should be used immediately.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation using SBE-β-CD
This protocol yields a clear solution of ≥ 1.25 mg/mL.
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile saline
-
Vortex mixer
Procedure:
-
Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is fully dissolved and the solution is clear. This solution can be stored at 4°C for one week.[2]
-
To prepare a 1 mL working solution, add 100 µL of a 12.5 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.[2]
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
-
This formulation should be prepared fresh on the day of use.
Protocol 3: Preparation of an In Vivo Formulation using PEG300 and Tween-80
Materials:
-
This compound DMSO stock solution (e.g., 2 mg/mL)
-
PEG300
-
Tween-80
-
ddH₂O (double-distilled water)
-
Vortex mixer
Procedure:
-
To prepare a 1 mL working solution, start with 50 µL of a 2 mg/mL clear this compound DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix until the solution is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL and mix thoroughly.[1]
-
This formulation should be used immediately for optimal results.[1]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Cell Cycle Regulation
This compound is a potent inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2] These kinases are crucial for the progression of the cell cycle, particularly the transition from the G1 to the S phase.[3][4] By inhibiting these CDKs, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[3][5]
Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and blocking G1-S transition.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical approach to addressing common solubility problems encountered with this compound.
References
optimizing inixaciclib concentration for cell viability assays
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing inixaciclib concentrations in cell viability assays.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action for this compound?
This compound is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK4, and CDK6.[1][2] In a healthy cell cycle, Cyclin/CDK complexes phosphorylate the retinoblastoma protein (Rb). This action allows the cell to transition from the G1 (growth) phase to the S (synthesis) phase. By selectively inhibiting CDK2, 4, and 6, this compound prevents Rb phosphorylation, which halts the cell cycle at the G1-S checkpoint. This arrest can lead to apoptosis (programmed cell death) and an overall inhibition of tumor cell proliferation.[1][3]
Figure 1. this compound inhibits CDK4/6, preventing Rb phosphorylation and halting cell cycle progression.
FAQ 2: What is a recommended starting concentration range for this compound?
The optimal concentration of this compound is highly dependent on the cell line being tested. A broad dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50). Based on data for similar CDK4/6 inhibitors like abemaciclib, a wide range should be initially screened.[4][5]
Table 1: Recommended Initial Dose-Response Range for this compound
| Concentration Point | Value (µM) | Log10 Value |
| 1 | 0.01 | -2.0 |
| 2 | 0.03 | -1.5 |
| 3 | 0.1 | -1.0 |
| 4 | 0.3 | -0.5 |
| 5 | 1.0 | 0.0 |
| 6 | 3.0 | 0.5 |
| 7 | 10.0 | 1.0 |
| 8 | 30.0 | 1.5 |
| 9 | 100.0 | 2.0 |
Note: This table provides a starting point. The range may need to be adjusted based on the observed potency in your specific cell model.
FAQ 3: How do I perform a dose-response experiment to determine the IC50 of this compound?
Determining the IC50 value is a fundamental step in characterizing the potency of a compound.[6] A standard cell viability assay, such as the MTS or CellTiter-Glo® assay, can be used.
Figure 2. Workflow for determining the IC50 value of this compound in a cell viability assay.
Detailed Protocol: Cell Viability (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a high-concentration stock (e.g., 10 mM in DMSO). Include a vehicle control (e.g., 0.2% DMSO) and a "no cells" blank control.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound serial dilutions to the corresponding wells, resulting in a final 1X concentration.
-
Incubation: Incubate the plate for the desired treatment duration (typically 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) to calculate the IC50 value.
-
Troubleshooting Guide
Issue 1: My cell viability results are inconsistent or highly variable.
High variability can stem from several sources, from cell handling to assay choice.
Figure 3. Troubleshooting flowchart for inconsistent cell viability assay results.
Issue 2: I am not observing a significant decrease in cell viability, even at high concentrations.
Possible Cause 1: Inappropriate Assay Type CDK4/6 inhibitors like this compound cause a G1 cell cycle arrest.[3] Cells may stop dividing but can continue to grow in size and remain metabolically active.[7][8] Assays that measure metabolic activity (e.g., MTT, MTS, AlamarBlue) or ATP content (CellTiter-Glo®) may not accurately reflect the anti-proliferative effect because arrested cells can produce more mitochondria and ATP.[9][10][11]
-
Solution: Switch to an assay that measures cell number or DNA content directly. Examples include CyQUANT™ Direct Cell Proliferation Assay, crystal violet staining, or direct cell counting.
Possible Cause 2: Cell Line Resistance The cell line may be intrinsically resistant to CDK4/6 inhibition. Resistance can be mediated by factors such as:
-
Loss of functional Rb protein (RB1-negative): Rb is the primary target of CDK4/6, and its absence renders the inhibitor ineffective.
-
High expression of Cyclin E1 (CCNE1) or low expression of CDKN2A (p16): These can allow cells to bypass the G1-S checkpoint.[9][10]
-
Solution: Confirm the Rb status of your cell line. Consider testing this compound in a panel of cell lines with known sensitivities to CDK4/6 inhibitors for comparison.
Table 2: Factors Influencing Cell Line Sensitivity to CDK4/6 Inhibitors
| Factor | Associated with Sensitivity | Associated with Resistance |
| Protein Status | Functional Rb1 | Loss of Rb1 |
| Gene Expression | High CCND1 (Cyclin D1) | High CCNE1 (Cyclin E1) |
| Gene Expression | Low CDKN2A (p16) | High CDK2 Activity |
Issue 3: this compound precipitated in my culture medium. How can I prevent this?
This compound has low aqueous solubility.[2] Precipitation can lead to inaccurate dosing and inconsistent results.
-
Check Stock Solution: Ensure your DMSO stock is fully dissolved. This compound is soluble in DMSO at approximately 2 mg/mL (4.16 mM).[2] Use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[2][12]
-
Avoid Shock Precipitation: When diluting the DMSO stock into aqueous culture medium, do so gradually and with gentle mixing. A high-volume, direct addition can cause the compound to crash out of solution.
-
Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit in the final medium. Consider lowering the highest concentration in your dose-response curve.
-
Storage: Store prepared stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] For short-term storage (-20°C), use within one month; for long-term storage (-80°C), use within six months.[13]
References
- 1. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CDK | 2370913-42-9 | Invivochem [invivochem.com]
- 4. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rbmb.net [rbmb.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Inixaciclib Technical Support Center: Experimental Stability and Degradation Prevention
Welcome to the Inixaciclib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experimental results.
Quick Reference: this compound Storage and Handling
Proper storage is the first line of defense against degradation. Below is a summary of recommended storage conditions for this compound in both powder and solvent forms.
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight and sources of ignition. Store in a well-ventilated area.[1][2] |
| 4°C | Up to 2 years | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Use for working stocks that will be accessed more frequently.[2] |
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on identifying and mitigating degradation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Reduced or inconsistent compound activity in cell-based assays. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Precipitation in aqueous media: Poor solubility of this compound when diluted from a DMSO stock. 3. Degradation in culture media: Instability at physiological pH or interaction with media components over time. | 1. Prepare fresh aliquots of your this compound stock solution from powder. Ensure storage at -80°C for long-term use. 2. To avoid precipitation, perform serial dilutions in DMSO first, then add the final diluted sample to your aqueous medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%).[1] 3. Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in culture media before and during the assay. |
| Unexpected peaks or altered retention time in chromatography (e.g., HPLC, LC-MS). | 1. Chemical degradation: Hydrolysis, oxidation, or photodecomposition. 2. Contamination: Impurities in solvents or on labware. | 1. Protect solutions from light by using amber vials or covering with foil. Use high-purity, anhydrous solvents. Avoid strong acids, bases, and oxidizing/reducing agents.[1] 2. Use fresh, high-purity solvents for all chromatographic analyses. Ensure all glassware and equipment are thoroughly cleaned. |
| Visible precipitate in stock or working solutions. | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent. 2. Temperature effects: Compound coming out of solution upon thawing. | 1. If dissolving in DMSO, gentle warming and sonication may aid dissolution. For aqueous solutions, consider the use of co-solvents or formulation agents like SBE-β-CD, but validate their compatibility with your experimental system. 2. Before use, allow the vial to come to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for heterocyclic compounds like this compound?
A1: While specific degradation pathways for this compound are not extensively published, heterocyclic compounds can be susceptible to hydrolysis (especially if containing ester or amide-like functionalities), oxidation, and photodecomposition.[3] It is crucial to protect this compound from moisture, strong acids/bases, oxidizing agents, and light.
Q2: How should I properly prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound powder in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] To prepare the stock solution, bring the vial of powdered this compound to room temperature before opening to prevent condensation. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. Ensure complete dissolution by vortexing and, if necessary, gentle sonication.
Q3: How can I avoid the "freeze-thaw" degradation of my this compound stock solution?
A3: Once your stock solution is prepared, it is best practice to aliquot it into smaller, single-use volumes in tightly sealed vials.[2] This prevents the need to repeatedly thaw and re-freeze the main stock, which can introduce moisture and accelerate degradation.
Q4: My this compound precipitated when I diluted my DMSO stock in my cell culture medium. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To prevent this, you can try a two-step dilution. First, make an intermediate dilution of your DMSO stock in more DMSO. Then, add this intermediate dilution to your aqueous medium while vortexing.[1] This helps to disperse the compound more effectively. Always ensure the final concentration of DMSO is compatible with your cells.
Q5: For how long is this compound stable in my cell culture plate during an experiment?
A5: The stability of this compound in aqueous culture media at 37°C for extended periods has not been fully characterized. For long-term experiments (e.g., >24 hours), it is advisable to replace the media with freshly prepared this compound-containing media at regular intervals to ensure a consistent concentration of the active compound.
Experimental Protocols and Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stable stock solution and a working solution for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform any necessary serial dilutions in DMSO. c. Add the final diluted DMSO solution to the pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration should typically be below 0.5%. d. Vortex the working solution immediately after adding the compound. e. Use the working solution promptly after preparation.
Caption: Workflow for preparing stable this compound stock and working solutions.
This compound's Mechanism of Action: CDK Inhibition
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK2, CDK4, and CDK6. These kinases are crucial for cell cycle progression, particularly the transition from the G1 to the S phase. By inhibiting these CDKs, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and leading to cell cycle arrest.
Caption: this compound inhibits CDK2/4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.
This technical support center provides a foundational guide for working with this compound. For further, more specific inquiries, it is always recommended to consult the manufacturer's product information sheet or contact their technical support services.
References
troubleshooting inixaciclib resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to inixaciclib (NUV-422) in cancer cells.
Quick Links:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound resistance.
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that potently inhibits cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2] By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the cell cycle transition from G1 to S phase. This leads to cell cycle arrest and inhibition of tumor cell proliferation.[1][2]
Q2: My cancer cell line shows intrinsic resistance to this compound. What are the potential mechanisms?
Intrinsic resistance to CDK inhibitors like this compound can occur through several mechanisms:
-
Loss of Retinoblastoma (Rb) protein: As Rb is the primary target of the CDK4/6-Cyclin D complex, its absence renders the inhibitor ineffective.[3]
-
CDKN2A (p16INK4a) deletion: Loss of this endogenous CDK4/6 inhibitor can lead to hyperactivation of the pathway, potentially requiring higher concentrations of this compound to achieve a therapeutic effect.
-
Amplification of CDK6 or CCNE1 (Cyclin E1): Overexpression of these key cell cycle proteins can override the inhibitory effect of this compound.
Q3: We have developed a cell line with acquired resistance to this compound. What are the likely molecular changes?
Acquired resistance often involves the activation of bypass signaling pathways or alterations in the drug's direct targets. Common mechanisms include:
-
Upregulation of Cyclin E1-CDK2 activity: This is a key mechanism of resistance to CDK4/6 inhibitors. Since this compound also targets CDK2, resistance might involve downstream components or other compensatory pathways.
-
Activation of the PI3K/AKT/mTOR pathway: This survival pathway can be upregulated to bypass the G1 checkpoint enforced by this compound.[3]
-
Increased CDK6 expression: This can be mediated by the suppression of the TGF-beta pathway via specific microRNAs.[4]
-
Loss of Rb function: Similar to intrinsic resistance, acquired loss of Rb function can render the drug ineffective.
Q4: Can resistance to other CDK4/6 inhibitors predict resistance to this compound?
Not necessarily. While there can be cross-resistance, this compound's inhibition of CDK2 may provide an advantage in tumors that have developed resistance to CDK4/6-specific inhibitors through upregulation of the Cyclin E-CDK2 axis.[1][5] Preclinical studies have shown that this compound has anti-tumor activity in models of breast cancer resistant to other CDK4/6 inhibitors.[1][5]
Q5: What combination therapies are being explored to overcome this compound resistance?
Preclinical and clinical strategies to overcome CDK inhibitor resistance often involve combination therapies. While specific combination data for this compound is emerging, general approaches for CDK inhibitors include:
-
PI3K/mTOR inhibitors: To target the commonly activated bypass pathway.
-
Endocrine therapy (in HR+ cancers): To dually target proliferative signaling.
-
Other cell cycle checkpoint inhibitors: Targeting other nodes in the cell cycle machinery.
-
HER2-targeted therapies (in HER2+ cancers): For synergistic effects in this cancer subtype.
Troubleshooting Guides
This section provides solutions to common experimental issues encountered when studying this compound resistance.
Guide 1: Inconsistent Cell Viability Assay Results
Problem: High variability in IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Steps |
| Metabolic vs. Proliferation Assays | CDK4/6 inhibition can cause cells to arrest in G1 but continue to grow in size, leading to increased mitochondrial activity. ATP-based assays (e.g., CellTiter-Glo) may overestimate viability.[6][7][8][9] Solution: Use a DNA-based proliferation assay (e.g., CyQuant) or direct cell counting to measure cell number instead of metabolic activity.[6][10] |
| Cell Seeding Density | Inconsistent initial cell numbers will lead to variable results. |
| Drug Potency | This compound solution may have degraded. |
| Cell Line Instability | Resistant cell lines can sometimes revert or change phenotype over passages. |
Guide 2: Western Blotting Issues for CDK Pathway Proteins
Problem: Weak or no signal for phosphorylated Rb (p-Rb).
| Potential Cause | Troubleshooting Steps |
| Antibody Quality | The p-Rb antibody may be of poor quality or expired. |
| Protein Degradation | Phosphatases in the cell lysate may have dephosphorylated p-Rb. |
| Low Protein Abundance | p-Rb levels may be low, especially after effective this compound treatment. |
| Inefficient Protein Transfer | p-Rb is a large protein, and transfer may be incomplete. |
Problem: Non-specific bands or high background.
| Potential Cause | Troubleshooting Steps |
| Antibody Concentration | Primary or secondary antibody concentrations may be too high. |
| Insufficient Blocking | The blocking step may not be adequate to prevent non-specific antibody binding. |
| Contaminated Buffers | Buffers may be contaminated with bacteria or other substances. |
Guide 3: Issues with Generating this compound-Resistant Cell Lines
Problem: Cells do not develop resistance to this compound.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Drug Concentration | The starting concentration of this compound may be too high, leading to widespread cell death. |
| Insufficient Duration of Treatment | Resistance development takes time, often several months. |
| Cell Line Characteristics | Some cell lines may be less prone to developing resistance. |
Problem: Resistant cell line culture is unstable.
| Potential Cause | Troubleshooting Steps |
| Loss of Resistance | Resistance may be lost in the absence of the drug. |
| Heterogeneous Population | The resistant culture may be a mix of sensitive and resistant cells. |
Quantitative Data Summary
Table 1: Preclinical Activity of this compound (NUV-422)
| Cancer Type / Model | Finding | Reference |
| High-Grade Glioma Cell Lines | This compound inhibited the growth of multiple glioma cell lines in vitro. | [1][5] |
| Glioblastoma Xenograft Models | This compound demonstrated anti-tumor activity. | [1][5] |
| HR+ HER2- Metastatic Breast Cancer PDX models (resistant to other CDK4/6i) | This compound exhibited anti-tumor activity. | [1][5] |
| Prostate Cancer PDX models (resistant to anti-androgens) | This compound showed anti-tumor activity. | [1][5] |
| Various Cancer Cell Lines | IC50 values for CDK4/6 inhibitors can vary significantly depending on the cell line and the assay used. For abemaciclib (another CDK4/6 inhibitor), IC50 values in breast cancer cell lines ranged from 57 µM to 61 µM in one study. | [11] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
-
Initial chronic treatment: Continuously expose the parental cells to this compound at a concentration equal to the IC50.
-
Monitor cell growth: Monitor the cells for signs of growth recovery. Initially, most cells will undergo cell cycle arrest or die.
-
Gradual dose escalation: Once the cells resume proliferation at the initial concentration, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner.
-
Establishment of resistance: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterization: Regularly characterize the resistant cell line to confirm the resistance phenotype and investigate the underlying mechanisms (e.g., via Western blot, RNA-seq).
Protocol 2: Western Blot for p-Rb and Cyclin E1
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (e.g., Ser807/811), total Rb, Cyclin E1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability Assay (DNA-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Assay: Use a DNA-based proliferation assay kit (e.g., CyQuant) according to the manufacturer's instructions. This typically involves lysing the cells and adding a DNA-binding fluorescent dye.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Normalize the fluorescence values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
This compound Mechanism of Action and Resistance Pathways
Caption: this compound's mechanism and key resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for studying this compound resistance.
Troubleshooting Logic for Weak Western Blot Signal
Caption: Troubleshooting weak Western blot signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 5. ascopubs.org [ascopubs.org]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Administration of Inixaciclib in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK inhibitor inixaciclib in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of cyclin-dependent kinase (CDK) types 2, 4, and 6.[1] By selectively targeting and inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb) early in the G1 phase of the cell cycle. This action blocks the G1-S phase transition, leading to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[1] CDKs are crucial regulators of cell cycle progression and are often upregulated in various cancer cells.[1]
Q2: What are the potential adverse effects of this compound in animal models?
While specific adverse event data for this compound in animal models is not extensively published, class-wide effects for CDK4/6 inhibitors are well-documented. Researchers should monitor for:
-
Gastrointestinal Toxicity: Diarrhea is a common adverse event associated with some CDK4/6 inhibitors like abemaciclib.[2]
-
Hematological Toxicity: Neutropenia is a frequent dose-limiting toxicity for CDK4/6 inhibitors such as palbociclib and ribociclib.[2]
-
Hepatic Toxicity: Some CDK4/6 inhibitors have been associated with elevated liver enzymes.[2]
-
Pulmonary Toxicity: Though less common, interstitial inflammation and fibrosis in the lungs have been observed in animal models with other CDK4/6 inhibitors.[3]
It is crucial to establish a baseline for these parameters and monitor the animals closely throughout the study for any signs of these toxicities.
Troubleshooting Guide
Formulation and Administration
Q3: I am having trouble dissolving this compound for in vivo administration. What are the recommended vehicles?
This compound is a poorly soluble compound, which presents a challenge for in vivo studies. Here are some formulation strategies that can be employed:
-
Co-solvent Systems: A common approach is to first create a stock solution in an organic solvent like DMSO and then dilute it with a co-solvent system. One suggested protocol involves creating a stock solution in DMSO and then adding it to a solution of 20% SBE-β-CD in saline.[4] Other potential oral formulations include using PEG400, or suspending the compound in vehicles containing carboxymethyl cellulose and/or Tween 80.[1]
-
Suspensions: For oral administration, this compound can be suspended in aqueous vehicles like 0.5% methylcellulose.
It is highly recommended to perform a small-scale formulation trial to ensure the stability and solubility of this compound in the chosen vehicle before preparing a large batch for your study.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | * The concentration of this compound is too high for the chosen vehicle. * The ratio of co-solvents is not optimal. * The temperature of the solution has dropped, reducing solubility. | * Try reducing the final concentration of this compound. * Experiment with different ratios of co-solvents (e.g., increase the percentage of PEG400). * Gently warm the solution and/or use sonication to aid dissolution.[4] * Prepare the formulation fresh before each administration. |
| Animal distress during or after oral gavage | * Improper gavage technique causing esophageal or stomach injury. * The volume administered is too large. * The formulation is irritating to the GI tract. | * Ensure proper training in oral gavage techniques. Use a flexible-tipped gavage needle appropriate for the size of the animal. * The maximum recommended volume for oral gavage in mice is 10 mL/kg, but smaller volumes are often better tolerated.[1] * Consider alternative, less irritating vehicles if GI distress is observed. * Briefly anesthetizing the mice with isoflurane during gavage may reduce stress and injury. |
| Leakage at the injection site after intraperitoneal (IP) injection | * The injection volume is too large. * Improper injection technique. | * The maximum recommended volume for IP injection in mice is 10 mL/kg.[4] * Ensure the needle is fully inserted into the peritoneal cavity before depressing the plunger. Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.[4] |
Stability
Q4: How should I store this compound and its formulations?
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions of this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
-
Working Formulations: It is best practice to prepare working solutions for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[4] If a formulation must be stored, a short-term stability study should be conducted at the intended storage temperature (e.g., 4°C) to confirm that the compound remains in solution and does not degrade.
Data Presentation
Pharmacokinetic Parameters of CDK4/6 Inhibitors in Animal Models
Disclaimer: The following tables present pharmacokinetic data for the CDK4/6 inhibitors abemaciclib and ribociclib, as specific data for this compound is not publicly available. These tables are for illustrative purposes to guide researchers on the types of data to expect and collect during their own studies with this compound.
Table 1: Example Pharmacokinetic Parameters of Abemaciclib in Rats (30 mg/kg oral dose)
| Parameter | Value |
| Cmax (ng/mL) | 991.5 ± 116.99 |
| Tmax (h) | 2 |
| AUC (µg*h/mL) | 24.49 ± 2.86 |
| t1/2 (h) | 19.85 ± 4.65 |
Data adapted from a study on the co-administration of abemaciclib and astragaloside IV in rats.[5]
Table 2: Example Pharmacokinetic Parameters of Ribociclib in Humans (600 mg QD at steady state)
| Parameter | Value |
| Cmax (ng/mL) | 1820 |
| Tmax (h) | 2.4 |
| AUC0–24 (ng*h/mL) | 23,800 |
| t1/2, acc (h) | 32.0 |
Data from a study on the clinical pharmacokinetics of ribociclib.[6]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of a compound to mice.
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume is 10 mL/kg.[1]
-
-
Gavage Needle Selection and Measurement:
-
Select an appropriately sized gavage needle (typically 18-20 gauge for adult mice) with a rounded tip to prevent trauma.[1]
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.
-
-
Restraint:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass easily without force.[1]
-
Once the needle is at the predetermined depth, slowly administer the compound.
-
Gently remove the needle along the same path of insertion.
-
-
Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-administration.[7]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the intraperitoneal administration of a compound to mice.
-
Animal Preparation:
-
Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[4]
-
-
Needle and Syringe Selection:
-
Use an appropriately sized sterile needle (typically 25-27 gauge) and syringe.[4]
-
-
Restraint:
-
Restrain the mouse securely, exposing the abdomen. The head should be tilted slightly downwards.
-
-
Injection Site:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[4]
-
-
Administration:
-
Insert the needle at a 30-40 degree angle with the bevel facing up.
-
Aspirate by pulling back slightly on the plunger to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe.
-
If aspiration is clear, inject the compound slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of pain, bleeding at the injection site, or distress.
-
Visualizations
Caption: Signaling pathway of this compound, inhibiting CDK4/6 and preventing cell cycle progression.
Caption: Experimental workflow for oral gavage administration in animal models.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. oral gavage administration: Topics by Science.gov [science.gov]
- 3. research.ucdavis.edu [research.ucdavis.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Inixaciclib Technical Support Center: Minimizing Off-Target Effects in Cellular Assays
Welcome to the Inixaciclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of this compound (also known as NUV-422) in cellular assays.
Introduction to this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1] Its primary mechanism of action is the induction of cell cycle arrest at the G1-S transition, leading to apoptosis in susceptible cancer cell lines. While designed for selectivity, high concentrations or specific cellular contexts can potentially lead to off-target effects. This guide provides strategies to identify, mitigate, and interpret such effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is designed to inhibit the kinase activity of CDK2, CDK4, and CDK6. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and subsequent apoptosis in Rb-proficient cells.
Q2: What are potential off-target effects of this compound?
A2: While a comprehensive public kinase selectivity profile for this compound is not available, the development of a macrocyclic derivative to optimize its safety profile suggests that off-target activities are a consideration.[1] Based on data from other CDK4/6 inhibitors like abemaciclib, potential off-target kinases could include members of the DYRK and HIPK families.[2][3] Inhibition of these kinases at higher concentrations may lead to unintended cellular phenotypes.
Q3: At what concentration should I start my experiments to minimize off-target effects?
A3: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a concentration range that brackets the reported on-target IC50 values for CDK2, CDK4, and CDK6 and extend to higher concentrations to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
Q4: How can I distinguish between on-target and off-target effects?
A4: Differentiating between on- and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Using multiple, structurally distinct inhibitors: Comparing the effects of this compound with other CDK2/4/6 inhibitors that have different chemical scaffolds can help determine if an observed phenotype is specific to this compound's off-target profile.
-
Rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target may rescue the off-target phenotype.
-
Cell line selectivity: Comparing the effects in cell lines with varying dependencies on the intended targets (CDK2/4/6) can provide insights.
-
Biochemical assays: Directly measuring the activity of suspected off-target kinases in the presence of this compound can confirm direct inhibition.
Q5: What are some common pitfalls in cellular assays with CDK inhibitors?
A5: A common issue is the use of viability assays that measure metabolic activity (e.g., MTT, MTS). CDK4/6 inhibition can cause cells to arrest in G1 but continue to grow in size, leading to an increase in metabolic activity that can mask the cytostatic effect.[4][5] It is advisable to use assays that directly measure cell number (e.g., crystal violet staining, cell counting) or DNA content.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cytotoxicity at high concentrations, even in Rb-deficient cell lines. | Off-target kinase inhibition leading to cellular toxicity. A plausible mechanism, based on studies with the related inhibitor abemaciclib, is the inhibition of kinases like DYRK1A and HIPK, which can induce lysosomal membrane permeabilization (LMP).[2][3] | 1. Confirm LMP: Use the Lysosomal Membrane Permeability Assay (see Experimental Protocols) to determine if LMP is occurring at cytotoxic concentrations. 2. Titrate concentration: Determine the lowest effective concentration that maintains the on-target effect (p-Rb inhibition) without inducing significant cytotoxicity. 3. Use a control compound: Compare with a structurally different CDK2/4/6 inhibitor to see if the cytotoxicity is specific to this compound. |
| Discrepancy between cell viability assay results (e.g., MTT vs. cell count). | Metabolic assays can be misleading. G1-arrested cells can become larger and more metabolically active, inflating viability readings in assays like MTT.[4][5] | 1. Use a direct cell counting method: Crystal violet staining or automated cell counting will provide a more accurate measure of cell number. 2. Measure DNA content: Proliferation assays based on DNA content (e.g., CyQUANT) are less susceptible to artifacts from changes in cell size. |
| Inconsistent inhibition of p-Rb (Retinoblastoma protein) phosphorylation. | Suboptimal experimental conditions. This could be due to incorrect timing, inhibitor concentration, or issues with the Western blot protocol. | 1. Optimize incubation time: Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal p-Rb inhibition. 2. Verify inhibitor concentration: Ensure the correct concentration is being used and that the inhibitor is fully dissolved. 3. Optimize Western blot: See the detailed Western Blot protocol below for best practices. |
| Induction of apoptosis is not observed despite cell cycle arrest. | Cell line-specific resistance or delayed apoptotic response. Some cell lines may be more resistant to apoptosis or require a longer exposure to the inhibitor. | 1. Confirm cell cycle arrest: Use flow cytometry to confirm that cells are accumulating in the G1 phase. 2. Extend incubation time: Increase the duration of this compound treatment (e.g., 48-72 hours). 3. Use a more sensitive apoptosis assay: The Caspase-3/7 Activity Assay (see Experimental Protocols) is a sensitive method to detect early apoptosis. |
Data Presentation
Table 1: On-Target Activity of this compound (NUV-422)
| Target | Action |
| CDK2 | Inhibitor |
| CDK4 | Inhibitor |
| CDK6 | Inhibitor |
Data compiled from publicly available information.[1]
Table 2: Reference Off-Target Profile of Abemaciclib (a related CDK4/6 Inhibitor)
This table is provided as a reference due to the limited public data on this compound's specific off-target profile. Researchers should consider these as potential off-targets for this compound, particularly at higher concentrations.
| Off-Target Kinase | IC50 (nM) | Potential Cellular Effect | Reference |
| DYRK1A | 93 | Transcriptional regulation | [2] |
| HIPK2 | 668 | Transcriptional regulation, Apoptosis | [2] |
| HIPK3 | 280 | Transcriptional regulation | [2] |
| GSK3α/β | ~100-200 | WNT signaling | [6] |
| CDK1/Cyclin B | ~200-500 | Cell cycle regulation (G2/M) | [3] |
| CDK9/Cyclin T1 | ~500-1000 | Transcriptional regulation | [7] |
IC50 values are approximate and can vary depending on the assay conditions. This table is for informational purposes to guide troubleshooting and experimental design.
Experimental Protocols
Western Blot for Phospho-Rb and Cell Cycle Markers
Objective: To assess the on-target activity of this compound by measuring the phosphorylation status of Rb and the expression of key cell cycle proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Lysosomal Membrane Permeability (LMP) Assay (Acridine Orange Relocation)
Objective: To detect LMP as a potential off-target effect of this compound at high concentrations.
Materials:
-
Acridine Orange (AO) staining solution (5 µg/mL in PBS)
-
Fluorescence microscope with appropriate filters (for red and green fluorescence)
-
Positive control for LMP (e.g., L-leucyl-L-leucine methyl ester, LLOMe)
Procedure:
-
Seed cells in a glass-bottom dish or chamber slide.
-
Treat cells with this compound at various concentrations (including cytotoxic concentrations) for the desired time. Include a positive control (LLOMe) and a vehicle control.
-
Add AO staining solution to the cells and incubate for 15 minutes at 37°C.
-
Wash the cells with PBS.
-
Immediately visualize the cells under a fluorescence microscope.
-
Healthy cells: AO accumulates in intact lysosomes, which will appear as bright red puncta.
-
Cells with LMP: AO will leak from the lysosomes into the cytosol and nucleus, resulting in a diffuse green fluorescence.[8]
-
Caspase-3/7 Activity Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with a dose range of this compound for the desired time (e.g., 24, 48 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix gently.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for characterizing this compound effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomics Reveals Novel Protein and Lipid Kinase Targets of Clinical CDK4/6 Inhibitors in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]
Technical Support Center: Refining Inixaciclib Treatment Duration for Apoptosis Induction
Disclaimer: Information on "inixaciclib" is emerging. This guide leverages data from closely related and well-studied CDK inhibitors, such as abemaciclib and dinaciclib, to provide comprehensive support for your research. The principles and protocols are broadly applicable to CDK inhibitors that induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
This compound is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK4, and CDK6.[1] By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the cell cycle transition from G1 to S phase. This cell cycle arrest can subsequently lead to the induction of apoptosis.[1] The pro-apoptotic effects are often characterized by the suppression of the CDK4/6-Cyclin D complex, generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane potential.[2][3]
Q2: How long should I treat my cells with this compound to observe apoptosis?
The optimal treatment duration to induce apoptosis can vary depending on the cell line and the concentration of this compound used. Preclinical studies with similar CDK inhibitors, like abemaciclib, suggest that continuous and prolonged treatment is more effective in promoting apoptosis.[4][5] Early apoptotic effects can be observed as early as 2 to 6 days of treatment, with more significant late-stage apoptosis and cell death occurring after 8 or 9 days of continuous exposure.[4][5][6] It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell model.
Q3: What are the typical concentrations of related CDK inhibitors used to induce apoptosis in vitro?
Concentrations of CDK inhibitors used in vitro to induce apoptosis can range from nanomolar to low micromolar. For instance, studies with abemaciclib have shown apoptosis induction in cancer cell lines at concentrations between 50 nM and 2 µM.[2][5] It is crucial to determine the IC50 value for your specific cell line to select an appropriate concentration range for your apoptosis experiments.
Q4: What are the key molecular markers to confirm this compound-induced apoptosis?
Key molecular markers for apoptosis include the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[7] Additionally, the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are indicative of apoptosis.[2] The externalization of phosphatidylserine (PS) on the cell surface, detectable by Annexin V staining, is an early marker of apoptosis.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low apoptosis observed after this compound treatment. | 1. Suboptimal treatment duration or concentration: The treatment time may be too short, or the concentration of this compound may be too low for your specific cell line. 2. Cell line resistance: The cell line may be resistant to CDK4/6 inhibition. | 1. Optimize treatment conditions: Perform a dose-response and time-course experiment to identify the optimal concentration and duration. Start with a broader range of concentrations around the predicted IC50 and extend the treatment duration. 2. Assess cell cycle arrest: First, confirm that the drug is inducing G1 cell cycle arrest. If there is no cell cycle arrest, there may be an issue with the compound or the cell line's dependency on the CDK4/6 pathway. |
| High background in Annexin V staining. | 1. Excessive cell manipulation: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V staining. 2. Cells were fixed before staining: Fixing cells before Annexin V staining can lead to non-specific binding. | 1. Handle cells gently: Use a gentle cell detachment method and avoid vigorous pipetting. 2. Stain before fixation: Always perform Annexin V staining on live cells before any fixation steps.[9] |
| Inconsistent results between apoptosis assays. | 1. Different stages of apoptosis being measured: Different assays detect different stages of apoptosis (e.g., Annexin V for early apoptosis, TUNEL for late-stage DNA fragmentation). 2. Technical variability in assays. | 1. Use a combination of assays: To get a comprehensive picture of apoptosis, use a combination of assays that measure different apoptotic events. 2. Ensure consistent experimental execution: Standardize protocols and include appropriate positive and negative controls for each assay. |
| High levels of necrosis instead of apoptosis. | 1. Drug concentration is too high: Very high concentrations of a drug can induce necrosis instead of apoptosis. 2. Contamination: Mycoplasma or other microbial contamination can cause cell death that may be mistaken for necrosis. | 1. Perform a dose-response experiment: Use a range of concentrations to find the optimal dose that induces apoptosis without significant necrosis. 2. Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants. |
Quantitative Data Summary
Table 1: Abemaciclib-Induced Apoptosis in T47D Breast Cancer Cells Over Time
| Treatment Duration | Concentration | % Total Apoptotic and Dead Cells (Abemaciclib) | % Total Apoptotic and Dead Cells (Palbociclib) |
| 8 Days | 50 nM | 28.1% | 13.2% |
| 8 Days | 100 nM | 40.7% | 18.7% |
Data synthesized from a study on prolonged treatment of breast cancer cells.[3][5]
Table 2: Abemaciclib-Induced Annexin V Positive Cells in Breast Cancer Cell Lines (3-Day Treatment)
| Cell Line | Concentration | % Annexin V Positive Cells |
| MCF7 | 0.5 µM | 41.4% |
| MCF7 | 2 µM | 66.7% |
| MDA-MB-361 | 0.5 µM | 84.6% |
| MDA-MB-361 | 2 µM | 88.8% |
Data from a preclinical characterization of abemaciclib.[5]
Detailed Experimental Protocol: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol is adapted from standard methods for detecting apoptosis by flow cytometry.[2][4][7][8]
Materials:
-
This compound (or related CDK inhibitor)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the predetermined duration. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using a gentle method (e.g., Trypsin-EDTA, taking care not to over-expose).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for determining optimal treatment duration.
Caption: Troubleshooting low apoptosis induction.
References
- 1. This compound | CDK | 2370913-42-9 | Invivochem [invivochem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. docs.abcam.com [docs.abcam.com]
Inixaciclib Technical Support Center: Troubleshooting Precipitation in Aqueous Media
Welcome to the Inixaciclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling of this compound, particularly its tendency to precipitate in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when preparing this compound solutions for your experiments can be a significant hurdle. This guide provides a step-by-step approach to diagnose and resolve these issues.
Problem: My this compound solution precipitated after dilution into aqueous media (e.g., cell culture medium, assay buffer).
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1]
Q2: What is the maximum recommended concentration for an this compound DMSO stock solution?
A2: While solubility can be influenced by factors like temperature and pH, stock solutions in DMSO are typically prepared at concentrations ranging from 2 mg/mL (4.16 mM) to 11.9 mg/mL (24.76 mM).[1][2] For the higher concentration, warming, adjusting the pH to 3 with HCl, and sonication may be necessary to achieve full dissolution.[2] It is always advisable to start with a lower concentration if you encounter solubility issues.
Q3: My this compound precipitated when I diluted my DMSO stock in my aqueous cell culture medium. What should I do?
A3: This is a common issue due to the hydrophobic nature of this compound.[3] Here are several strategies to overcome this:
-
Greater Dilution: Prepare a more dilute stock solution in DMSO so that the final concentration in your aqueous medium is lower. Often, concentrations around 10 µM are sufficient to avoid precipitation.[3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a stepwise dilution. For example, add the DMSO stock to a smaller volume of media first, mix thoroughly, and then add this to the remaining media.
-
Use of Co-solvents: For in vivo or some in vitro applications, formulations with co-solvents are recommended to improve solubility. Common co-solvents include PEG300, Tween 80, and Captisol® (SBE-β-CD).[1][4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells, typically recommended to be below 0.1%.[3]
Q4: Can I dissolve this compound directly in water or ethanol?
A4: No, this compound is reported to be insoluble in water and ethanol.[1]
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5] At -20°C, the powder is stable for 3 years, and in solvent, it is stable for 1 month. At -80°C, the solution is stable for 6 months.[2]
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulation vehicles.
| Solvent/Vehicle | Concentration | Comments | Reference |
| DMSO | 2 mg/mL (4.16 mM) | Use fresh, anhydrous DMSO. | [1] |
| DMSO | 11.9 mg/mL (24.76 mM) | Requires sonication, warming, and pH adjustment to 3 with HCl. | [2] |
| Water | Insoluble | Not recommended for direct dissolution. | [1] |
| Ethanol | Insoluble | Not recommended for direct dissolution. | [1] |
| 20% SBE-β-CD in Saline | ≥ 1.25 mg/mL (2.60 mM) | Prepared by diluting a 12.5 mg/mL DMSO stock 1:10. | [4] |
| DMSO:PEG300:Tween80:ddH₂O | 0.1 mg/mL (0.21 mM) | Formulation ratio of 5:40:5:50. | [1] |
| DMSO:Corn oil | Not specified | A 1:19 dilution of a 2 mg/mL DMSO stock in corn oil. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 480.55 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.81 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Aqueous Media (for in vitro assays)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, assay buffer)
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your aqueous medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Crucially , add the this compound stock solution to the aqueous medium slowly while gently vortexing or mixing to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically ≤0.1%).
-
Use the prepared working solution immediately for optimal results.[1]
-
This compound Mechanism of Action: CDK/Rb/E2F Signaling Pathway
This compound is an inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK2, CDK4, and CDK6.[1][5][6] These kinases are crucial for cell cycle progression. By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F by Rb prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CDK | 2370913-42-9 | Invivochem [invivochem.com]
- 6. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Compensatory Signaling Pathways with Inixaciclib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with inixaciclib. Our goal is to help you overcome challenges related to compensatory signaling pathways and optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule that potently inhibits Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[1] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the G1-to-S phase transition in the cell cycle. This inhibition leads to cell cycle arrest and a reduction in tumor cell proliferation.[1]
Q2: What are the known compensatory signaling pathways that can lead to resistance to CDK4/6 inhibitors like this compound?
Resistance to CDK4/6 inhibitors can arise from various compensatory mechanisms, including:
-
Upregulation of Cyclin E-CDK2 activity: This is a common bypass mechanism where cancer cells increase their reliance on CDK2 for cell cycle progression when CDK4/6 are inhibited.[2]
-
Loss of Rb function: Since Rb is the primary target of CDK4/6 activity, its loss renders the cells insensitive to CDK4/6 inhibition.[3]
-
Activation of the PI3K/AKT/mTOR pathway: This signaling cascade can promote cell proliferation and survival independently of the CDK4/6-Rb axis.[4][5]
-
Increased CDK6 expression: Higher levels of CDK6 can sometimes overcome the inhibitory effects of the drug.[6]
Q3: How does this compound's dual inhibition of CDK2, CDK4, and CDK6 potentially address these resistance mechanisms?
By targeting CDK2 in addition to CDK4 and CDK6, this compound can proactively counter the common resistance mechanism of CDK2 hyperactivation. This dual-specificity may offer an advantage in tumors that have developed resistance to first-generation CDK4/6 inhibitors or have intrinsic characteristics that make them prone to this escape pathway.
Q4: Are there any known biomarkers that predict sensitivity or resistance to this compound?
While research is ongoing, potential biomarkers for CDK inhibitor sensitivity include Rb proficiency (functional Rb protein) and low levels of Cyclin E1.[3] Conversely, loss of Rb and high Cyclin E1 expression are associated with resistance. The specific biomarker profile for this compound sensitivity is an active area of investigation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: Reduced or Loss of this compound Efficacy in Cell Culture Over Time
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Characterize the resistant cells: Perform Western blot analysis to check for changes in the expression of key proteins like Rb, Cyclin E1, CDK2, and CDK6.Assess the activation status of the PI3K/AKT pathway by probing for phosphorylated AKT (p-AKT) and other downstream targets.2. Consider combination therapies: Based on the characterization, test this compound in combination with inhibitors of the identified compensatory pathway (e.g., PI3K inhibitors like alpelisib).[4]3. Generate a resistant cell line for further study: Culture cells in the continuous presence of gradually increasing concentrations of this compound to select for a resistant population.[1][7] |
| This compound degradation | 1. Prepare fresh stock solutions: this compound stock solutions in DMSO should be stored at -20°C or -80°C and used within a month for -20°C and 6 months for -80°C to ensure potency.[8] Prepare fresh working dilutions for each experiment. 2. Verify compound integrity: If possible, confirm the integrity of your this compound stock using analytical methods like HPLC. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal cell seeding density | 1. Optimize cell number: Perform a titration experiment to determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the assay.[1] 2. Ensure even cell distribution: Gently swirl the plate after seeding to avoid clumping and ensure a monolayer. |
| Issues with assay reagents | 1. Use fresh reagents: Prepare fresh assay reagents (e.g., MTT, resazurin) for each experiment. 2. Check for DMSO toxicity: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Incorrect incubation times | 1. Optimize drug exposure time: The optimal duration of this compound treatment can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. 2. Optimize assay incubation time: Follow the manufacturer's protocol for the specific viability assay regarding the incubation time with the reagent. |
Problem 3: Difficulty in Detecting Changes in Protein Levels by Western Blot
| Possible Cause | Troubleshooting Steps |
| Low abundance of target protein | 1. Increase protein loading: Load a higher amount of total protein per well (e.g., 30-50 µg). 2. Enrich for the target protein: Consider performing immunoprecipitation (IP) for the protein of interest before running the Western blot. |
| Poor antibody quality | 1. Validate your antibody: Use a positive control (e.g., a cell line known to express the protein) and a negative control to confirm antibody specificity. 2. Optimize antibody dilution: Perform a titration to find the optimal antibody concentration. |
| Suboptimal protein extraction | 1. Use appropriate lysis buffers: For phosphorylated proteins, use a lysis buffer containing phosphatase inhibitors. For nuclear proteins like Rb, ensure your buffer is effective at extracting nuclear fractions. 2. Keep samples on ice: Perform all steps of protein extraction on ice to prevent protein degradation. |
Experimental Protocols & Methodologies
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or combination agents). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Key Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Rb, total Rb, Cyclin E1, CDK2, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your "bait" protein (e.g., CDK2) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., Cyclin E1) to confirm the interaction.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
The following table is a representative example of how to present IC50 data. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Resistance Status | This compound IC50 (nM) | Palbociclib IC50 (nM) |
| MCF-7 | Sensitive | 50 | 100 |
| MCF-7-PalboR | Palbociclib-Resistant | 75 | >1000 |
| T47D | Sensitive | 80 | 150 |
| T47D-PalboR | Palbociclib-Resistant | 100 | >1500 |
Visualizations
Signaling Pathways
Caption: this compound inhibits CDK4/6 and CDK2, blocking Rb phosphorylation and cell cycle progression.
Experimental Workflow: Investigating this compound Resistance
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Logical Relationship: Troubleshooting Western Blot Issues
Caption: Troubleshooting logic for weak Western blot signals.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Inixaciclib Experiments: Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during inixaciclib experiments. The information is presented in a question-and-answer format to directly resolve specific problems and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule that acts as a potent inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2, CDK4, and CDK6). Its primary mechanism involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb). This action prevents the G1-S phase transition of the cell cycle, leading to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation. This compound may also be capable of crossing the blood-brain barrier.
Q2: My this compound is not dissolving properly for my cell culture experiments. How should I prepare it?
This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility. A common stock solution concentration is 10 mM. For cell culture, the DMSO stock solution should be diluted in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am observing inconsistent IC50 values for this compound across different experiments with the same cell line. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Viability Assay Choice: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). Ensure you are using the same assay consistently.
-
Cell Density and Proliferation Rate: The initial seeding density of your cells can significantly impact the apparent IC50. Higher densities or faster-growing cells may require higher concentrations of the inhibitor. It is crucial to standardize your seeding density and allow cells to adhere and enter the exponential growth phase before adding the drug.
-
Treatment Duration: The duration of this compound exposure will influence the IC50 value. A longer treatment time will generally result in a lower IC50. Standardize the treatment duration across all experiments.
-
Drug Stability: this compound in solution, especially at low concentrations in culture medium, may degrade over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
| Parameter | Recommendation |
| Cell Seeding Density | Optimize and standardize for each cell line. |
| Treatment Duration | Use a consistent time point (e.g., 72 hours). |
| Drug Preparation | Prepare fresh dilutions from a validated stock for each experiment. |
| Assay Method | Use the same validated cell viability assay consistently. |
| Cell Line Maintenance | Use low-passage, authenticated cells. |
Caption: Key parameters to standardize for consistent IC50 determination.
Q4: I am not seeing the expected decrease in phosphorylated Rb (pRb) in my Western blot analysis after this compound treatment. What should I check?
Several factors could contribute to this issue:
-
Suboptimal Drug Concentration or Treatment Time: Ensure you are using a concentration of this compound that is at or above the IC50 for your cell line and that the treatment duration is sufficient to observe changes in protein phosphorylation (typically 24-48 hours).
-
Cell Line Characteristics: Some cell lines may have alterations in the CDK/Rb pathway, such as Rb loss or amplification of other CDKs, which could make them resistant to this compound. Confirm the Rb status of your cell line.
-
Antibody Quality: The primary antibody against phosphorylated Rb may be of poor quality or used at a suboptimal dilution. Ensure your antibody is validated for Western blotting and titrate it to determine the optimal concentration.
-
Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of Rb during protein extraction. Avoid repeated freeze-thaw cycles of your lysates.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., β-actin, GAPDH).
Q5: My cell cycle analysis results after this compound treatment are variable. How can I improve consistency?
For consistent cell cycle analysis results:
-
Cell Synchronization: For a more defined cell cycle arrest, consider synchronizing your cells before adding this compound.
-
Fixation and Staining: Use a consistent fixation method (e.g., cold 70% ethanol) and ensure complete fixation. Use a saturating concentration of a DNA staining dye like propidium iodide (PI) and include RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometer Setup: Standardize the instrument settings (voltages, compensation) for each experiment.
-
Data Analysis: Use a consistent gating strategy and cell cycle analysis software to deconvolute the DNA content histograms.
Experimental Protocols
Western Blot for Phosphorylated Retinoblastoma (pRb)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with a range of this compound concentrations (e.g., 0.1x, 1x, 10x IC50) for 24-48 hours. Include a DMSO-treated vehicle control.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total Rb, the membrane can be stripped and re-probed with an antibody against total Rb and a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the Western blot protocol.
-
Cell Harvest:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a histogram of PI fluorescence intensity to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound signaling pathway leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for assessing this compound's effects.
Technical Support Center: Optimizing Inixaciclib and Abemaciclib Combination Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the combination of inixaciclib and abemaciclib. The information is intended to assist in the design and execution of experiments to determine optimal, synergistic dosing for this drug combination.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and abemaciclib?
A1: Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), while this compound inhibits CDK2, CDK4, and CDK6.[1][2] The combination of these two agents provides a more comprehensive blockade of the cell cycle. Abemaciclib primarily induces a G1 cell cycle arrest by inhibiting the CDK4/6-Cyclin D complex, which prevents the phosphorylation of the retinoblastoma protein (Rb).[3][4][5] However, resistance to CDK4/6 inhibitors can emerge through various mechanisms, including the upregulation of Cyclin E, which activates CDK2 to bypass the G1 checkpoint. By co-administering this compound, which targets CDK2, the combination can potentially overcome this resistance mechanism, leading to a more profound and durable cell cycle arrest and enhanced anti-tumor activity.
Q2: What are the expected primary toxicities with this combination, and how can they be managed in vitro?
A2: Based on the individual toxicity profiles, the primary overlapping toxicity is likely to be hematological, specifically neutropenia, as this is a known side effect of CDK4/6 inhibitors.[6] Abemaciclib is also commonly associated with gastrointestinal toxicities like diarrhea and fatigue.[7][8] In an in vitro setting, "toxicity" translates to excessive cell death or growth inhibition. If you observe widespread cytotoxicity even at low doses, consider the following:
-
Staggered Dosing: Instead of simultaneous administration, consider sequencing the drugs. For example, pre-treating with abemaciclib to induce G1 arrest followed by this compound to block potential bypass mechanisms.
-
Dose Reduction: Systematically reduce the concentration of one or both agents in your dose-matrix experiments.
-
Serum Concentration: Ensure that the serum concentration in your cell culture media is appropriate, as high serum levels can sometimes mitigate drug efficacy and alter toxicity profiles.
Q3: How do I determine if the combination of this compound and abemaciclib is synergistic, additive, or antagonistic?
A3: The most common method to determine the nature of a drug interaction is to perform a dose-matrix experiment and calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Indicates synergy (the effect of the combination is greater than the sum of the individual drug effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the drugs counteract each other).
A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: What molecular markers should I assess to confirm the mechanism of action of the drug combination?
A4: To confirm that the drug combination is working as expected, you should assess key proteins in the CDK signaling pathway via Western blotting. Recommended markers include:
-
Phospho-Rb (Ser780, Ser807/811): A direct downstream target of CDK4/6 and CDK2. A synergistic combination should show a more profound reduction in pRb levels compared to either drug alone.
-
Total Rb: To ensure that changes in pRb are not due to overall changes in Rb protein levels.
-
Cyclin D1 and Cyclin E1: To assess the levels of the regulatory partners of CDK4/6 and CDK2, respectively. Upregulation of Cyclin E1 is a known resistance mechanism to CDK4/6 inhibitors.
-
p27 (CDKN1B): A CDK inhibitor protein. Changes in its expression can provide insights into the cellular response to cell cycle arrest.
-
Apoptosis Markers (Cleaved PARP, Cleaved Caspase-3): To determine if the combination induces programmed cell death.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding density, edge effects in multi-well plates, or improper drug solubilization. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of plates or fill them with sterile PBS. Prepare fresh drug dilutions for each experiment from a DMSO stock. |
| No synergistic effect observed (CI ≥ 1) | Incorrect dosing ratio, cell line is not dependent on the CDK pathway, or the duration of treatment is not optimal. | Expand the range of concentrations in your dose-matrix. Test different ratios of this compound to abemaciclib. Confirm the Rb-proficiency of your cell line (CDK4/6 inhibitors are most effective in Rb-proficient cells).[4] Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. |
| Unexpected cell cycle arrest profile (e.g., G2/M arrest) | Off-target effects of the drugs at high concentrations, or cell-line specific responses. | Confirm your findings with a lower dose range. Analyze the expression of G2/M checkpoint proteins (e.g., Cyclin B1, CDK1). Consider that abemaciclib has some activity against CDK9 at higher concentrations, which could have pleiotropic effects on the cell cycle.[5] |
| Difficulty in dissolving this compound powder | This compound may have specific solubility requirements. | This compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, it can be prepared in solvents like corn oil or a mixture of PEG300, Tween80, and ddH2O.[2] Always refer to the manufacturer's instructions for the specific formulation. |
Data Presentation
Table 1: Drug Characteristics
| Drug | Primary Targets | Reported IC50 | Common Solo-Agent Toxicities (Clinical) |
| This compound | CDK2, CDK4, CDK6[1][2] | Data not widely available in public domain | Not established in late-phase clinical trials |
| Abemaciclib | CDK4, CDK6[4][9] | CDK4/cyclinD1: 2 nmol/L; CDK6/cyclinD1: 5 nmol/L[3] | Diarrhea, neutropenia, nausea, fatigue, hepatotoxicity[6][8][10] |
Table 2: Template for Dose-Matrix Experiment (Percent Inhibition)
| This compound (nM) | Abemaciclib 0 nM | Abemaciclib X nM | Abemaciclib Y nM | Abemaciclib Z nM |
| 0 | 0% | - | - | - |
| A | - | - | - | - |
| B | - | - | - | - |
| C | - | - | - | - |
Use a fixed-ratio or a checkerboard design to fill in the matrix. Data can then be used to calculate the Combination Index (CI).
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
-
Cell Seeding: Seed your cancer cell line of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and abemaciclib from DMSO stock solutions. Create a dose-matrix of the two drugs in combination, typically at a constant ratio (e.g., based on the IC50 of each drug).
-
Treatment: Treat the cells with single agents and the combinations for a predetermined duration (e.g., 72 hours). Include a DMSO-only control.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each treatment relative to the DMSO control.
-
Determine the IC50 for each individual drug.
-
Input the dose-response data from the combination experiment into a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with this compound alone, abemaciclib alone, the combination at a synergistic ratio, and a DMSO control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A synergistic combination is expected to show a more significant G1 arrest compared to single agents.
Visualizations
Caption: Simplified CDK-Rb signaling pathway showing inhibition points of this compound and abemaciclib.
Caption: Recommended experimental workflow for optimizing the this compound and abemaciclib combination.
References
- 1. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Abemaciclib - NCI [cancer.gov]
- 10. m.youtube.com [m.youtube.com]
how to store inixaciclib powder and solutions long-term
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of inixaciclib powder and solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Powder appears clumpy or has changed color (e.g., from white/off-white to yellowish). | - Moisture Absorption: this compound is potentially hygroscopic. Exposure to humid air can cause the powder to absorb moisture, leading to clumping and potential degradation. - Degradation: Prolonged exposure to light, high temperatures, or reactive atmospheric conditions can lead to chemical degradation, which may result in a color change. | - Store the powder in a tightly sealed container with a desiccant, especially in humid environments. - Minimize the time the container is open to the atmosphere. Work in a controlled, low-humidity environment if possible. - If a significant color change is observed, it is recommended to use a fresh batch of the compound to ensure the integrity of your experiments, as the efficacy of the discolored powder may be compromised. |
| Difficulty dissolving this compound powder in DMSO. | - Hygroscopic DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic and readily absorbs moisture from the air. "Wet" DMSO has a reduced solvating power for many organic compounds.[1][2] - Insufficient Sonication/Warming: The dissolution of this compound may require energy input to overcome the crystal lattice energy. | - Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1][2] - Briefly warm the solution and use an ultrasonic bath to aid dissolution.[1] Some protocols suggest adjusting the pH to 3 with HCl and heating to 60°C for complete dissolution in DMSO.[1] |
| Precipitation observed in a previously clear this compound stock solution stored at -20°C or -80°C. | - Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the precipitation of the compound as the solvent's capacity to hold the solute changes at different temperatures. - Solvent Evaporation: If the vial is not sealed properly, the solvent can evaporate over time, increasing the concentration of this compound beyond its solubility limit. | - Aliquot the stock solution into smaller, single-use vials after preparation to avoid multiple freeze-thaw cycles.[1] - Ensure vials are sealed tightly with appropriate caps. Parafilm can be used as an extra measure. - If precipitation is observed, gently warm the vial and sonicate to try and redissolve the compound before use. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. | - Poor Aqueous Solubility: this compound has low solubility in water.[2] When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of the solution. | - Perform serial dilutions. First, make an intermediate dilution of the DMSO stock in a solvent that is miscible with both DMSO and the final aqueous medium, if possible. - Add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. - For in vivo studies, specific formulations with co-solvents like PEG300, Tween 80, or SBE-β-CD in saline are recommended to improve solubility.[1] |
Frequently Asked Questions (FAQs)
This compound Powder
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][3]
Q2: How should I handle the this compound powder upon receipt?
A2: this compound is shipped at room temperature and is stable for short periods, such as during shipping.[3] Upon receipt, it is recommended to store it at the appropriate long-term storage temperature as soon as possible. Handle the powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
This compound Solutions
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2]
Q2: What are the long-term storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Why is it important to aliquot this compound stock solutions?
A3: Aliquoting stock solutions into single-use volumes is crucial to prevent degradation that can be caused by repeated freeze-thaw cycles.[1]
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods due to its poor aqueous solubility and potential for instability. Working solutions for in vivo or in vitro experiments should be prepared fresh from a DMSO stock solution on the day of use.[1]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | 3 years[1][3][4] |
| 4°C | 2 years[1][3] | ||
| Solution | DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase (e.g., CDK2/Cyclin E).
Materials:
-
This compound
-
Recombinant active kinase (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
DMSO (anhydrous)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). Also, prepare a DMSO-only control.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Diluted this compound or DMSO control.
-
Kinase substrate (e.g., Histone H1).
-
Recombinant active kinase (e.g., CDK2/Cyclin E).
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate the Kinase Reaction:
-
Add ATP to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase being tested.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Briefly, this involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: this compound inhibits CDK2, CDK4, and CDK6, preventing Rb phosphorylation and cell cycle progression.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
Technical Support Center: Managing Inixaciclib-Induced Cytotoxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with inixaciclib. The focus is on anticipating and managing unintended cytotoxicity in normal cells during pre-clinical experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule inhibitor that targets cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6.[1][2] Its primary mechanism involves blocking the phosphorylation of the Retinoblastoma protein (Rb).[1] This inhibition prevents the G1-S phase transition of the cell cycle, leading to cell cycle arrest and a subsequent reduction in cell proliferation.[1][3] This targeted action is crucial for its potential antineoplastic activity.[1]
Q2: Why does this compound exhibit cytotoxicity in normal (non-cancerous) cells?
Like many cancer therapeutics that target cell division, this compound's effects are not exclusively limited to cancer cells. The CDK4/6 pathway is a fundamental regulator of cell cycle progression in all proliferating mammalian cells.[3][4] Normal, rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow and epithelial cells of the gastrointestinal tract, also rely on this pathway for growth and renewal.[5][6] By inhibiting CDK4/6, this compound can induce cell cycle arrest in these normal cells, which can manifest as cytotoxicity, particularly at higher concentrations or with prolonged exposure.[4]
Q3: What are the expected cytotoxic effects in normal cells based on other CDK4/6 inhibitors?
The most common adverse events associated with CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib are hematological and gastrointestinal.[5][7][8] In a research context, this translates to:
-
Reduced proliferation of hematopoietic progenitors: This is the in vitro correlate of clinical neutropenia, the most common dose-limiting toxicity of this drug class.[4][5]
-
Toxicity to intestinal epithelial cells: This can manifest as reduced viability or function in intestinal organoid or cell line models, mirroring the diarrhea observed clinically with some CDK4/6 inhibitors.[5][9]
-
General cytostatic effects: In any normal, non-quiescent cell line used in an experiment, this compound can be expected to cause G1 arrest and inhibit proliferation.[1]
Section 2: Troubleshooting Guide
Q1: I'm observing significant death in my normal cell line at concentrations intended to be therapeutic for my cancer cell line. What are my next steps?
-
Answer: This indicates a narrow therapeutic window in your specific model system.
-
Confirm Solvent Toxicity: First, ensure the vehicle (e.g., DMSO) concentration is not the cause. Run a vehicle-only control at the highest concentration used in your experiment. The final DMSO concentration should ideally be kept below 0.1%.[10]
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment on both the normal and cancer cell lines simultaneously to determine their respective IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values. This will empirically define the therapeutic window.
-
Adjust Dosing Strategy: Consider alternative dosing schedules. Instead of continuous exposure, an intermittent "pulsed" dosing (e.g., 24 hours on, 48 hours off) may allow normal cells to recover while still exerting an anti-proliferative effect on cancer cells.
-
Evaluate Your Normal Cell Model: Ensure the normal cell line chosen is an appropriate model. Some immortalized normal cell lines may have aberrant cell cycle regulation, making them unusually sensitive. Consider using primary cells if possible, though they present their own challenges.
-
Q2: My control (untreated) normal cells are showing poor viability. How do I distinguish this from drug-induced cytotoxicity?
-
Answer: Poor baseline health of your cell culture will confound any cytotoxicity assay.
-
Optimize Culture Conditions: Re-evaluate the basic culture conditions for your normal cell line, including media formulation, serum percentage, passage number, and seeding density. Ensure cells are in the logarithmic growth phase at the start of the experiment.[11]
-
Screen for Contamination: Perform routine checks for mycoplasma and microbial contamination, which can cause non-specific cytotoxicity.
-
Establish a Baseline Growth Rate: Before beginning a drug experiment, measure the population doubling time of your cells to ensure they are proliferating at the expected rate.[11] A healthy, untreated culture should show a consistent increase in cell number over the assay period.
-
Q3: How can I minimize the concentration of DMSO in my final experimental wells?
-
Answer: Minimizing solvent concentration is critical to avoid confounding cytotoxic effects.[10]
-
High-Concentration Stock: Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[2] Store this at -20°C or -80°C as recommended.[12]
-
Intermediate Dilutions: Create intermediate dilutions of your stock solution in complete culture medium.
-
Serial Dilution: Perform the final serial dilutions in culture medium to achieve the desired final concentrations for your assay. This multi-step process ensures the final percentage of DMSO in the wells remains very low. For example, a 1:1000 dilution of a DMSO stock into the final well results in a 0.1% DMSO concentration.
-
Section 3: Data Presentation
Table 1: this compound Profile
| Feature | Description | Reference(s) |
| Drug Name | This compound (NUV-422) | [2] |
| Mechanism of Action | Potent, orally bioavailable inhibitor of CDK2, CDK4, and CDK6. | [1][2] |
| Primary Effect | Induces G1 phase cell cycle arrest by inhibiting Rb phosphorylation. | [1] |
| Common Solvents | DMSO (Dimethyl sulfoxide) | [2][10] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months. Use fresh DMSO for best results. | [12] |
Table 2: Summary of Expected Class-Based Cytotoxic Effects in Normal Cells
| Affected Normal Cell Type | In Vitro Manifestation | Clinical Correlate | Management Strategy in Experiments | Reference(s) |
| Hematopoietic Progenitors | Reduced colony formation; G1 arrest. | Neutropenia, Leukopenia | Use lower concentrations; intermittent dosing. | [4][5] |
| Intestinal Epithelial Cells | Decreased viability in 2D culture or organoids. | Diarrhea, Nausea | Dose reduction; ensure appropriate controls. | [5][7] |
| Other Proliferating Cells | Reduced proliferation rate; G1 arrest. | Fatigue | Titrate dose to find cytostatic but non-cytotoxic range. | [7] |
Section 4: Key Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) in Normal Cells via MTT Assay
This protocol is a standard method for assessing cell viability and can be used to establish a dose-response curve for this compound-induced cytotoxicity.
Materials:
-
Normal cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare a series of 2x concentrated this compound solutions by serially diluting in complete culture medium. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells (in triplicate). This dilutes the drug 1:2 to the final desired concentration. Incubate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression to calculate the CC50 value.
Protocol 2: Managing Solvent-Induced Toxicity in Control Groups
Objective: To ensure that the observed cytotoxicity is due to this compound and not the solvent (DMSO).
Methodology:
-
Determine Highest Solvent Concentration: Identify the highest percentage of DMSO that will be present in any experimental well. For example, if you add 1 µL of a 10 mM stock to 1 mL of medium, the final DMSO concentration is 0.1%.
-
Prepare Vehicle Control Stock: Prepare a "vehicle stock" that is simply the solvent (e.g., 100% DMSO).
-
Treat Control Cells: In every experiment, include a "vehicle control" group. These cells should be treated with the same volume and final concentration of the solvent as the highest-concentration drug-treated group.
-
Data Normalization: All experimental viability data should be normalized to this vehicle control group, not to completely untreated cells. This mathematically subtracts any minor cytotoxic effect of the solvent itself. If the viability of the vehicle control is significantly lower than that of untreated cells, the solvent concentration is too high and must be reduced.[10]
Section 5: Diagrams and Workflows
Caption: this compound's mechanism of action, inhibiting CDK4/6 to prevent Rb phosphorylation and block G1-S cell cycle progression.
Caption: Experimental workflow for determining the cytotoxic concentration (CC50) of this compound on a normal cell line.
Caption: A troubleshooting flowchart for diagnosing and managing unexpected cytotoxicity during in vitro experiments.
References
- 1. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side effects of CDK4/6 inhibitors in the treatment of HR+/HER2− advanced breast cancer: a systematic review and meta-analysis of randomized controlled trials - Yang - Annals of Palliative Medicine [apm.amegroups.org]
- 9. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Inixaciclib vs. Palbociclib: A Comparative Guide to CDK Inhibition Selectivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the CDK inhibition selectivity profiles of inixaciclib and palbociclib, supported by available experimental data and methodologies.
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the dysregulated cell cycle machinery inherent in many malignancies. Among these, this compound and palbociclib represent two distinct approaches to CDK inhibition. Palbociclib, a well-established therapeutic, is highly selective for CDK4 and CDK6, while this compound exhibits a broader inhibitory profile against CDK2, CDK4, and CDK6. This guide delves into their comparative selectivity, offering a clear overview for researchers in oncology and drug development.
At a Glance: CDK Inhibition Profiles
| Drug | Target CDKs | IC50 (nM) |
| This compound (NUV-422) | CDK2, CDK4, CDK6 | Potent (low nM), specific values not publicly available.[1] |
| Palbociclib (PD-0332991) | CDK4/cyclin D1 | 11 |
| CDK6/cyclin D3 | 15 |
Note: IC50 values can vary depending on the specific assay conditions and cyclin partner.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and palbociclib exert their anti-cancer effects by targeting the cyclin-dependent kinases that drive cell cycle progression. Specifically, they inhibit the phosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, these drugs maintain Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[2][3]
This compound's additional inhibition of CDK2 provides a broader mechanism of action. CDK2, in complex with cyclin E and cyclin A, also plays a crucial role in the G1/S transition and S phase progression. By targeting CDK2, this compound has the potential to overcome resistance mechanisms that may arise through the upregulation of CDK2 activity.[1]
Experimental Protocols: Measuring Kinase Inhibition
The determination of a compound's inhibitory activity against a specific kinase is a fundamental step in drug development. Biochemical assays are the primary method for quantifying the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
General Workflow for a Radiometric Kinase Assay
Detailed Methodology: Radiometric Protein Kinase Assay (Example Protocol)
This protocol provides a representative example of how the IC50 values for CDK inhibitors are determined.
1. Reagent Preparation:
- Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
- Enzyme Preparation: Recombinant human CDK/cyclin complexes (e.g., CDK4/CyclinD1, CDK6/CyclinD3, CDK2/CyclinE) are diluted in kinase buffer to the desired concentration.
- Substrate: A specific peptide substrate for the kinase is prepared in kinase buffer.
- ATP Stock: A stock solution of ATP is prepared, including a tracer amount of radiolabeled [γ-³³P]ATP.
- Inhibitor Dilutions: Test compounds (this compound or palbociclib) are serially diluted in 100% DMSO to create a range of concentrations. These are then further diluted in the kinase buffer.
2. Kinase Reaction:
- In a microplate, the kinase, substrate, and diluted inhibitor are combined.
- The reaction is initiated by the addition of the ATP solution.
- The reaction mixture is incubated at room temperature (or 30°C) for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.[4]
3. Detection and Measurement:
- The reaction is stopped, often by the addition of phosphoric acid.
- A portion of the reaction mixture is spotted onto a phosphocellulose filter mat.
- The filter mat is washed to remove unincorporated [γ-³³P]ATP.
- The amount of incorporated radioactivity, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
4. Data Analysis:
- Kinase activity is expressed as the percentage of the control reaction (vehicle only).
- The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Concluding Remarks
Palbociclib stands as a highly selective CDK4/6 inhibitor with a well-documented clinical track record. Its focused mechanism of action has proven effective in specific cancer subtypes. This compound, with its broader inhibition of CDK2, CDK4, and CDK6, represents a potentially more comprehensive approach to blocking cell cycle progression. While preclinical data indicate its potency, the lack of publicly available, detailed IC50 values for this compound makes a direct quantitative comparison of selectivity challenging at this time. It is also important to note that the clinical development of this compound (NUV-422) was discontinued due to safety concerns, specifically the occurrence of uveitis.[5][6]
For researchers, the choice between a highly selective CDK4/6 inhibitor like palbociclib and a broader-spectrum inhibitor would depend on the specific biological question being addressed, the cancer model under investigation, and the desire to explore mechanisms of resistance and sensitivity related to CDK2. Further publication of detailed preclinical data for this compound will be crucial for a more complete understanding of its selectivity profile in comparison to established CDK4/6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Inixaciclib's Grip: A Comparative Guide to Target Engagement in Living Cells
For researchers, scientists, and drug development professionals, confirming that a drug molecule effectively binds to its intended target within the complex environment of a living cell is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods for validating the target engagement of inixaciclib (formerly NUV-422), a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. While the clinical development of this compound was discontinued due to safety concerns, the methodologies used to characterize its target engagement remain highly relevant for the broader field of kinase inhibitor research.
This compound is an orally bioavailable small molecule that was developed to inhibit CDK2, CDK4, and CDK6, key regulators of the cell cycle.[1] Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets. The primary mechanism of action for CDK4/6 inhibitors is to block the phosphorylation of the Retinoblastoma protein (pRb), which in turn prevents cell cycle progression from the G1 to the S phase, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2]
This guide will delve into the practical application of several widely used target engagement assays, comparing their principles, protocols, and the nature of the data they generate. We will also draw comparisons with other well-established CDK4/6 inhibitors such as palbociclib, abemaciclib, and ribociclib to provide a broader context.
Comparative Analysis of Target Engagement Methodologies
Validating the interaction of a drug with its intracellular target requires a robust and quantitative approach. Several techniques have been developed to measure this engagement directly or indirectly within living cells. Below is a comparison of key methodologies.
| Assay | Principle | Data Output | Throughput | Advantages | Disadvantages |
| Western Blot for pRb Phosphorylation | Indirectly measures target engagement by assessing the inhibition of the downstream substrate phosphorylation. | Semi-quantitative or quantitative measure of phosphorylated pRb levels. | Low to Medium | Well-established, relatively inexpensive, directly assesses the functional consequence of target inhibition. | Indirect measure of binding, can be affected by other signaling pathways, lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Thermal shift (ΔTm) and Isothermal Dose-Response Fingolimod (ITDRF) curves to determine target engagement and apparent affinity. | Medium | Label-free, applicable to native proteins in live cells and tissues, provides direct evidence of binding. | Can be technically challenging, requires specific antibodies for detection, not all proteins show a clear thermal shift. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. | IC50 values representing the displacement of the tracer by the test compound, indicating target affinity in live cells. | High | Highly sensitive and quantitative, suitable for high-throughput screening, provides real-time binding information in live cells. | Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer. |
| Kinobeads (Chemoproteomics) | An affinity chromatography-based method using immobilized broad-spectrum kinase inhibitors to capture and quantify kinases from cell lysates in the presence and absence of a competing drug. | A profile of kinases that bind to the drug, allowing for the determination of on-target and off-target interactions and their relative affinities (Kd). | High | Provides a global view of the kinome-wide selectivity of a compound, can identify novel targets and off-targets. | Performed on cell lysates, which may not fully reflect the intracellular environment, can be complex to set up and analyze. |
Experimental Protocols
Western Blot for Phospho-Retinoblastoma (pRb)
This protocol describes the assessment of this compound's effect on the phosphorylation of its downstream target, pRb, in a cancer cell line.
a. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-Rb (Ser807/811)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, strip the membrane and re-probe with an antibody for total pRb or a housekeeping protein like GAPDH or β-actin.[2]
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of CDK2, CDK4, or CDK6 in response to this compound binding.
a. Cell Treatment:
-
Culture cells to near confluence.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
b. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the aggregated protein pellet.
-
Collect the supernatant and determine the protein concentration.
d. Protein Detection:
-
Analyze the soluble protein fractions by Western blot using antibodies specific for CDK2, CDK4, or CDK6.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3][4]
NanoBRET™ Target Engagement Assay
This protocol describes how to quantify the affinity of this compound for its target kinases in living cells.
a. Cell Transfection:
-
Co-transfect HEK293T cells with a vector expressing the target kinase (CDK2, CDK4, or CDK6) fused to NanoLuc® luciferase and a vector for a suitable fluorescent tracer.
b. Cell Plating and Compound Treatment:
-
Plate the transfected cells in a 96-well or 384-well plate.
-
Add a serial dilution of this compound to the wells.
c. Tracer Addition and Signal Detection:
-
Add the fluorescent NanoBRET™ tracer to all wells at a concentration determined by prior optimization.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
d. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the this compound concentration to generate a dose-response curve and determine the IC50 value.[5][6]
Kinobeads Profiling
This protocol provides a workflow for assessing the on-target and off-target binding profile of this compound.
a. Lysate Preparation:
-
Prepare cell lysates from a relevant cell line or a mixture of cell lines to ensure broad kinome coverage.
b. Competitive Binding:
-
Incubate the cell lysate with different concentrations of this compound or a vehicle control.
c. Kinase Enrichment:
-
Add the kinobeads (sepharose beads coupled with a cocktail of non-selective kinase inhibitors) to the lysates and incubate to allow binding of kinases that are not occupied by this compound.
-
Wash the beads to remove non-specifically bound proteins.
d. On-Bead Digestion and Mass Spectrometry:
-
Digest the bead-bound proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
e. Data Analysis:
-
Identify and quantify the kinases pulled down in each condition.
-
Determine the degree of competition by this compound for each kinase to generate a selectivity profile and calculate apparent dissociation constants (Kd app).[7][8]
Visualizing Cellular Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the workflows of the described experimental methods.
Conclusion
Validating the target engagement of a kinase inhibitor like this compound in living cells is a multifaceted process that benefits from the application of orthogonal experimental approaches. While indirect methods like Western blotting for downstream signaling provide crucial functional insights, direct binding assays such as CETSA and NanoBRET™ offer quantitative measurements of target interaction. Furthermore, chemoproteomics approaches like Kinobeads profiling provide an invaluable global perspective on a compound's selectivity across the kinome. By employing a combination of these techniques, researchers can build a comprehensive and robust data package to confidently assess the cellular target engagement of novel kinase inhibitors, a critical step towards their development as potential therapeutics.
References
- 1. Nuvation Bio Receives FDA Fast Track Designation for NUV-422 for the Treatment of High-Grade Gliomas, Including Glioblastoma Multiforme [prnewswire.com]
- 2. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. researchgate.net [researchgate.net]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Inixaciclib: A Comparative Analysis with Leading CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of inixaciclib (NUV-422), a potent cyclin-dependent kinase (CDK) 2, 4, and 6 inhibitor, against the established CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for the scientific community.
Executive Summary
This compound is an orally bioavailable small molecule that potently inhibits CDK2, CDK4, and CDK6, demonstrating promising preclinical activity in various cancer models, including those resistant to approved CDK4/6 inhibitors. Unlike the first-generation CDK4/6 inhibitors that primarily target the retinoblastoma (Rb)-inactivating kinases CDK4 and CDK6, this compound's broader inhibitory profile, which includes CDK2, suggests it may overcome certain mechanisms of resistance. However, the clinical development of this compound has been discontinued. This guide presents a detailed comparison of its biochemical potency, preclinical efficacy, and mechanism of action with those of palbociclib, ribociclib, and abemaciclib.
Mechanism of Action: Targeting the Cell Cycle Engine
The proliferation of normal and cancerous cells is tightly regulated by the cell cycle, a series of events driven by the sequential activation of CDKs. In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell division. CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Rb protein.[1][2] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3][4][5]
CDK4/6 inhibitors, including this compound, palbociclib, ribociclib, and abemaciclib, function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3][4] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby inducing a G1 phase cell cycle arrest and inhibiting tumor cell proliferation.[6][7] this compound's additional inhibition of CDK2, a kinase crucial for both the G1/S transition and S phase progression, suggests a more comprehensive blockade of cell cycle progression.[4][8]
Comparative Biochemical Potency
While specific IC50 values for this compound are not publicly available, preclinical studies have consistently described it as a "potent (low nM)" inhibitor of CDK2, 4, and 6.[8] For the approved CDK4/6 inhibitors, extensive biochemical data is available, highlighting differences in their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound (NUV-422) | CDK2 | Not Publicly Available | - |
| CDK4 | Not Publicly Available | - | |
| CDK6 | Not Publicly Available | - | |
| Palbociclib | CDK4/Cyclin D1 | 11 | [9] |
| CDK6/Cyclin D3 | 16 | [9] | |
| Ribociclib | CDK4/Cyclin D1 | 10 | [9][10] |
| CDK6/Cyclin D3 | 39 | [9][10] | |
| Abemaciclib | CDK4/Cyclin D1 | 2 | [9] |
| CDK6/Cyclin D3 | 10 | [9] |
Preclinical Efficacy: A Look at the Data
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models. It has shown the ability to inhibit the growth of glioma cell lines in vitro and has exhibited anti-tumor activity in glioblastoma xenograft models.[8] Notably, this compound has also shown efficacy in patient-derived xenograft (PDX) models of hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer that is resistant to approved CDK4/6 inhibitors.[8] This suggests that its unique target profile may offer a therapeutic advantage in overcoming acquired resistance.
The established CDK4/6 inhibitors have a wealth of preclinical data supporting their clinical development. They have demonstrated robust activity in ER-positive breast cancer cell lines and in vivo xenograft models, which paved the way for their successful clinical translation.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies for key experiments used in the preclinical assessment of CDK inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against purified CDK/cyclin complexes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin enzymes and a suitable substrate (e.g., a peptide derived from Rb protein) are used.
-
Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are incubated with the various concentrations of the inhibitor in a reaction buffer.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays, methods like fluorescence polarization or luminescence may be used.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a CDK inhibitor on the growth of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the CDK inhibitor.
-
Incubation: The cells are incubated for a period of 3 to 7 days.
-
Viability/Proliferation Measurement: The number of viable cells is determined using various methods:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Assay: Quantifies ATP levels as an indicator of cell viability.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a CDK inhibitor in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The CDK inhibitor is administered (e.g., by oral gavage) according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to assess efficacy.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and toxicity profile. Kinase selectivity is typically assessed by screening the compound against a large panel of kinases. While a comprehensive public kinase panel screening result for this compound is not available, it is known to potently inhibit CDK2 in addition to CDK4 and CDK6. In contrast, palbociclib and ribociclib are highly selective for CDK4/6, whereas abemaciclib exhibits a slightly broader kinase inhibition profile.
Clinical Development and Status
Phase 1/2 clinical trials were initiated for this compound (NUV-422) in patients with high-grade gliomas, HR+/HER2- advanced breast cancer, and metastatic castration-resistant prostate cancer. However, in August 2022, Nuvation Bio announced the discontinuation of the this compound clinical development program.[11]
In contrast, palbociclib, ribociclib, and abemaciclib have all received FDA approval and are established standards of care in combination with endocrine therapy for patients with HR+/HER2- advanced or metastatic breast cancer.
Conclusion
This compound is a potent, orally bioavailable inhibitor of CDK2, 4, and 6 that demonstrated promising preclinical activity, particularly in models of resistance to established CDK4/6 inhibitors. Its unique target profile, encompassing CDK2, offered a potential strategy to overcome resistance mechanisms that can emerge during treatment with more selective CDK4/6 inhibitors. Despite its preclinical potential, the clinical development of this compound has been discontinued. The extensive clinical success of palbociclib, ribociclib, and abemaciclib has revolutionized the treatment landscape for HR+/HER2- breast cancer, and they remain the cornerstones of therapy in this setting. The story of this compound underscores the complexities of drug development and highlights the ongoing need for novel therapeutic strategies to address acquired resistance to targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuvation Bio Inc. - Nuvation Bio Announces Discontinuation of NUV-422 Clinical Development Program [investors.nuvationbio.com]
Inixaciclib: Assessing Kinase Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Inixaciclib (also known as NUV-422) is an orally bioavailable small molecule designed as a potent inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6. These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. While the primary targets of this compound are well-defined, a comprehensive assessment of its cross-reactivity with other kinases is essential for a complete understanding of its biological activity and potential off-target effects. However, it is important to note that the clinical development of this compound was discontinued, which has limited the amount of publicly available, in-depth preclinical data, including comprehensive kinase selectivity profiles.
This guide provides a summary of the available information on this compound's kinase selectivity, details the standard experimental protocols used for such assessments, and presents relevant signaling pathway and workflow diagrams to aid in understanding its mechanism of action and evaluation process.
Comparative Analysis of Kinase Inhibition
Due to the discontinuation of this compound's development, a comprehensive, publicly available dataset from a broad kinase panel screen (e.g., KINOMEscan) is not available. The primary reported targets are CDK2, CDK4, and CDK6. Information regarding its potency against these targets is available, though detailed comparisons against a wide array of other kinases are limited.
For context, other CDK inhibitors that have progressed further in clinical development, such as abemaciclib, have undergone extensive kinase profiling. For example, abemaciclib is a potent inhibitor of CDK4 and CDK6 and has been shown to have activity against other kinases, which may contribute to its clinical efficacy and side-effect profile. A similar detailed profile for this compound would be necessary for a complete comparative assessment.
Table 1: Summary of this compound Kinase Inhibition (Limited Data)
| Target Kinase | Reported Activity | Quantitative Data (IC50/Ki) | Data Source |
| CDK2 | Potent Inhibitor | Not publicly available | Preclinical announcements |
| CDK4 | Potent Inhibitor | Not publicly available | Preclinical announcements |
| CDK6 | Potent Inhibitor | Not publicly available | Preclinical announcements |
| Other Kinases | Not publicly available | Not publicly available | - |
This table reflects the limited publicly available data. A comprehensive kinase panel would be required for a complete cross-reactivity assessment.
Experimental Protocols for Kinase Selectivity Profiling
To assess the cross-reactivity of a kinase inhibitor like this compound, several established experimental methodologies are employed. These assays are crucial for determining the selectivity of the compound and identifying potential off-target interactions that could lead to unforeseen biological effects or toxicities.
KINOMEscan® Competition Binding Assay
This method assesses the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
-
Principle: The assay measures the amount of kinase that binds to the immobilized ligand in the presence versus the absence of the test compound. The amount of bound kinase is quantified using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase. A reduction in the amount of bound kinase in the presence of the compound indicates binding to the kinase active site.
-
Procedure:
-
A panel of DNA-tagged kinases is used.
-
Each kinase is incubated with an immobilized ligand and the test compound at various concentrations.
-
After incubation, the unbound kinase is washed away.
-
The amount of remaining, bound kinase is quantified by qPCR of the DNA tag.
-
The results are typically expressed as the percentage of the control (DMSO) signal, and a dissociation constant (Kd) can be determined from a dose-response curve.
-
-
Data Interpretation: Lower Kd values indicate a higher binding affinity of the compound for the kinase. By screening against a large panel (often over 400 kinases), a comprehensive selectivity profile can be generated.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
-
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) chelate, and when the tracer is bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore.
-
Procedure:
-
The kinase, Eu-labeled anti-tag antibody, and the fluorescent tracer are incubated with the test compound.
-
The binding of the tracer to the kinase brings the Eu-donor and the acceptor fluorophore into proximity, resulting in a high FRET signal.
-
If the test compound binds to the kinase's ATP-binding site, it displaces the tracer, leading to a decrease in the FRET signal.
-
The signal is read on a TR-FRET compatible plate reader, and IC50 values are determined from the dose-response curves.
-
-
Data Interpretation: A lower IC50 value indicates a higher affinity of the compound for the kinase.
Z'-LYTE® Kinase Assay
This assay measures the enzymatic activity of the kinase and the inhibitory effect of a compound.
-
Principle: This is a FRET-based assay that measures the phosphorylation of a synthetic peptide substrate by the kinase. The peptide is labeled with two fluorophores. When the peptide is phosphorylated, it is protected from cleavage by a development reagent protease.
-
Procedure:
-
The kinase and ATP are incubated with the FRET-labeled peptide substrate in the presence of the test compound.
-
After the kinase reaction, a development reagent is added, which contains a protease that specifically cleaves the non-phosphorylated peptide.
-
Cleavage of the peptide disrupts FRET, while the phosphorylated, uncleaved peptide maintains a high FRET signal.
-
The ratio of the two fluorescence emission signals is used to calculate the percentage of phosphorylation.
-
-
Data Interpretation: The percentage of inhibition is calculated by comparing the phosphorylation in the presence of the compound to the control. IC50 values can be determined from dose-response curves.
Visualizing Pathways and Workflows
CDK Signaling Pathway
The following diagram illustrates the central role of CDK2, CDK4, and CDK6 in regulating the G1-S phase transition of the cell cycle, the primary target pathway of this compound.
Caption: Simplified CDK signaling pathway in the G1-S cell cycle transition.
Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines a general workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: General workflow for assessing kinase inhibitor cross-reactivity.
Inixaciclib (INX-315): A Comparative Analysis of Anti-Tumor Efficacy in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of inixaciclib (INX-315), a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, with other relevant CDK inhibitors in patient-derived xenograft (PDX) models. The data presented is intended to offer an objective overview of its preclinical efficacy and mechanism of action to inform further research and drug development.
Executive Summary
This compound (INX-315) demonstrates robust anti-tumor activity in various PDX models, particularly in cancers with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors. As a selective CDK2 inhibitor, its mechanism of action is distinct from the widely used CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib. This guide will delve into the quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways to provide a clear comparison of this compound's performance against alternative therapies.
Comparative Efficacy of this compound (INX-315) in PDX Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound (INX-315) and other CDK inhibitors in various PDX models.
| Drug | Cancer Type | PDX Model | Dosage | Treatment Duration | Outcome | Reference |
| This compound (INX-315) | Ovarian Cancer | OV5398 | 100 mg/kg BID or 200 mg/kg QD | 56 days | Tumor Regression | [1] |
| This compound (INX-315) | Gastric Cancer | GA0103 | 100 mg/kg BID | 56 days | Tumor Stasis | [1] |
| This compound (INX-315) | Gastric Cancer | GA0114 | 100 mg/kg BID | 35 days | 95% Tumor Growth Inhibition (TGI) | [1] |
| This compound (INX-315) + Ribociclib | CDK4/6i-Resistant Breast Cancer | ST4316B | Not Specified | Not Specified | Significantly more effective tumor growth inhibition than either agent alone | [2] |
| Palbociclib | Medulloblastoma (MYC-amplified Group 3) | Med-211FH & Med-411FH | Not Specified | Not Specified | Significant survival advantage | [3][4] |
| Palbociclib | Bladder Cancer | BL0382 | Not Specified | Not Specified | Delayed tumor growth, median survival increase from 14 to 32 days | [5] |
| Dinaciclib | Triple-Negative Breast Cancer | WHIM12 | 50 mg/kg daily (5 days/week) | 4 weeks | Significant inhibition in tumor growth | [1] |
| Abemaciclib | Non-Small Cell Lung Cancer | H460 Xenograft | 100 mg/kg daily | 2 weeks (post-IR) | Modest effect on tumor regrowth alone, significant when combined with IR | [6] |
Mechanism of Action: CDK2 vs. CDK4/6 Inhibition
This compound's (INX-315) primary target is CDK2, a key regulator of the G1/S phase transition in the cell cycle. This contrasts with the established CDK4/6 inhibitors which, as their name suggests, primarily target CDK4 and CDK6.
This compound (INX-315) Signaling Pathway
This compound (INX-315) selectively inhibits CDK2, which forms a complex with Cyclin E. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby arresting the cell cycle in G1.[3][7][8] This mechanism is particularly effective in tumors with an amplification of the CCNE1 gene, which leads to an overabundance of Cyclin E and a dependency on CDK2 for proliferation.[8]
Caption: this compound (INX-315) inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Standard CDK4/6 Inhibitor Signaling Pathway
CDK4/6 inhibitors block the activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes. Similar to CDK2 inhibition, this also prevents the phosphorylation of Rb, leading to G1 arrest.[2][7] However, tumors can develop resistance to CDK4/6 inhibitors, sometimes through the upregulation of Cyclin E/CDK2 activity, creating a bypass mechanism.
Caption: CDK4/6 inhibitors block the CDK4/6-Cyclin D complex, leading to G1 arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for establishing and utilizing PDX models for efficacy studies of CDK inhibitors, based on common practices described in the literature.[9][10][11]
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgery or biopsy.
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Passaging: Once tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion.
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in the expanded cohort reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., this compound) and the vehicle control are administered to their respective groups. The route of administration (e.g., oral gavage), dosage, and schedule are followed as per the study design.
-
Data Collection: Tumor volume and body weight are measured at regular intervals (e.g., twice weekly).
-
Endpoint Analysis: The study may be concluded based on a predetermined time point, tumor volume endpoint, or signs of animal morbidity. Tumor tissue may be harvested for biomarker analysis (e.g., Western blot for pRb, immunohistochemistry for Ki-67).
Caption: A generalized workflow for PDX model establishment and in vivo efficacy studies.
Conclusion
This compound (INX-315) presents a promising therapeutic strategy, particularly for tumors dependent on the CDK2/Cyclin E pathway and those that have acquired resistance to CDK4/6 inhibitors. Its distinct mechanism of action as a selective CDK2 inhibitor provides a clear rationale for its development as both a monotherapy in specific patient populations and in combination with other targeted agents. The preclinical data from PDX models strongly support the continued clinical investigation of this compound in these contexts. Further studies are warranted to identify predictive biomarkers for patient stratification and to optimize combination therapies.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Figure 2 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors (Cancer Discovery 2024) | Spencer Lab | University of Colorado Boulder [colorado.edu]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. selleckchem.com [selleckchem.com]
- 8. petermac.org [petermac.org]
- 9. Novel CDK2 Inhibitor INX-315 Shows Promise in Overcoming Cancer Drug Resistance, Study Reveals [trial.medpath.com]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
A Head-to-Head Showdown: Inixaciclib vs. Ribociclib Potency in Preclinical Models
In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer and are being explored in a variety of other malignancies. This guide provides a detailed head-to-head comparison of the preclinical potency of two notable CDK inhibitors: inixaciclib and ribociclib. Both agents target the CDK4/6 pathway, a critical regulator of cell cycle progression, but exhibit distinct inhibitory profiles that may influence their therapeutic application.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and ribociclib exert their anti-cancer effects by inhibiting cyclin-dependent kinases, thereby blocking the phosphorylation of the retinoblastoma (Rb) protein. This action prevents the release of E2F transcription factors, ultimately leading to G1 cell cycle arrest and a halt in tumor cell proliferation.
Ribociclib is a selective inhibitor of CDK4 and CDK6.[1] By targeting these two kinases, ribociclib effectively shuts down a key pathway that drives cell division in many cancer types.
This compound (also known as NUV-422) is a potent inhibitor of CDK2, CDK4, and CDK6. The additional targeting of CDK2 may offer a broader spectrum of activity, particularly in tumors that have developed resistance to CDK4/6-selective inhibitors.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound and Ribociclib.
Potency Comparison: A Quantitative Look at Inhibition
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) |
| This compound | CDK2 | Potent (low nM)[2] |
| CDK4 | 504[3] | |
| CDK6 | 2470[3] | |
| Ribociclib | CDK2 | 70 |
| CDK4 | 10[1] | |
| CDK6 | 39[1] |
Note: The IC50 values for this compound against CDK2 are described as "potent (low nM)" in some literature, while a specific numerical value was not available in the reviewed sources. The provided values for CDK4 and CDK6 are from a corporate presentation and may be subject to further validation in peer-reviewed publications.
Based on the available data, ribociclib demonstrates high potency against CDK4 and CDK6. This compound also inhibits these kinases, though the reported IC50 values suggest a lower potency compared to ribociclib for CDK4 and CDK6. However, the potent inhibition of CDK2 by this compound is a key differentiator.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro CDK Kinase Inhibition Assay (Adapted from ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the IC50 of a compound against CDK enzymes.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
ATP
-
This compound and Ribociclib
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and ribociclib in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate (Rb), and kinase buffer.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a DMSO-only control (no inhibitor) and a no-kinase control (background).
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of the inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
This compound and Ribociclib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well clear flat-bottom microplates
-
Multichannel pipettes
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or ribociclib. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell growth inhibition.
Conclusion
This guide provides a comparative overview of the preclinical potency of this compound and ribociclib. Ribociclib is a highly potent and selective inhibitor of CDK4 and CDK6. This compound, while also targeting CDK4 and CDK6, is distinguished by its potent inhibition of CDK2. This difference in target profile may have significant implications for their clinical activity, particularly in the context of acquired resistance to CDK4/6-selective inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these agents. It is important to note that the clinical development of this compound (NUV-422) was discontinued due to safety concerns, specifically the emergence of uveitis.[4]
References
- 1. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s27.q4cdn.com [s27.q4cdn.com]
- 4. Nuvation Bio Inc. - Nuvation Bio Announces Discontinuation of NUV-422 Clinical Development Program [investors.nuvationbio.com]
Inixaciclib Demonstrates Potent Anti-Tumor Activity in CCNE1-Amplified Tumors: A Comparative Analysis
For Immediate Release
DURHAM, N.C. – In the landscape of precision oncology, the amplification of the CCNE1 gene, encoding Cyclin E1, represents a significant challenge in a variety of solid tumors, including ovarian, endometrial, and gastric cancers. This genetic alteration is frequently associated with aggressive disease and resistance to standard therapies. Inixaciclib (also known as INX-315 or INCB123667), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), is emerging as a promising therapeutic strategy for this patient population. This guide provides a comprehensive comparison of the efficacy of this compound with alternative therapeutic strategies, supported by available preclinical and clinical data.
The Rationale for Targeting CDK2 in CCNE1-Amplified Cancers
The Cyclin E1/CDK2 complex is a critical regulator of the G1-S phase transition in the cell cycle.[1] Amplification of CCNE1 leads to the overexpression of Cyclin E1 protein, resulting in hyperactivation of CDK2.[2] This drives uncontrolled cell proliferation and is a known mechanism of resistance to CDK4/6 inhibitors.[2] Selective inhibition of CDK2 with this compound aims to restore cell cycle control in these tumors.[2]
Preclinical Efficacy of this compound
This compound has demonstrated significant preclinical activity in CCNE1-amplified cancer models.
In Vitro Potency and Selectivity
In biochemical assays, this compound is a potent inhibitor of the CDK2/Cyclin E complex with a half-maximal inhibitory concentration (IC50) of 0.6 nM.[2][3] It displays high selectivity over other CDK family members, suggesting a lower likelihood of off-target effects.[3] In cell-based assays, this compound shows potent anti-proliferative activity in CCNE1-amplified human ovarian and gastric cancer cell lines.[2]
| Cell Line | Cancer Type | CCNE1 Status | This compound (INX-315) IC50 (nM) | Palbociclib IC50 (nM) |
| OVCAR3 | Ovarian | Amplified | - | >10,000 |
| OV5398 | Ovarian | Amplified | - | >10,000 |
| MKN1 | Gastric | Amplified | 44 | >10,000 |
| Hs68 | Normal Fibroblast | Non-amplified | 1430 | 26 |
Table 1: In Vitro Proliferation Inhibition of this compound in CCNE1-Amplified and Non-Amplified Cell Lines. Note: Specific IC50 values for OVCAR3 and OV5398 with INX-315 were not explicitly provided in the source material, but the sensitivity of these lines to the drug was highlighted.
In Vivo Anti-Tumor Activity
This compound has shown robust single-agent activity in mouse xenograft models of CCNE1-amplified cancers, leading to tumor stasis or regression.[3][4]
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) / Outcome |
| OVCAR3 (CDX) | Ovarian | INX-315 (100 mg/kg BID) | Tumor Stasis |
| OVCAR3 (CDX) | Ovarian | INX-315 (200 mg/kg QD) | 89% TGI |
| OV5398 (PDX) | Ovarian | INX-315 | Tumor Regression |
| GA0103 (PDX) | Gastric | INX-315 (100 mg/kg BID) | Tumor Stasis |
| GA0114 (PDX) | Gastric | INX-315 (100 mg/kg BID) | 95% TGI |
Table 2: In Vivo Efficacy of this compound in CCNE1-Amplified Xenograft Models.
Clinical Validation of this compound
Early clinical data from the Phase 1/2 trial of this compound (INCB123667) have shown promising anti-tumor activity in patients with advanced solid tumors harboring CCNE1 amplification or Cyclin E1 overexpression.
| Tumor Type | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Ovarian Cancer | Platinum-Resistant/Refractory, CCNE1 amplified or Cyclin E1 overexpressing | 21.1% (all patients) | 72.3% |
| Ovarian Cancer | Platinum-Resistant/Refractory, CCNE1 amplified or Cyclin E1 overexpressing (at recommended Phase 2 dose) | 33.3% | - |
| Endometrial Cancer | Recurrent/Metastatic, CCNE1 amplified or Cyclin E1 overexpressing | 23.5% (4/17 patients had partial response) | 41.2% (7/17 patients had partial response or stable disease) |
| Various Solid Tumors | Dose escalation cohort with CCNE1 amplification/overexpression | 21% (2 complete, 12 partial responses out of 68 patients) | 76% |
Table 3: Clinical Efficacy of this compound (INCB123667) in CCNE1-Amplified/Overexpressing Tumors.[5][6][7][8]
Alternative Therapeutic Strategies for CCNE1-Amplified Tumors
Several other targeted therapies are being investigated for the treatment of CCNE1-amplified cancers, primarily focusing on exploiting the high levels of replication stress inherent in these tumors.
WEE1 Inhibition (Azenosertib)
WEE1 is a critical regulator of the G2-M cell cycle checkpoint.[9] Inhibition of WEE1 by azenosertib in CCNE1-amplified cells, which already have a dysregulated G1-S transition, leads to mitotic catastrophe and cell death.[9]
Preclinical Data: Preclinical studies have shown that Cyclin E1 overexpression sensitizes ovarian cancer cells to azenosertib.[10] In vivo models demonstrated that azenosertib substantially inhibits the growth of Cyclin E1-high, patient-derived tumors.[10][11]
Clinical Data: In the Phase 2 DENALI trial, azenosertib monotherapy has shown significant efficacy in patients with Cyclin E1-positive, platinum-resistant ovarian cancer.[9][12]
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Cyclin E1-Positive, Platinum-Resistant Ovarian Cancer (Response-Evaluable) | 34.9% | 6.3 months | 4.1 months |
| Cyclin E1-Positive, Platinum-Resistant Ovarian Cancer (Intention-to-Treat) | 31.3% | 6.3 months | 4.1 months |
Table 4: Clinical Efficacy of Azenosertib in Cyclin E1-Positive Platinum-Resistant Ovarian Cancer (DENALI Trial).[9][12][13][14]
PKMYT1 and ATR Inhibition (Lunresertib and Camonsertib)
A synthetic lethal approach combining the inhibition of PKMYT1 (lunresertib) and ATR (camonsertib) has shown promise in tumors with high replication stress, such as those with CCNE1 amplification.[15][16][17]
Preclinical Data: The combination of lunresertib and camonsertib has demonstrated synergistic cytotoxicity in CCNE1-overexpressing cells and efficacy in mouse xenograft models, including tumor regressions at doses that are sub-therapeutic as monotherapies.[16]
Clinical Data: The Phase 1 MYTHIC trial evaluating this combination has reported encouraging results in heavily pre-treated patients with gynecologic tumors harboring CCNE1 amplification or other specified genetic alterations.[18][19][20][21]
| Tumor Type | Patient Population | Overall Response Rate (ORR) | 24-week Progression-Free Survival (PFS) Rate |
| Endometrial Cancer | Recurrent, with Lunre-sensitizing biomarkers | 25.9% | 43% |
| Platinum-Resistant Ovarian Cancer | with Lunre-sensitizing biomarkers (CCNE1 amp in 87.5%) | 37.5% | 45% |
Table 5: Clinical Efficacy of Lunresertib plus Camonsertib in Gynecologic Cancers (MYTHIC Trial).[19][20][21]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®) for IC50 Determination
-
Cell Seeding: Cancer cell lines are seeded in opaque-walled 96-well plates at a density of 1,000-10,000 cells per well in their respective growth media and incubated overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, palbociclib) for a period of 6 days to allow for multiple cell doublings.[4]
-
Reagent Preparation and Addition: The CellTiter-Glo® buffer and substrate are equilibrated to room temperature and mixed to form the reagent. A volume of reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a sigmoidal dose-response curve fit in appropriate software (e.g., GraphPad Prism).
CCNE1-Amplified Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue or malignant ascites is obtained from consenting patients with CCNE1-amplified ovarian or gastric cancer under an approved institutional review board protocol.
-
Tumor Processing and Implantation: Solid tumors are mechanically and enzymatically dissociated into a single-cell suspension. Ascites fluid is centrifuged to pellet the tumor cells. A specific number of viable tumor cells (typically 1 x 10^6 to 10 x 10^6) are then implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly by caliper measurements (for subcutaneous models) or bioluminescent imaging (for orthotopic models with luciferized cells). When tumors reach a specified size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Treatment and Efficacy Evaluation: Mice are treated with the investigational drug (e.g., this compound) or vehicle control according to the specified dose and schedule. Tumor volume and body weight are measured throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
CCNE1 Amplification/Overexpression Detection in Clinical Trials
-
CCNE1 Amplification: Assessed by next-generation sequencing (NGS) of tumor tissue DNA, with amplification defined by a specific copy number cutoff (e.g., copy number ≥6).[17] This can be performed using various CLIA-certified platforms.
-
Cyclin E1 Overexpression: Determined by immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tumor tissue sections. A scoring system (e.g., H-score) is used to quantify the percentage of tumor cells with positive staining and the intensity of the staining. A predefined cutoff is used to define "positive" or "overexpressing" status.
Visualizing the Mechanisms and Workflows
Signaling Pathway of CCNE1/CDK2 and Therapeutic Intervention
Experimental Workflow for Preclinical Evaluation
Conclusion
This compound is a highly potent and selective CDK2 inhibitor with compelling preclinical and clinical activity in tumors characterized by CCNE1 amplification. Its efficacy appears to be superior to that of CDK4/6 inhibitors in this specific molecular context. While direct cross-trial comparisons are challenging, the clinical data for this compound are promising and compare favorably with other emerging targeted therapies for CCNE1-amplified cancers, such as the WEE1 inhibitor azenosertib and the combination of the PKMYT1 and ATR inhibitors lunresertib and camonsertib. The ongoing and planned pivotal trials for these agents will be crucial in defining the future treatment landscape for this high-need patient population. The strong biological rationale and encouraging early results position this compound as a potentially transformative therapy for patients with CCNE1-amplified tumors.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. youtube.com [youtube.com]
- 6. Safety and preliminary efficacy from a phase 1 study of INCB123667, a selective CDK2 inhibitor, in patients with advanced platinum-resistant and refractory ovarian cancer (OC). - ASCO [asco.org]
- 7. Incyte goes pivotal in CDK2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. incytemi.com [incytemi.com]
- 9. onclive.com [onclive.com]
- 10. Zentalis Announces Preclinical Data Supporting Cyclin E1 As A Predictive Marker For Azenosertib Treatment At AACR Annual Meeting 2023 | Zentalis Pharmaceuticals [ir.zentalis.com]
- 11. Zentalis Announces Preclinical Data Supporting Cyclin E1 As A Predictive Marker For Azenosertib Treatment At AACR Annual Meeting 2023 | Zentalis Pharmaceuticals [ir.zentalis.com]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. curetoday.com [curetoday.com]
- 15. onclive.com [onclive.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ir.reparerx.com [ir.reparerx.com]
- 18. ir.reparerx.com [ir.reparerx.com]
- 19. ir.reparerx.com [ir.reparerx.com]
- 20. Repare Therapeutics Announces Positive Results of the Lunresertib and Camonsertib Combination from the MYTHIC Phase 1 Gynecologic Expansion Clinical Trial | Financial Post [financialpost.com]
- 21. ir.reparerx.com [ir.reparerx.com]
Inixaciclib: A Comparative Analysis of CDK2, CDK4, and CDK6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug inixaciclib's (NUV-422) selectivity for Cyclin-Dependent Kinase 2 (CDK2) over CDK4 and CDK6. This compound is an orally bioavailable inhibitor of CDK2, CDK4, and CDK6 with potential antineoplastic activity.[1][2] Understanding its selectivity profile is crucial for assessing its therapeutic potential and predicting its efficacy and safety in various cancer types. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the underlying biological pathways.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and a comparator compound, PF-06873600, against key cell cycle CDKs is summarized in the table below. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Compound | CDK2 (IC50 nM) | CDK4 (IC50 nM) | CDK6 (IC50 nM) |
| This compound (NUV-422) | 7 | 2 | 1 |
| PF-06873600 | 0.3 | 2 | 4 |
Data sourced from a Nuvation Bio corporate presentation.[3]
Based on this data, this compound is a potent inhibitor of CDK2, CDK4, and CDK6. It demonstrates the highest potency against CDK6, followed by CDK4 and then CDK2. This suggests that while this compound is a powerful pan-inhibitor of these three key cell cycle CDKs, it does not exhibit significant selectivity for CDK2 over CDK4 and CDK6 in biochemical assays. In fact, it is approximately 3.5-fold more potent against CDK4 and 7-fold more potent against CDK6 compared to CDK2.
The Role of CDK2, CDK4, and CDK6 in Cell Cycle Progression
Cyclin-dependent kinases are crucial regulators of the cell cycle.[4] Dysregulation of their activity is a hallmark of many cancers.[4] CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Subsequently, the cyclin E-CDK2 complex further phosphorylates Rb, reinforcing the commitment to S-phase entry and DNA replication. The cyclin A-CDK2 complex is then involved in the progression through the S phase. Given these roles, inhibiting CDK2, CDK4, and CDK6 can arrest the cell cycle and inhibit tumor cell proliferation.[1]
Experimental Protocols for Assessing CDK Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical development. Biochemical and cell-based assays are employed to quantify the inhibitory activity against a panel of kinases.
Biochemical Kinase Assays (IC50 Determination)
Biochemical assays measure the direct inhibitory effect of a compound on the activity of a purified enzyme. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
Principle: This assay is based on the binding and displacement of a fluorescent tracer from the ATP-binding pocket of the kinase. A terbium-labeled antibody that recognizes a tag on the kinase serves as the FRET donor, and a fluorescently labeled ATP-competitive ligand (tracer) acts as the acceptor. When the tracer is bound to the kinase, FRET occurs. An inhibitor that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a solution containing the CDK enzyme (e.g., CDK2/Cyclin E), the terbium-labeled anti-tag antibody, and the fluorescent tracer in a suitable assay buffer.
-
-
Assay Plate Preparation:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the kinase/antibody/tracer mixture to all wells.
-
Include controls for no inhibition (DMSO only) and maximum inhibition.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, collecting emission signals at two wavelengths (e.g., 665 nm for the tracer and 620 nm for the terbium donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays are essential to confirm that a compound can penetrate the cell membrane and inhibit the target kinase in a physiological context. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.
Principle: This assay measures the binding of an inhibitor to a target protein within living cells. The target protein (e.g., CDK2) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the target is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-tagged protein, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. When an inhibitor is added, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal.
Comparison with Other CDK Inhibitors
The selectivity profile of this compound can be contextualized by comparing it to other CDK inhibitors. For example, the first-generation CDK4/6 inhibitors, such as palbociclib and ribociclib, are highly selective for CDK4 and CDK6 with minimal activity against CDK2.[4] Abemaciclib, another approved CDK4/6 inhibitor, exhibits some inhibitory activity against CDK2, although it is significantly more potent against CDK4/6.[4][5]
The broader activity of this compound against CDK2, CDK4, and CDK6 may offer advantages in certain clinical settings. For instance, resistance to selective CDK4/6 inhibitors can emerge through the upregulation of cyclin E-CDK2 activity.[3] In such cases, an inhibitor that also targets CDK2 could potentially overcome or prevent this resistance mechanism.
Conclusion
This compound (NUV-422) is a potent inhibitor of CDK2, CDK4, and CDK6. While it does not show preferential selectivity for CDK2 over CDK4/6 in biochemical assays, its pan-inhibitory activity against these key G1/S phase kinases presents a compelling therapeutic strategy. The ability to target the CDK2-mediated resistance pathway that can arise during treatment with more selective CDK4/6 inhibitors makes this compound a promising candidate for further clinical investigation in various oncology indications. Further studies, including comprehensive kinase panel screening and cellular assays, will provide a more complete picture of its selectivity and potential off-target effects.
References
- 1. assayquant.com [assayquant.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. s27.q4cdn.com [s27.q4cdn.com]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Inixaciclib: A Comparative Analysis of its Preclinical Efficacy Across Tumor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inixaciclib (formerly NUV-422) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2] By targeting these key regulators of the cell cycle, this compound was developed to induce cell cycle arrest and apoptosis in cancer cells.[2] Preclinical studies and early clinical trials investigated its potential across a range of malignancies, including high-grade gliomas, hormone receptor-positive (HR+) breast cancer, and metastatic castration-resistant prostate cancer (mCRPC).[2][3] However, the clinical development of this compound was halted in August 2022 due to observations of uveitis in trial participants.[3] This guide provides a comparative overview of the differential response to this compound in various tumor subtypes based on available preclinical and clinical data, offering valuable insights for the broader field of CDK inhibitor development.
Mechanism of Action
This compound exerts its anti-neoplastic activity by inhibiting the phosphorylation of the retinoblastoma protein (Rb) by CDK2, CDK4, and CDK6. This prevents the G1-S phase transition of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[2] The dual inhibition of CDK2 in addition to CDK4/6 was hypothesized to overcome potential resistance mechanisms to first-generation CDK4/6 inhibitors, where CDK2 activity can compensate for CDK4/6 inhibition.
Signaling Pathway of this compound
Caption: this compound inhibits CDK2, CDK4, and CDK6, preventing Rb phosphorylation and blocking cell cycle progression from G1 to S phase.
Comparative Preclinical and Clinical Activity
While comprehensive quantitative data from head-to-head preclinical studies are not publicly available, the targeted indications in clinical trials provide insights into the perceived differential efficacy of this compound.
| Tumor Subtype | Preclinical Rationale | Clinical Trial Status (as of Aug 2022) | Key Considerations |
| High-Grade Gliomas (including Glioblastoma) | Favorable blood-brain barrier penetration observed in preclinical models.[2][4] Alterations in the CDK pathway are common in gliomas.[5] | Phase 1/2 trial (NCT04541225) was terminated.[1][6] | The ability to cross the blood-brain barrier is a critical differentiator for CNS malignancies. |
| HR+/HER2- Advanced Breast Cancer | CDK4/6 inhibitors are a standard of care in this setting. This compound's CDK2 inhibition was hypothesized to overcome resistance to first-generation CDK4/6 inhibitors. | Phase 1b/2 trial in combination with fulvestrant (NCT05191004) was withdrawn.[1][6] | Resistance to CDK4/6 inhibitors is a significant clinical challenge in this patient population. |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Dysregulation of the cell cycle is implicated in prostate cancer progression and resistance to androgen receptor-targeted therapies. | Phase 1b/2 trial in combination with enzalutamide (NCT05191017) was withdrawn.[1][3] | The role of CDK inhibition in prostate cancer is an active area of investigation. |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for preclinical oncology drug development, the following approaches were likely employed:
In Vitro Cell-Based Assays
-
Cell Proliferation Assays: A panel of human cancer cell lines representing different tumor subtypes would be treated with increasing concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). Assays such as MTT or CellTiter-Glo are commonly used to measure cell viability.
-
Cell Cycle Analysis: Flow cytometry using propidium iodide staining would be used to assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound, to confirm its mechanism of action in inducing G1 arrest.
-
Western Blotting: This technique would be used to measure the levels of key proteins in the CDK pathway, such as phosphorylated Rb, to confirm target engagement by this compound.
In Vivo Animal Models
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. Tumor growth is monitored following oral administration of this compound or a vehicle control to assess anti-tumor efficacy.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into immunocompromised mice. These models are considered more representative of human tumor biology and are used to evaluate drug efficacy in a setting that better recapitulates tumor heterogeneity.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating a targeted cancer therapy like this compound.
Conclusion
This compound showed promise as a next-generation CDK inhibitor with a rational mechanism of action for overcoming resistance and activity in difficult-to-treat cancers like high-grade gliomas. The initial clinical development strategy targeted tumor types with a strong dependence on the cell cycle machinery and where resistance to existing therapies is a major hurdle. However, the emergence of uveitis as a significant adverse event led to the discontinuation of its clinical development. The preclinical data, although not extensively detailed in the public domain, suggested a potential for differential response based on tumor-specific characteristics such as blood-brain barrier permeability and underlying dependencies on CDK2/4/6 pathways. The story of this compound underscores the critical importance of balancing efficacy with a manageable safety profile in the development of novel cancer therapeutics. The insights gained from its development may inform the design and evaluation of future CDK inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. Cyclin-Dependent Kinase Inhibition in Prostate Cancer: Past, Present, and Future | MDPI [mdpi.com]
- 4. Nuvation Bio Announces FDA Acceptance of Investigational New Drug (IND) Application for NUV-422 for Treatment of Patients with High-grade Gliomas - NUVATION BIO, INC. [nuvationbio.com]
- 5. targetedonc.com [targetedonc.com]
- 6. News - this compound (NUV-422) - LARVOL VERI [veri.larvol.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Inixaciclib
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Inixaciclib are paramount to ensuring laboratory safety and environmental protection. this compound, a potent cyclin-dependent kinase (CDK) inhibitor, requires stringent disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for handling hazardous pharmaceutical waste.
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
These classifications underscore the critical need to prevent its release into the environment and to avoid accidental ingestion.
Step-by-Step Disposal Protocol for this compound
The primary directive for this compound disposal is to manage it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of this compound in standard laboratory trash or down the drain.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate PPE to minimize exposure risk. This includes:
-
Double chemotherapy gloves
-
A protective gown with a solid front
-
Safety glasses or goggles
-
A respirator if there is a risk of aerosolization [2]
Segregation and Containment of Waste
Proper segregation of hazardous waste is critical. This compound waste should be separated from other waste streams.
-
Bulk Waste: This includes any amount of unused or expired this compound, solutions containing the compound, and heavily contaminated items.
-
Place this waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3] These are often color-coded, such as black containers for RCRA (Resource Conservation and Recovery Act) regulated waste.[3]
-
The container must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), CAS number (2370913-42-9), and associated hazards.[1]
-
-
Trace Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, absorbent pads, and contaminated labware.
Managing Spills
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Wear Appropriate PPE: Don full protective gear before attempting to clean the spill.
-
Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill. For liquid spills, cover with an absorbent material like diatomite.[1]
-
Clean the Area: Decontaminate surfaces by scrubbing with alcohol or another appropriate solvent.[1]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste in the designated bulk waste container.[1]
-
Report the Spill: Follow your institution's protocols for reporting chemical spills.
Final Disposal
-
Arrange for Pickup: Once the hazardous waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
-
Documentation: Ensure all required paperwork for hazardous waste disposal is completed accurately.
Operational Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the table below summarizes key information from the Safety Data Sheet.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 2370913-42-9 | [1] |
| Molecular Formula | C₂₆H₃₀F₂N₆O | [1] |
| Molecular Weight | 480.55 g/mol | [1] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Personal protective equipment for handling Inixaciclib
Essential Safety and Handling Guide for Inixaciclib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personal safety and proper management of this potent cyclin-dependent kinase (CDK) inhibitor.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. As a potent compound used in anticancer research, it should be handled with care, following standard precautions for hazardous drugs[2][3][4][5][6].
Personal Protective Equipment (PPE) and Safety Parameters
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended equipment and safety measures for handling this compound.
| Protection Type | Specification | Source/Rationale |
| Eye Protection | Safety goggles with side-shields. | [1] |
| A face shield should be used in combination with goggles when there is a risk of splashes. | [7][8] | |
| Hand Protection | Protective, powder-free gloves (e.g., nitrile). | [1][8] |
| Double gloving is recommended for compounding, administering, and disposing of hazardous drugs. The inner glove should be under the gown cuff and the outer glove over the cuff. | [7][8] | |
| Body Protection | Impervious clothing, such as a disposable gown made of polyethylene-coated polypropylene or other laminate materials. | [1][7][9] |
| Gowns should be changed immediately if contaminated. | [10] | |
| Respiratory Protection | A suitable respirator (e.g., a fit-tested NIOSH-certified N95 or higher) is required when there is a risk of generating airborne powder or aerosols, such as during weighing or reconstitution. | [1][9] |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC) for sterile preparations. | [1][11] |
| An accessible safety shower and eye wash station must be available. | [1] | |
| Storage Conditions | Store powder at -20°C. | [1][2] |
| Store solutions at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Operational and Disposal Plans
Follow these procedural steps to ensure the safe handling and disposal of this compound from receipt to disposal.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning:
-
Handling and Preparation of Solutions:
-
Perform all manipulations that may generate dust or aerosols, such as weighing the powder or opening the vial, within a certified chemical fume hood or other ventilated enclosure[1].
-
Don all required PPE as specified in the table above.
-
When preparing solutions, add the solvent slowly to the powder to minimize aerosolization.
-
Once prepared, aliquot and store solutions to prevent degradation from repeated freeze-thaw cycles[2][12]. Clearly label all containers.
-
-
Accidental Spills:
-
In case of a spill, evacuate personnel from the immediate area[1].
-
Wear full PPE, including respiratory protection, for cleanup[1].
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders)[1]. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Collect the absorbed material and any contaminated items into a sealed container for hazardous waste disposal[1].
-
Decontaminate the surface with a suitable solvent like alcohol and then clean with soap and water[1].
-
-
Disposal Plan:
-
All waste, including empty containers, contaminated PPE, and unused this compound, must be disposed of as hazardous waste[1][13].
-
Dispose of contents and containers to an approved waste disposal plant in accordance with all applicable federal, state, and local regulations[1][13].
-
Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life[1].
-
For household (patient) disposal where take-back programs are unavailable, unused medication should be mixed with an unpalatable substance like coffee grounds or cat litter, placed in a sealed container, and then discarded in the trash[14]. Never flush down the toilet[14][15].
-
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and safety protocols in the lifecycle of handling this compound within a laboratory setting.
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
- 1. This compound|2370913-42-9|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2370913-42-9|DC Chemicals [dcchemicals.com]
- 4. This compound | CDK | 2370913-42-9 | Invivochem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mtpinnacle.com [mtpinnacle.com]
- 7. pogo.ca [pogo.ca]
- 8. clinician.com [clinician.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 11. cdc.gov [cdc.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 14. oncolink.org [oncolink.org]
- 15. The Ins and Outs of Disposing Oral Cancer Drugs - The Oncology Pharmacist [theoncologypharmacist.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
